Deoxystreptamine-kanosaminide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYNTQYMFOTKRF-OSDBSAJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942961 | |
| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-51-8 | |
| Record name | Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of the Kanamycin Core: A Technical Guide on the Deoxystreptamine-Kanosaminide Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the biosynthetic pathways leading to the formation of the deoxystreptamine-kanosaminide core, a fundamental component of the kanamycin (B1662678) family of aminoglycoside antibiotics. This document outlines the key enzymatic steps, intermediate molecules, and regulatory mechanisms involved in the synthesis of 2-deoxystreptamine (B1221613) (2-DOS) and kanosamine, and their subsequent linkage. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic drug development.
Introduction to Kanamycin and its Core Structure
Kanamycin is a potent aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] Its structure is characterized by a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to two amino sugars, one of which is kanosamine (3-amino-3-deoxy-D-glucose). The biosynthesis of this complex molecule is a multi-step process involving distinct pathways for the formation of 2-DOS and kanosamine, followed by their assembly and further modifications. Understanding these pathways is crucial for the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.
Biosynthesis of 2-Deoxystreptamine (2-DOS)
The biosynthesis of 2-DOS, the central scaffold of most clinically important aminoglycosides, proceeds from the primary metabolite D-glucose-6-phosphate.[4] This pathway involves a series of enzymatic reactions that cyclize and modify the sugar backbone.
The initial and committing step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), the first carbocyclic intermediate.[4] This reaction is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), a single enzyme that utilizes NAD+ and Co2+ as cofactors.[4] The subsequent steps involve two sequential transamination reactions, ultimately yielding 2-deoxystreptamine. The first transamination of DOI produces 2-deoxy-scyllo-inosamine. A second transamination at a different position, following a dehydrogenation step, leads to the formation of 2-deoxystreptamine.[5] Glutamine serves as the primary amino donor for these transamination reactions.[5]
Figure 1: Biosynthesis pathway of 2-Deoxystreptamine from D-Glucose-6-Phosphate.
Biosynthesis of Kanosamine
Kanosamine (3-amino-3-deoxy-D-glucose) is an aminosugar component of kanamycin.[6] Interestingly, bacteria have evolved at least two distinct pathways for its synthesis, starting from different precursors.
The UDP-Glucose Dependent Pathway
One well-characterized pathway for kanosamine biosynthesis begins with UDP-glucose. This pathway has been observed in species like Amycolatopsis mediterranei.[7][8][9] The key steps involve the oxidation of UDP-glucose to UDP-3-keto-D-glucose, followed by a transamination reaction to form UDP-kanosamine. Subsequent enzymatic steps, including the action of a phosphatase, yield kanosamine.[8]
Figure 2: Kanosamine biosynthesis pathway starting from UDP-Glucose.
The Glucose-6-Phosphate Dependent Pathway
An alternative pathway for kanosamine biosynthesis, found in organisms such as Bacillus subtilis and Bacillus cereus, starts from glucose-6-phosphate.[6][9][10] This pathway is encoded by the ntd or kab operons.[6][10] The process is initiated by the oxidation of glucose-6-phosphate at the C-3 position by a dehydrogenase (e.g., NtdC/KabC).[9][10] The resulting 3-oxo-glucose-6-phosphate undergoes transamination, catalyzed by a pyridoxal (B1214274) phosphate-dependent aminotransferase (e.g., NtdA/KabA), to form kanosamine-6-phosphate.[6][9][10] Finally, a phosphatase (e.g., NtdB/KabB) removes the phosphate (B84403) group to yield kanosamine.[6][9][10]
Figure 3: Kanosamine biosynthesis pathway starting from Glucose-6-Phosphate.
Assembly of the this compound Core and Kanamycin Biosynthesis
The formation of the core structure of kanamycin involves the glycosylation of 2-DOS with kanosamine. This crucial step is catalyzed by a glycosyltransferase. The biosynthesis of the complete kanamycin molecule is complex and can proceed through parallel pathways.[3][11]
In the biosynthesis of kanamycin, a key glycosyltransferase exhibits substrate promiscuity, meaning it can attach different sugar moieties to the 2-DOS core, leading to the formation of different kanamycin variants.[3][11][12] For instance, the attachment of kanosamine to 2-DOS is a critical step in forming the kanamycin backbone. Subsequent modifications, such as additional glycosylations and other enzymatic transformations, lead to the final active kanamycin molecules.[11][13]
Figure 4: Simplified schematic of the assembly of the this compound core.
Quantitative Data
Currently, publicly available quantitative data on the enzyme kinetics and metabolite concentrations for the entire this compound biosynthesis pathway is limited. However, some studies have characterized individual enzymes. The kinetic parameters for the enzymes of the kab operon from Bacillus cereus UW85 involved in kanosamine biosynthesis from glucose-6-phosphate have been reported.[10] The initial step catalyzed by KabC is noted to be significantly slower than the subsequent reactions catalyzed by KabA and KabB, suggesting it may be a rate-limiting step in this pathway.[10]
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
| KabC | Glucose-6-phosphate | 1300 ± 200 | 0.0021 ± 0.0001 | [10] |
| KabA | 3-oxo-glucose-6-phosphate | 1.8 ± 0.2 | 1.9 ± 0.04 | [10] |
| KabB | Kanosamine-6-phosphate | 7.9 ± 0.8 | 0.82 ± 0.02 | [10] |
| Table 1: Kinetic Parameters of Enzymes in the Kanosamine Biosynthesis Pathway from Bacillus cereus UW85. |
Experimental Protocols
General Workflow for Characterizing Biosynthetic Enzymes
References
- 1. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Tobramycin A from Streptomyces tenebrarius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin (B1681333), a potent aminoglycoside antibiotic, has been a crucial therapeutic agent against severe Gram-negative bacterial infections for decades. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of Tobramycin A from its natural source, Streptomyces tenebrarius (now reclassified as Streptoalloteichus tenebrarius). It details the experimental protocols for the fermentation, isolation, and purification of Tobramycin, and presents quantitative data on its production, particularly in genetically engineered strains. Furthermore, this guide illustrates the intricate biosynthetic pathway and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Discovery and Origin
Tobramycin was first identified as a component of the nebramycin (B1172076) complex, a mixture of related aminoglycoside antibiotics produced by the soil actinomycete Streptomyces tenebrarius. The producing organism was first described in 1967. Subsequent phylogenetic analysis based on 16S rRNA gene sequencing led to its reclassification into the genus Streptoalloteichus, and it is now formally known as Streptoalloteichus tenebrarius.
Initial research on the nebramycin complex revealed that S. tenebrarius primarily produces carbamoyltobramycin, which is then converted to Tobramycin through a chemical hydrolysis step. This discovery was pivotal for the development of the commercial production process for this important antibiotic.
Biosynthesis of Tobramycin A
The biosynthesis of Tobramycin is a complex enzymatic process that originates from the primary metabolite D-glucose-6-phosphate. The complete biosynthetic gene cluster (BGC) for tobramycin has been isolated and characterized from S. tenebrarius. The pathway involves the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring, which is a common structural feature of many aminoglycoside antibiotics. This is followed by a series of glycosylation and modification steps to yield the final carbamoyltobramycin molecule.
Genetic engineering efforts have focused on enhancing Tobramycin production by manipulating its biosynthetic pathway. A key strategy involves blocking the competing metabolic pathway for the biosynthesis of a related aminoglycoside, apramycin (B1230331). This is achieved by knocking out genes essential for apramycin production, such as aprK, which encodes a putative NDP-octodiose synthase.[1][2] This metabolic engineering approach redirects the flux of common precursors towards the tobramycin biosynthetic pathway, leading to increased yields of carbamoyltobramycin.[1] Further improvements have been achieved by overexpressing the entire tobramycin BGC in an apramycin-knockout strain.[2]
Quantitative Data
Tobramycin Production in Wild-Type and Engineered S. tenebrarius Strains
Significant improvements in carbamoyltobramycin and tobramycin production have been achieved through metabolic engineering of S. tenebrarius. The following table summarizes production titers from various studies. Direct comparison of titers can be challenging due to variations in fermentation conditions and analytical methods across different studies.
| Strain | Genetic Modification | Product Measured | Titer | Fold Increase | Reference |
| S. tenebrarius Tt-49 (mutant) | UV mutagenesis | Carbamoyltobramycin | 5869 u/ml | 1.8x vs. parent | [3] |
| S. tenebrarius T106 | ΔaprH-M | Carbamoyltobramycin | - | Significant increase | [4][5] |
| S. tenebrarius ST316 | ΔaprK | Carbamoyltobramycin | - | Obvious increase | [6] |
| S. tenebrarius ST318 | ΔaprK, ΔtobZ | Tobramycin | - | Single metabolite | [6] |
| S. tenebrarius 2444 ΔaprK_1-17L | Inactivation of aprK and introduction of an extra copy of the tobramycin BGC | Carbamoyltobramycin | - | 3-4x vs. ΔaprK strain | [2][7] |
| Engineered S. tenebrarius | Combined overexpression of tobO and knockout of tobR | Carbamoyltobramycin | 3.76 g/L | 1.42x vs. starting strain | [1][8] |
Minimum Inhibitory Concentrations (MIC) of Tobramycin
Tobramycin exhibits potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa. The following table presents representative MIC values.
| Organism | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates (CF patients) | MIC₅₀: 1, MIC₉₀: 8 | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 1.0 | [10][11] |
| Pseudomonas aeruginosa | Clinical Isolate (higher-MIC) | 4.0 | [11] |
Experimental Protocols
Fermentation of Streptomyces tenebrarius
The production of carbamoyltobramycin is achieved through submerged aerobic fermentation of S. tenebrarius.
4.1.1. Seed Culture Medium
A typical seed culture medium composition is as follows (in g/L):
-
Glucose: 5
-
Corn flour: 20
-
Corn starch: 20
-
Soybean meal: 15
-
KCl: 1
-
CaCl₂: 0.25
-
KH₂PO₄: 0.5
-
MgSO₄: 5
-
pH: 7.4[5]
4.1.2. Production Medium
A representative production medium for carbamoyltobramycin fermentation contains (in g/L):
-
Soluble starch: 20
-
Beef extract: 1
-
KNO₃: 1
-
K₂HPO₄·3H₂O: 0.5
-
NaCl: 0.5
-
MgSO₄·7H₂O: 0.5
-
FeSO₄·7H₂O: 0.01
-
Agar: 15 (for solid medium)
-
pH: 7.2[12]
4.1.3. Fermentation Conditions
-
Inoculate the seed culture medium with spores of S. tenebrarius.
-
Incubate the seed culture at 37°C for approximately 20 hours with agitation (e.g., 220 rpm).[5]
-
Transfer the seed culture to the production medium at an inoculation volume of 10% (v/v).[3]
-
Conduct the production fermentation at 37°C for 120 hours with agitation.[5]
-
Maintain aerobic conditions by ensuring adequate aeration and agitation. Dissolved oxygen is a critical parameter for optimal production.[3]
Isolation and Purification of Tobramycin
The downstream processing involves the extraction of carbamoyltobramycin from the fermentation broth, its conversion to Tobramycin, and subsequent purification.
4.2.1. Harvesting and Clarification
-
Harvest the fermentation broth at the end of the cultivation period.
-
Separate the mycelium from the broth by filtration or centrifugation to obtain a clarified supernatant containing carbamoyltobramycin.
4.2.2. Alkaline Hydrolysis of Carbamoyltobramycin
-
Adjust the pH of the clarified fermentation filtrate to 7.0-7.5.[13]
-
Subject the filtrate to alkaline hydrolysis to convert carbamoyltobramycin to Tobramycin. This is typically achieved by adding a base such as sodium hydroxide. The reaction can be carried out at elevated temperatures (e.g., 80°C) to accelerate the hydrolysis.
4.2.3. Ion-Exchange Chromatography
-
Adjust the pH of the hydrolyzed solution to 5.0-6.0.[13]
-
Load the solution onto a cation-exchange chromatography column (e.g., Amberlite CG-50, NH₄⁺-form).[13]
-
Wash the column with water to remove unbound impurities.
-
Elute Tobramycin using a gradient of aqueous ammonia (B1221849) (e.g., 0 to 0.3 N).[13]
-
Collect the fractions containing Tobramycin.
4.2.4. Crystallization and Final Purification
-
Pool the fractions containing Tobramycin and concentrate the solution.
-
Crystallize Tobramycin from a suitable solvent, such as an alcohol solution.
-
Further purification steps, such as additional ion-exchange chromatography and recrystallization, may be employed to achieve the desired purity of the final product.
Characterization and Quantification
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of Tobramycin and its related substances. Due to the lack of a strong UV chromophore in Tobramycin, several detection methods are employed:
-
Pulsed Amperometric Detection (PAD): This is a highly selective and sensitive method for the analysis of aminoglycosides. The European Pharmacopoeia describes an HPLC-PAD method for Tobramycin analysis.[14]
-
UV Detection after Derivatization: Tobramycin can be derivatized with a UV-absorbing agent, such as o-phthalaldehyde (B127526) (OPA), prior to HPLC analysis to enable UV detection.
-
Refractive Index (RI) Detection: This method can be used for the direct detection of Tobramycin without derivatization.[15]
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry provides high sensitivity and specificity for the identification and quantification of Tobramycin and its impurities.[4][5]
A typical HPLC method for Tobramycin analysis may involve a C18 column with an ion-pair reagent in the mobile phase to improve retention and peak shape.[15]
Conclusion
The discovery of Tobramycin from Streptomyces tenebrarius represents a significant milestone in the history of antibiotics. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance its production and create novel derivatives. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the production and optimization of this vital therapeutic agent. Continued research into the genetic and regulatory networks governing Tobramycin biosynthesis holds the potential for further improvements in the efficiency and sustainability of its production.
References
- 1. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Streptomyces tenebrarius to synthesize single component of carbamoyl tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Changes in MIC alter responses of Pseudomonas aeruginosa to tobramycin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phmethods.net [phmethods.net]
- 14. clinichrom.com [clinichrom.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deoxystreptamine-Kanosaminide: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxystreptamine-kanosaminide, also known as Tobramycin (B1681333) A, is an aminoglycoside antibiotic and a key impurity of the broad-spectrum antibiotic Tobramycin. A thorough understanding of its physical and chemical properties, coupled with robust analytical methodologies, is crucial for quality control in pharmaceutical manufacturing and for further research into its biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its purification and analysis, and a visualization of its biosynthetic pathway and mechanism of action.
Physicochemical Properties
This compound is a polar molecule characterized by a 2-deoxystreptamine (B1221613) core glycosidically linked to a kanosamine moiety. Its structure is fundamental to its biological activity and influences its physical properties.
General and Chemical Properties
A summary of the key identifiers and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | PubChem |
| Synonyms | Tobramycin A, Antibiotic NK 1012-2 | PubChem, SynZeal |
| CAS Number | 20744-51-8 | PubChem, SynZeal |
| Molecular Formula | C₁₂H₂₅N₃O₇ | PubChem |
| Molecular Weight | 323.34 g/mol | PubChem |
Physical Properties
The physical properties of this compound are summarized in Table 2. It should be noted that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| Melting Point | >135 °C (decomposition) (Predicted) | ChemicalBook |
| Boiling Point | 613.3 °C (Predicted) | ChemicalBook |
| Density | 1.56 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (with heating and sonication) | ChemicalBook |
| pKa | 13.07 (Predicted) | ChemicalBook |
| XLogP3 | -5.1 | PubChem |
| Polar Surface Area | 198 Ų | PubChem |
Experimental Protocols
Accurate characterization and quantification of this compound are essential for quality control and research purposes. The following sections outline detailed methodologies for its purification and analysis.
Purification of this compound (as a Tobramycin Impurity)
This protocol is adapted from established methods for the purification of tobramycin and its related impurities.[1][2]
Objective: To isolate and purify this compound from a mixture containing tobramycin and other related substances.
Materials:
-
Crude tobramycin hydrolysate containing this compound
-
Macroporous weak-acid cation exchange resin (e.g., D151)
-
Hydrochloric acid (HCl)
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) solution (3%)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (1.00 mol/L)
-
Pure water
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Initial pH Adjustment: Adjust the pH of the tobramycin hydrolysate to 8.00 using hydrochloric acid.
-
First Column Chromatography:
-
Load the pH-adjusted solution onto a pre-equilibrated macroporous weak-acid cation exchange resin column.
-
Wash the column with a 3% ammonium sulfate solution to remove impurities. The volume of the wash should be approximately 25% of the column volume. Monitor the effluent using TLC to ensure impurities are removed.
-
Elute the desired compounds with a 1.00 mol/L ammonium hydroxide solution and collect the eluent.
-
-
Concentration: Concentrate the collected ammonium hydroxide eluent under reduced pressure.
-
Second pH Adjustment and Column Chromatography:
-
Adjust the pH of the concentrated eluent to 8.00 with ammonium hydroxide.
-
Load the solution onto a fresh macroporous weak-acid cation exchange resin column.
-
Wash the column with 3% ammonium sulfate solution to further remove impurities.
-
Elute the column with pure water to remove the ammonium sulfate.
-
Elute the purified this compound and tobramycin with 1.00 mol/L ammonium hydroxide and collect the eluent.
-
-
Final Processing:
-
Adjust the pH of the final eluent to a range of 4.00-5.50 with hydrochloric acid.
-
Load the solution onto a macroporous anion exchange resin (e.g., 122 resin, D301 resin, or D315 resin) and elute with pure water.
-
Concentrate the final eluent, crystallize, and dry the purified product.
-
Analytical Characterization
This method is highly sensitive for the analysis of tobramycin and its impurities.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an eluent generator and a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac PA1).
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) generated by an eluent generator.
-
Detection: Integrated Pulsed Amperometry.
-
Flow Rate: As per column manufacturer's recommendation.
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in pure water to a known concentration.
-
Injection: Inject a defined volume of the sample solution into the HPAE-IPAD system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to a reference standard.
NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the pKa values of the individual amino groups.[5][6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher).
Sample Preparation for pKa Determination:
-
Dissolve the sample in D₂O.
-
Perform a series of NMR experiments at varying pD values, adjusted using NaOD and DCl.
Data Acquisition and Analysis:
-
Acquire ¹H, ¹³C, and ¹⁵N-¹H HMBC spectra at each pD value.
-
Plot the chemical shifts of the nuclei adjacent to the amino groups as a function of pD.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the respective amino group.
Biological Context and Signaling Pathways
This compound is a product of the tobramycin biosynthetic pathway in Streptomyces tenebrarius. Like other aminoglycosides, its mode of action involves targeting the bacterial ribosome, thereby inhibiting protein synthesis.
Biosynthetic Pathway of Tobramycin
The biosynthesis of tobramycin is a complex enzymatic process starting from D-glucose. The following diagram illustrates the key steps in the formation of the 2-deoxystreptamine core and its subsequent glycosylation to form tobramycin, of which this compound is a precursor.
Caption: Biosynthetic pathway of Tobramycin from D-Glucose.
Mechanism of Action: Targeting the Bacterial Ribosome
Aminoglycosides, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This interaction interferes with protein synthesis in several ways, leading to bacterial cell death.
Caption: Mechanism of action of aminoglycoside antibiotics.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its purification and characterization. The visualization of its biosynthetic pathway and mechanism of action offers valuable context for researchers in drug development and microbiology. A thorough understanding of this compound is paramount for ensuring the quality and safety of tobramycin-based pharmaceuticals and for exploring the potential of novel aminoglycoside derivatives.
References
- 1. [A novel laboratory method of isolation and purification of tobramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]
- 3. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Deoxystreptamine-Kanosaminide Aminoglycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of deoxystreptamine-kanosaminide aminoglycosides, a critical subclass of antibiotics that combat bacterial infections by targeting the ribosome. By understanding how specific structural modifications influence antibacterial potency, researchers can better design novel derivatives with enhanced efficacy and reduced toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and research workflows.
Introduction to this compound Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum antibiotics characterized by amino sugars linked glycosidically to a central aminocyclitol core.[1] The this compound structure is a fundamental scaffold within the 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) subgroup, which includes the clinically important kanamycin (B1662678) antibiotic family.[2][3][4] This family, which comprises kanamycin A, kanamycin B, tobramycin, and dibekacin, is defined by a 2-deoxystreptamine (Ring II) core linked to a kanosaminide (Ring I, a 3-amino-3-deoxy-D-glucose) and another amino sugar at positions 4 and 6, respectively.[2][5][6][7]
The primary mechanism of action for these molecules is the inhibition of protein synthesis.[1][4][8] They bind with high affinity to the decoding A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][4][8][9] This interaction disrupts the fidelity of translation, causing codon misreading and ultimately leading to the production of non-functional or toxic proteins, which results in bacterial cell death.[9][10]
The SAR of this class is primarily dictated by the nature and position of substituents—particularly amino and hydroxyl groups—on the kanosaminide ring (Ring I) and the deoxystreptamine ring (Ring II).[2][11] These groups are crucial for forming specific hydrogen bonds with the rRNA target, influencing both binding affinity and antibacterial activity.[2]
Core Structure and Mechanism of Action
The fundamental structure consists of two key moieties: the central 2-deoxystreptamine ring and the kanosaminide ring attached at the 4-position. Modifications to this core, particularly on the kanosaminide ring, have profound effects on activity.
The antibacterial effect is initiated by the binding of the aminoglycoside to the A-site of the 16S rRNA. This binding event stabilizes a conformation that mimics the recognition of a correct codon-anticodon pair, thereby reducing the accuracy of tRNA selection and inhibiting the translocation step of elongation.[9]
Quantitative Structure-Activity Relationship Data
The antibacterial potency of this compound derivatives is highly dependent on the substituents at the 2'- and 6'-positions of the kanosaminide ring (Ring I). The following tables summarize the in vitro inhibitory activities of key kanamycin analogs against bacterial ribosomes and their minimum inhibitory concentrations (MICs) against representative bacterial strains.
Inhibition of Bacterial In Vitro Translation
The half-maximal inhibitory concentration (IC50) measures the drug's potency in inhibiting protein synthesis in a cell-free system. This assay provides a direct measure of the drug-target interaction, independent of cellular uptake or efflux.
| Compound | 2'-Substituent | 6'-Substituent | IC50 (µg/mL) on Wild-Type E. coli Ribosomes |
| Kanamycin A | OH | NH2 | 0.04 |
| Kanamycin B | NH2 | NH2 | 0.02 |
| Kanamycin C | NH2 | OH | 0.3 |
| Tobramycin | NH2 | NH2 (3'-deoxy) | 0.02 |
| Dibekacin | NH2 | NH2 (3',4'-dideoxy) | 0.02 |
| 2'-NH2-6'-OH-kanamycin A | NH2 | OH | 0.4 |
| 2'-OH-6'-OH-kanamycin A | OH | OH | 2.0 |
| (Data sourced from literature[8]) |
Key Findings:
-
A 6'-amino (NH2) group is critical for high potency. Replacing it with a hydroxyl (OH) group, as in Kanamycin C, reduces activity by approximately 15-fold compared to Kanamycin B.[8]
-
The presence of a 2'-amino group (Kanamycin B) slightly enhances activity compared to a 2'-hydroxyl group (Kanamycin A).[8]
-
The combination of a 6'-OH and a 2'-OH group results in a significant loss of inhibitory activity.[8]
-
Modifications at the 3' and 4' positions (Tobramycin, Dibekacin) do not negatively impact the direct inhibition of wild-type ribosomes.[2]
Antibacterial Activity (Minimum Inhibitory Concentration)
MIC values represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism, providing a measure of in vivo effectiveness.
| Compound | 2'-Substituent | 6'-Substituent | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa ATCC 27853 |
| Kanamycin A | OH | NH2 | 1 | 1 | 16 |
| Kanamycin B | NH2 | NH2 | 1 | 1 | 4 |
| Kanamycin C | NH2 | OH | 8 | 4 | >64 |
| Tobramycin | NH2 | NH2 (3'-deoxy) | 0.5 | 0.25 | 0.5 |
| 2'-NH2-6'-OH-kanamycin A | NH2 | OH | 16 | 8 | >64 |
| 2'-OH-6'-OH-kanamycin A | OH | OH | 64 | 32 | >64 |
| (Data is a representation from multiple sources, primarily focused on the trends observed in literature[8][12]) |
Key Findings:
-
The MIC data strongly correlates with the in vitro translation inhibition data.
-
The 6'-NH2 group is essential for broad-spectrum antibacterial activity, especially against P. aeruginosa. Derivatives with a 6'-OH group are largely ineffective against this pathogen.[8]
-
Kanamycin B, with two amino groups on Ring I, shows better activity against P. aeruginosa than Kanamycin A, which has one amino and one hydroxyl group.[8]
-
Tobramycin generally exhibits the most potent activity across the tested strains.
Experimental Protocols
The determination of SAR relies on standardized and reproducible experimental methods. Below are detailed protocols for the key assays used to generate the quantitative data presented above.
Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Antimicrobial stock solutions
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] d. Dilute this adjusted suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.[13]
-
Antibiotic Dilution Series: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate.[14] b. Prepare a 2x concentrated stock solution of the test antibiotic in CAMHB. c. Add 100 µL of the 2x antibiotic stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[14] Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[14]
-
Inoculation and Incubation: a. Within 15-30 minutes of preparing the standardized inoculum, add 100 µL of the inoculum to each well from column 1 to 11. This brings the final bacterial concentration to approximately 5 x 10^5 CFU/mL and the final antibiotic concentrations to the desired test range.[13] b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]
-
Result Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from rabbit reticulocytes or E. coli.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (commercial kits available, e.g., from Promega).[16]
-
Amino acid mixture (minus methionine or leucine, depending on the radiolabel used).
-
[35S]-Methionine or [3H]-Leucine.
-
Reporter mRNA (e.g., Luciferase mRNA).
-
Aminoglycoside derivatives at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: a. On ice, prepare a master mix containing the rabbit reticulocyte lysate, an energy-generating system (ATP, GTP), amino acids (minus the one to be radiolabeled), and the reporter mRNA.[17] b. Aliquot the master mix into reaction tubes. c. Add the aminoglycoside derivatives at a range of final concentrations to the respective tubes. Include a no-drug control. d. Initiate the translation reaction by adding the radiolabeled amino acid (e.g., [35S]-Methionine).[18]
-
Incubation: a. Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantification of Protein Synthesis: a. Stop the reaction by placing the tubes on ice. b. To precipitate the newly synthesized proteins, add a solution of cold 10% Trichloroacetic acid (TCA). c. Collect the precipitated protein by vacuum filtration through glass fiber filters. d. Wash the filters extensively with 5% TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids. e. Dry the filters completely.
-
Data Analysis: a. Place each filter in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter. c. The amount of radioactivity is directly proportional to the amount of protein synthesized. d. Plot the percentage of inhibition of protein synthesis against the logarithm of the drug concentration. e. The IC50 value is determined as the drug concentration that causes a 50% reduction in protein synthesis compared to the no-drug control.
Workflow for SAR Studies
The investigation of structure-activity relationships for novel aminoglycoside derivatives follows a logical and iterative workflow, from chemical synthesis to biological evaluation.
This workflow begins with the rational design of new analogs based on existing SAR data. Following synthesis and rigorous structural verification, the compounds undergo a series of biological assays. The in vitro translation assay provides a direct measure of target engagement, while the MIC assay assesses whole-cell antibacterial activity, which also accounts for factors like membrane permeability. The collective data allows for the establishment of clear structure-activity relationships, which in turn informs the design of the next generation of compounds in an iterative process of lead optimization.
References
- 1. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminoglycoside binding to human and bacterial A-Site rRNA decoding region constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New derivatives of kanamycin B obtained by combined modifications in positions 1 and 6". Synthesis, microbiological properties, and in vitro and computer-aided toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Rabbit Reticulocyte Lysate Protocol [promega.com]
- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 18. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
The Unsung Hero: A Technical Guide to 2-Deoxystreptamine's Central Role in Aminoglycoside Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since the discovery of streptomycin (B1217042) in 1944, aminoglycosides have been a cornerstone in the fight against severe bacterial infections, particularly those caused by Gram-negative pathogens.[1] These potent, broad-spectrum antibiotics function by targeting the bacterial ribosome, leading to a cascade of events that ultimately result in cell death.[1][2] At the heart of the majority of clinically significant aminoglycosides lies a conserved aminocyclitol scaffold: 2-deoxystreptamine (B1221613) (2-DOS). This central moiety is not merely a structural backbone but a critical determinant of the antibiotic's mechanism of action, its interaction with the ribosomal target, and its susceptibility to resistance mechanisms.[3][4]
This in-depth technical guide explores the multifaceted role of the 2-deoxystreptamine core in the antibacterial activity of aminoglycosides. We will delve into its crucial function in ribosome binding and the induction of protein mistranslation, examine how its modification contributes to the rise of antibiotic resistance, and provide detailed experimental protocols and quantitative data for researchers in the field.
The 2-Deoxystreptamine Core: Structure and Significance
The 2-deoxystreptamine ring is a substituted diaminocyclohexane that serves as the aglycone in most clinically relevant aminoglycosides.[5] Amino sugars are attached via glycosidic linkages to either the 4 and 5 positions (e.g., neomycin) or the 4 and 6 positions (e.g., gentamicin, tobramycin, amikacin) of the 2-DOS ring.[1][3] This substitution pattern is a key classification feature for this antibiotic class. The amino and hydroxyl groups decorating the 2-DOS core are not passive additions; they are pivotal for the molecule's biological activity, directly influencing its binding affinity to the ribosomal RNA target and its recognition by resistance-conferring enzymes.[1][6]
Mechanism of Action: 2-Deoxystreptamine at the Ribosomal A-Site
The bactericidal activity of aminoglycosides stems from their high-affinity binding to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][7][8] The 2-deoxystreptamine ring plays a central role in this interaction.
Specifically, Ring II of the 2-DOS core makes critical contacts with the universally conserved nucleotides of the A-site, such as A1492 and A1493.[8] This binding event induces a conformational change in the A-site, forcing these two adenine (B156593) residues to flip out from their stacked positions within helix 44 of the 16S rRNA.[7][9] This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, effectively locking the A-site in a "closed" or "on" state.
This stabilization of the closed conformation has two major consequences:
-
Inhibition of Protein Synthesis: By locking the A-site, aminoglycosides can physically block the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[7][10]
-
Induction of Mistranslation: The stabilized closed conformation of the A-site lowers the accuracy of codon recognition. This allows near-cognate and non-cognate aminoacyl-tRNAs to be accepted, leading to the synthesis of aberrant, non-functional, or even toxic proteins.[2][9]
The accumulation of these mistranslated proteins, particularly in the bacterial membrane, is thought to trigger a cascade of downstream events, including the activation of two-component stress response systems like CpxA-CpxR and ArcA-ArcB, leading to oxidative stress and ultimately contributing to bacterial cell death.[2]
Caption: Mechanism of Aminoglycoside Action on the Bacterial Ribosome.
Resistance Mechanisms Targeting or Influenced by 2-Deoxystreptamine
The clinical utility of aminoglycosides is threatened by the emergence of bacterial resistance. The most prevalent mechanism is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[5] Many of these enzymes directly target or are sterically hindered by the 2-deoxystreptamine core and its substituents. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetyl-CoA-dependent acetylation of amino groups on the aminoglycoside. Several AACs, such as AAC(3), target the amino groups at the 1 and 3 positions of the 2-DOS ring.[1]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups. Modifications often occur on the amino sugars, but the overall structure, dictated by the 2-DOS core, influences substrate recognition.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes catalyze the transfer of a nucleotide (usually AMP) to hydroxyl groups on the aminoglycoside.
Another significant resistance mechanism involves the methylation of the 16S rRNA at or near the aminoglycoside binding site by 16S rRNA methyltransferases. This modification prevents the antibiotic from binding effectively to its target. For example, methylation at G1405 or A1408 can confer high-level resistance to 4,6-disubstituted and both 4,5- and 4,6-disubstituted 2-DOS aminoglycosides, respectively.[1][5]
Caption: Overview of Aminoglycoside Resistance Mechanisms.
Quantitative Data on Aminoglycoside Activity and Resistance
The following tables summarize key quantitative data related to the binding affinity of 2-deoxystreptamine-containing aminoglycosides to their ribosomal target and the kinetic parameters of resistance-conferring enzymes.
Table 1: Ribosomal Binding and Inhibitory Concentrations
| Aminoglycoside | Target | Method | Parameter | Value | Reference(s) |
| Neomycin B | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 0.3 ± 0.1 µM | [2] |
| Tobramycin | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 0.2 ± 0.2 µM | [2] |
| Paromomycin | E. coli H69 rRNA | Spectroscopy/Calorimetry | Kd | 5.4 ± 1.1 µM | [2] |
| Neomycin | M. smegmatis ribosome | MIC | MIC | 0.5 µg/mL | [11] |
| Paromomycin | M. smegmatis ribosome | MIC | MIC | 2 µg/mL | [11] |
| Gentamicin C1a | Bacterial Ribosome | In vitro translation | IC50 | 40-fold less active than Gentamicin C1a | [4] |
| Tobramycin | WT E. coli Ribosomes | Toeprinting Assay | IC50 | 16 µM |
Table 2: Kinetic Parameters of Aminoglycoside Modifying Enzymes (AMEs)
| Enzyme | Aminoglycoside Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| ANT(2'')-Ia | Tobramycin | 22.1 ± 3.2 | 2.01 ± 0.14 | 9.10 x 104 | [1] |
| ANT(2'')-Ia | Kanamycin B | 20.1 ± 3.4 | 1.77 ± 0.10 | 8.81 x 104 | [1] |
| ANT(2'')-Ia | Kanamycin A | 49.9 ± 6.3 | 1.96 ± 0.19 | 3.93 x 104 | [1] |
| ANT(2'')-Ia | Amikacin | 84.1 ± 9.2 | 0.17 ± 0.03 | 2.02 x 103 | [1] |
| APH(2'')-IVa | Kanamycin A | <1.0 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |
| APH(2'')-IVa | Tobramycin | 3.3 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |
| APH(2'')-IVa | Amikacin | 98 | 0.15 - 1.8 | 1.5 x 103 - 1.2 x 106 | [5][12] |
| AAC(3)-IIIa | Sisomicin | - | - | 2.5 ± 0.8 µM-1s-1 | [8] |
| AAC(3)-IIIa | Gentamicin | - | - | 2.7 ± 1.1 µM-1s-1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of aminoglycoside activity and resistance. Below are protocols for key experiments.
Protocol 1: In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of an aminoglycoside on the synthesis of a reporter protein in a cell-free system.
Principle: The inhibition of translation is measured by the reduction in the signal from a reporter protein (e.g., luciferase luminescence). An IC50 value can be determined from a dose-response curve.
Materials:
-
E. coli S30 extract cell-free translation system
-
Plasmid DNA encoding a reporter (e.g., luciferase)
-
Amino acid mix
-
Energy mix (ATP, GTP, etc.)
-
Reaction buffer
-
Aminoglycoside stock solutions of varying concentrations
-
Nuclease-free water
-
Luciferin (B1168401) substrate and luminometer
Procedure:
-
Preparation of Aminoglycoside Dilutions: Prepare a serial dilution of the aminoglycoside stock solution in nuclease-free water. A typical final concentration range to test is 0.01 µM to 100 µM. Include a vehicle control.
-
Reaction Assembly (per 10 µL reaction, on ice):
-
Combine reaction buffer, amino acid mix, energy mix, and luciferase plasmid DNA.
-
Add 1 µL of the aminoglycoside dilution or vehicle control.
-
Add 3 µL of E. coli S30 extract.
-
Gently mix by pipetting.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Signal Detection:
-
Cool reactions to room temperature.
-
Add an equal volume of luciferin substrate to each reaction.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (no DNA template control).
-
Calculate percent inhibition relative to the vehicle control.
-
Plot % Inhibition versus the logarithm of the aminoglycoside concentration to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antibiotic in a liquid growth medium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminoglycoside stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of the aminoglycoside in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protocol 3: Aminoglycoside Acetyltransferase (AAC) Activity Assay (Spectrophotometric)
This assay measures the activity of AAC enzymes by monitoring the production of Coenzyme A (CoASH).
Principle: The sulfhydryl group of CoASH, a product of the acetylation reaction, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified AAC enzyme
-
Aminoglycoside substrate
-
Acetyl-CoA
-
DTNB
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, DTNB, and the aminoglycoside substrate at various concentrations.
-
Initiation: Start the reaction by adding a known amount of the purified AAC enzyme and acetyl-CoA.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Use the Beer-Lambert law and the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of product formation.
-
Determine kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
Caption: Workflow for a Fluorescence Polarization-based Ribosome Binding Assay.
Conclusion
The 2-deoxystreptamine scaffold is undeniably the linchpin of activity for a vast and vital class of aminoglycoside antibiotics. Its integral role in the high-affinity binding to the ribosomal A-site, the subsequent induction of protein mistranslation, and its influence on the susceptibility to resistance mechanisms underscore its importance. A thorough understanding of the structure-activity relationships centered around the 2-DOS core is paramount for the development of novel aminoglycoside derivatives that can overcome existing resistance mechanisms and exhibit improved therapeutic indices. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of these critical antibiotics and engineering the next generation of therapeutics to combat the ever-evolving threat of bacterial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correlation of aminoglycoside resistance with the KmS and Vmax/Km ratios of enzymatic modification of aminoglycosides by 2''-O-nucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-mediated aminoglycoside resistance without target mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6’)-Im [microbialcell.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2''-IVa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deoxystreptamine-kanosaminide (CAS 20744-51-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxystreptamine-kanosaminide, also known as Tobramycin A, is an aminoglycoside antibiotic with the CAS number 20744-51-8. It is a known impurity of the broad-spectrum antibiotic Tobramycin.[1] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological activity, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a complex organic molecule characterized by a deoxystreptamine core linked to a kanosaminide sugar moiety.[2] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 20744-51-8 | [3] |
| Molecular Formula | C₁₂H₂₅N₃O₇ | [3] |
| Molecular Weight | 323.34 g/mol | [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | [3] |
| Synonyms | Tobramycin A, Antibiotic NK 1012-2, 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine | [3][4] |
| Appearance | Off-White to Pale Brown Solid | [5] |
| Storage Temperature | 2-8°C | [6] |
Biological Activity and Mechanism of Action
This compound is a member of the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[7] The primary target of aminoglycosides is the bacterial 30S ribosomal subunit.[7]
The binding of this compound to the A-site of the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Induction of mRNA Misreading: The binding of the aminoglycoside causes a conformational change in the A-site, leading to the incorrect incorporation of amino acids into the growing polypeptide chain.[7]
-
Inhibition of Translocation: The compound can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation.[8]
-
Blockage of Initiation Complex Formation: Aminoglycosides can interfere with the assembly of the 30S and 50S ribosomal subunits, preventing the formation of a functional ribosome.[5]
These actions ultimately lead to the production of non-functional or toxic proteins, resulting in bacterial cell death.[5]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a modified Koenigs-Knorr reaction, a classic method for glycosidic bond formation.[2] The following is a generalized protocol based on this methodology.
Materials:
-
Protected 2-deoxystreptamine (B1221613) (aglycon)
-
Protected and activated kanosaminide derivative (glycosyl donor, e.g., a glycosyl halide)
-
Heavy metal salt promoter (e.g., silver triflate, mercury(II) cyanide)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Molecular sieves
-
Reagents for deprotection (e.g., H₂/Pd for benzyl (B1604629) ethers, acid/base for acyl groups)
-
Chromatography supplies for purification
Procedure:
-
Preparation of Reactants: Ensure both the protected 2-deoxystreptamine and the activated kanosaminide donor are pure and anhydrous.
-
Glycosylation Reaction: a. To a solution of the protected 2-deoxystreptamine and the heavy metal salt promoter in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves. b. Cool the mixture to the desired temperature (e.g., -78°C to 0°C). c. Slowly add a solution of the activated kanosaminide donor to the reaction mixture. d. Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: a. Quench the reaction (e.g., with a saturated solution of sodium bicarbonate). b. Filter the reaction mixture to remove insoluble salts. c. Extract the product with an organic solvent. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection: Remove the protecting groups from the purified glycoside to yield this compound.
-
Final Purification: Purify the final product by a suitable method, such as recrystallization or chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[4]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of a 96-well plate.
-
Prepare the bacterial inoculum by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[4]
Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[9]
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound at various concentrations
-
Luminometer or fluorometer
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, reporter template, amino acids, and energy source.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the reporter protein activity. For luciferase, add the luciferin (B1168401) substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein synthesis) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]
Quantitative Data
Tobramycin Activity Data:
| Parameter | Organism | Value | Reference |
| MIC₅₀ | Pseudomonas aeruginosa | 1 µg/mL | [10] |
| MIC₉₀ | Pseudomonas aeruginosa | 8 µg/mL | [10] |
| IC₅₀ (Ribosomal Translocation) | Wild-type E. coli | 16 µM | [10] |
| IC₅₀ (Ribosomal Translocation) | A1408G mutant E. coli | 700 µM | [10] |
| IC₅₀ (Ribosome Recycling) | E. coli | 23 ± 3 µM | [11] |
Note: MIC₅₀ and MIC₉₀ are the concentrations that inhibit 50% and 90% of isolates, respectively.
Conclusion
This compound (Tobramycin A) is an important compound for researchers in the fields of antibiotic development and bacterial protein synthesis. As an aminoglycoside, its mode of action is well-understood, and established protocols exist for its synthesis and biological evaluation. Further research is warranted to determine the specific quantitative activity of this compound and to explore its potential as a lead for the development of new antimicrobial agents.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for deoxystreptamine-kanosaminide (Tobramycin A, Antibiotic NK 1012-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deoxystreptamine-Kanosaminide, an aminoglycoside antibiotic more commonly known as Tobramycin A. This document delves into its chemical synonyms, quantitative antimicrobial data, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers and professionals in the field of drug development and microbiology.
Chemical Identity and Synonyms
This compound is a key component of the aminoglycoside antibiotic Tobramycin. It is also recognized by several other names and identifiers in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.
Table 1: Synonyms and Identifiers for this compound (Tobramycin A)
| Category | Synonym/Identifier |
| Common Name | Tobramycin A |
| Systematic Name | (2S,3R,4S,5S,6R)-4-amino-2-[[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy]-6-(hydroxymethyl)oxane-3,5-diol |
| Alternative Name | Antibiotic NK 1012-2 |
| Chemical Formula | C₁₂H₂₅N₃O₇ |
| CAS Number | 20744-51-8 |
| Other Identifiers | 35Y3F2C5PW, BRN 0026899, NK-1012-2 |
Quantitative Antimicrobial Activity
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of Tobramycin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Tobramycin against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 1 | 8 | <0.25 - >512 |
| Escherichia coli | 0.5 | 2 | 0.25 - 1 |
| Klebsiella pneumoniae | 0.5 | 2 | ≤0.25 - >8 |
| Enterobacter spp. | - | - | ≤0.25 - 8 |
| Proteus mirabilis | - | - | ≤0.25 - 4 |
| Serratia spp. | - | - | ≤0.25 - >8 |
| Acinetobacter baumannii | - | - | 0.0625 |
| Citrobacter braakii | - | - | 0.03125 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 3: Minimum Inhibitory Concentration (MIC) of Tobramycin against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | ≤0.20 - 1 |
| Mycobacterium smegmatis | 0.125 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tobramycin exerts its bactericidal effect by potently inhibiting protein synthesis in susceptible bacteria. This process involves a multi-step interaction with the bacterial ribosome.
The primary target of Tobramycin is the 30S ribosomal subunit. It binds to a specific site on the 16S rRNA, which is a crucial component of this subunit. This binding has two major consequences:
-
Interference with the Initiation Complex: Tobramycin's binding to the 30S subunit interferes with the formation of the 70S initiation complex, which is the complete ribosome assembled and ready to begin protein synthesis.
-
Induction of mRNA Misreading: The binding of Tobramycin to the A-site of the ribosome causes a conformational change, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
Furthermore, Tobramycin also exhibits a secondary binding site on the 50S ribosomal subunit, which can further disrupt the translation process. The culmination of these actions is the disruption of essential cellular processes and ultimately, bacterial cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Tobramycin A.
Synthesis of 2-Deoxystreptamine (B1221613) (Core of Tobramycin A)
The total chemical synthesis of Tobramycin A is a complex multi-step process. A common and practical laboratory-scale approach to obtain the core 2-deoxystreptamine (2-DOS) scaffold involves the degradation of the more readily available aminoglycoside, neomycin.
Protocol: Acidic Hydrolysis of Neomycin to Yield 2-Deoxystreptamine
-
Hydrolysis of Neomycin:
-
Dissolve neomycin sulfate (B86663) in concentrated hydrochloric acid (HCl).
-
Reflux the mixture overnight. This initial hydrolysis cleaves the glycosidic bonds to yield neamine (B104775).
-
-
Further Hydrolysis to 2-Deoxystreptamine:
-
Subject the resulting neamine to a more vigorous acidic treatment with aqueous hydrobromic acid (HBr).
-
Reflux the mixture for an extended period (e.g., 2 days) to cleave the remaining glycosidic linkage and yield the 2-deoxystreptamine core.
-
-
Protection of Amino Groups:
-
To the crude 2-deoxystreptamine product, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of dioxane and water.
-
Stir the reaction overnight to protect the amino groups with tert-butyloxycarbonyl (Boc) protecting groups.
-
-
Purification:
-
Purify the Boc-protected 2-deoxystreptamine using appropriate chromatographic techniques (e.g., silica (B1680970) gel column chromatography) to obtain the desired product.
-
Note: This protocol provides a general guideline. Specific reaction conditions, concentrations, and purification methods may require optimization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Tobramycin using the broth microdilution method.
Workflow for Broth Microdilution MIC Testing
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Tobramycin Dilutions:
-
Prepare a stock solution of Tobramycin in an appropriate solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Tobramycin at which there is no visible growth of the organism.
-
Conclusion
This technical guide provides a foundational understanding of this compound (Tobramycin A) for scientific and research applications. The compiled data on its chemical identity, antimicrobial activity, and mechanism of action, along with detailed experimental protocols, serve as a valuable resource for professionals engaged in the study and development of antimicrobial agents. Further research into the synthesis of novel derivatives and a deeper understanding of resistance mechanisms will continue to be critical areas of investigation in the ongoing battle against infectious diseases.
Enzymatic Synthesis of 2-Deoxystreptamine-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-deoxystreptamine (B1221613) (2-DOS) core is a pivotal structural motif in a multitude of clinically significant aminoglycoside antibiotics. The growing challenge of antimicrobial resistance has spurred intensive research into novel enzymatic and chemoenzymatic strategies for the synthesis of 2-DOS-containing compounds. This technical guide provides an in-depth overview of the enzymatic synthesis of these vital molecules, detailing the biosynthetic pathway, key enzymes, and experimental protocols. Furthermore, it explores chemoenzymatic approaches that combine the precision of enzymatic catalysis with the versatility of chemical synthesis to generate novel aminoglycoside derivatives with potentially enhanced therapeutic properties. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product synthesis, enzymology, and drug discovery.
Introduction
Aminoglycoside antibiotics, characterized by their amino-substituted sugar moieties linked to an aminocyclitol core, are potent inhibitors of bacterial protein synthesis.[1][2] A major subclass of these antibiotics contains the central 2-deoxystreptamine (2-DOS) scaffold. The enzymatic machinery responsible for the biosynthesis of 2-DOS from simple sugar precursors has been a subject of extensive investigation, offering a powerful toolkit for the biocatalytic production of both natural and novel aminoglycoside analogues.[3][4] Understanding and harnessing these enzymatic pathways is crucial for the development of next-generation antibiotics to combat resistant pathogens.
This guide will first elucidate the core biosynthetic pathway of 2-deoxystreptamine, followed by a detailed examination of the key enzymes involved. Subsequently, it will provide specific experimental protocols for the synthesis and analysis of 2-DOS and its intermediates. Finally, it will explore the burgeoning field of chemoenzymatic synthesis, which leverages the strengths of both biological and chemical catalysis to create diverse libraries of 2-DOS-containing compounds.
The Biosynthetic Pathway of 2-Deoxystreptamine
The biosynthesis of 2-deoxystreptamine commences from the primary metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic transformations. The core pathway involves the formation of a carbocycle, followed by two key amination steps.
G6P [label="D-Glucose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DOI [label="2-Deoxy-scyllo-inosose", fillcolor="#F1F3F4", fontcolor="#202124"]; DOIA [label="2-Deoxy-scyllo-inosamine", fillcolor="#F1F3F4", fontcolor="#202124"]; aminoDOI [label="3-Amino-2,3-dideoxy-\nscyllo-inosose", fillcolor="#F1F3F4", fontcolor="#202124"]; DOS [label="2-Deoxystreptamine", fillcolor="#FBBC05", fontcolor="#202124"];
G6P -> DOI [label=" 2-Deoxy-scyllo-inosose (B3429959)\nSynthase (DOIS)", color="#4285F4"]; DOI -> DOIA [label=" L-Glutamine:2-deoxy-scyllo-inosose\nAminotransferase", color="#EA4335"]; DOIA -> aminoDOI [label=" 2-Deoxy-scyllo-inosamine (B1216308)\nDehydrogenase", color="#34A853"]; aminoDOI -> DOS [label=" Aminotransferase", color="#EA4335"]; }
Key Enzymes in 2-Deoxystreptamine Biosynthesis
The synthesis of the 2-DOS core is orchestrated by a series of highly specific enzymes. The primary enzymes involved are a synthase, two distinct aminotransferases, and a dehydrogenase.
2-Deoxy-scyllo-inosose Synthase (DOIS)
The commitment step in 2-DOS biosynthesis is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). This complex cyclization is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), a crucial enzyme that has been characterized from various aminoglycoside-producing organisms.[5][6]
Table 1: Kinetic Parameters of 2-Deoxy-scyllo-inosose Synthase from Bacillus circulans
| Substrate | Km (M) | kcat (s-1) | Metal Ion Requirement | Reference |
| D-Glucose-6-phosphate | 9.0 x 10-4 | 7.3 x 10-2 | Co2+ (essential), Zn2+ (inhibitory) | [5] |
| NAD+ | 1.7 x 10-4 | - | - | [5] |
L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase
The first amination step, the conversion of DOI to 2-deoxy-scyllo-inosamine (DOIA), is catalyzed by a specific aminotransferase that utilizes L-glutamine as the primary amino donor.[7][8] This enzyme has been identified and characterized in several butirosin (B1197908) and neomycin-producing strains.[7][8]
2-Deoxy-scyllo-inosamine Dehydrogenase
Following the initial amination, a dehydrogenase catalyzes the oxidation of the hydroxyl group at the C-3 position of DOIA to a keto group, preparing the molecule for the second amination. This enzyme is NAD(P)+ dependent and requires zinc for its activity.[7]
Aminotransferase (Second Amination)
The final step in the formation of the 2-DOS core is the second amination reaction, converting 3-amino-2,3-dideoxy-scyllo-inosose to 2-deoxystreptamine. This step is also catalyzed by an aminotransferase, with L-glutamine serving as the amino donor.[7]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the 2-DOS biosynthetic pathway.
Expression and Purification of 2-Deoxy-scyllo-inosose Synthase (BtrC) from Bacillus circulans
subgraph "cluster_expression" { label="Expression"; style="filled"; color="#F1F3F4"; node [style="filled"]; expr1 [label="Transform E. coli with btrC expression vector", fillcolor="#FFFFFF", fontcolor="#202124"]; expr2 [label="Culture in LB medium with antibiotic selection", fillcolor="#FFFFFF", fontcolor="#202124"]; expr3 [label="Induce protein expression with IPTG", fillcolor="#FFFFFF", fontcolor="#202124"]; expr4 [label="Harvest cells by centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; expr1 -> expr2 -> expr3 -> expr4; }
subgraph "cluster_purification" { label="Purification"; style="filled"; color="#F1F3F4"; node [style="filled"]; pur1 [label="Cell lysis by sonication", fillcolor="#FFFFFF", fontcolor="#202124"]; pur2 [label="Centrifugation to remove cell debris", fillcolor="#FFFFFF", fontcolor="#202124"]; pur3 [label="Superdex 200pg size-exclusion chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; pur4 [label="Concentrate purified protein fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; pur1 -> pur2 -> pur3 -> pur4; }
expr4 -> pur1 [color="#4285F4"]; }
Protocol:
-
Expression: The expression of the btrC gene encoding 2-deoxy-scyllo-inosose synthase is carried out in Escherichia coli.[9]
-
Purification: The purification of the recombinant BtrC protein is achieved through chromatographic methods. Following cell lysis and clarification of the lysate, the protein is subjected to size-exclusion chromatography using a Hi-Load 26/60 Superdex 200pg column.[9] The fractions containing the purified BtrC are then pooled and concentrated.[9]
Assay for 2-Deoxy-scyllo-inosose Synthase Activity
The activity of DOIS can be determined by quantifying the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate. A practical method for this involves gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM).[10]
Reaction Mixture:
-
D-Glucose-6-phosphate (substrate)
-
NAD+ (cofactor)
-
CoCl2
-
Tris-HCl buffer (pH 8.6)
-
Purified DOIS enzyme
Procedure:
-
The reaction mixture is incubated at a specified temperature.
-
The reaction is terminated, and the product, 2-deoxy-scyllo-inosose, is derivatized to its tetra-O-trimethylsilyl (TMS) ether.
-
The derivatized product is then analyzed and quantified by GC-MS.[10]
Assay for L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase Activity
The activity of this aminotransferase is determined by monitoring the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine.
Reaction Mixture:
-
2-Deoxy-scyllo-inosose (substrate)
-
L-Glutamine (amino donor)
-
Pyridoxal phosphate (B84403) (cofactor)
-
Buffer (e.g., Tris-HCl)
-
Purified aminotransferase enzyme
Procedure:
-
The reaction mixture is incubated.
-
The formation of 2-deoxy-scyllo-inosamine can be monitored using methods such as HPLC or by coupling the reaction to a subsequent enzymatic step and monitoring the consumption of a detectable substrate.
Chemoenzymatic Synthesis of 2-Deoxystreptamine-Containing Compounds
Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad scope of chemical reactions to generate novel molecules. This approach has been successfully applied to the synthesis of various 2-DOS-containing compounds, particularly for the installation of unique side chains that can enhance antibacterial activity or overcome resistance mechanisms.[11][12][13][14]
Aminoglycoside [label="Aminoglycoside\n(e.g., Kanamycin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="6'-Aldehyde derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Novel_AGA [label="Novel 6'-N-alkylated\nAminoglycoside", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Primary Amine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Aminoglycoside -> Aldehyde [label=" Transaminase (e.g., GenB4)\n[Enzymatic Step]", color="#34A853"]; Aldehyde -> Novel_AGA [label=" Reductive Amination\n[Chemical Step]", color="#4285F4"]; Amine -> Novel_AGA [color="#4285F4"]; }
Chemoenzymatic Acylation of Aminoglycosides
A notable example is the chemoenzymatic installation of the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain, found in butirosin, onto other aminoglycoside scaffolds. This is achieved using the purified Bacillus circulans biosynthetic enzymes BtrH (acyltransferase) and BtrG in combination with a synthetic acyl-S-N-acetylcysteamine (SNAC) surrogate substrate.[11]
Table 2: Chemoenzymatic Synthesis of Novel Gentamicin (B1671437) C1a Analogues [12]
| Amine for Reductive Amination | Conversion (%) |
| Allylamine | 90 |
| Propargylamine | 85 |
| 2-Fluoroethylamine | 75 |
| 3-Aminopropionitrile | 60 |
| 2-Methoxyethylamine | 55 |
| Cyclopropylamine | 45 |
| Benzylamine | 30 |
| 2-Phenylethylamine | 25 |
| 3-Phenylpropylamine | 20 |
| (R)-(+)-1-Phenylethylamine | 15 |
| (S)-(-)-1-Phenylethylamine | 13 |
Chemoenzymatic N-Alkylation of Aminoglycosides
A two-step chemoenzymatic route has been developed for the regioselective modification of the C-6' position of aminoglycosides.[12] This process involves an initial enzymatic deamination of the 6'-amino group to an aldehyde by a transaminase, followed by a chemical reductive amination step to introduce various N-alkyl substituents.[12][14] This method provides facile and step-efficient access to novel aminoglycoside compounds under mild reaction conditions.[12]
Conclusion
The enzymatic synthesis of 2-deoxystreptamine-containing compounds represents a powerful and versatile platform for the production of both established and novel aminoglycoside antibiotics. A thorough understanding of the biosynthetic pathway and the key enzymes involved is fundamental to leveraging these biocatalytic tools. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore this exciting field. Furthermore, the integration of enzymatic and chemical methods in chemoenzymatic synthesis opens up vast possibilities for the creation of diverse aminoglycoside libraries, which will be instrumental in the ongoing search for new therapeutics to combat the ever-growing threat of antibiotic resistance. The continued exploration and engineering of these enzymatic systems hold immense promise for the future of antibiotic drug discovery and development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Characterization and mechanistic study of a radical SAM dehydrogenase in the biosynthesis of butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1 from 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of 2-deoxy-scyllo-inosose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic acylation of aminoglycoside antibiotics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile and selective N -alkylation of gentamicin antibiotics via chemoenzymatic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03600B [pubs.rsc.org]
Genetic Blueprint for Deoxystreptamine-Kanosaminide Antibiotics in Streptomyces: A Technical Guide
Abstract
The 2-deoxystreptamine (B1221613) (2-DOS) containing aminoglycoside antibiotics, such as the kanosaminide derivative kanamycin (B1662678), represent a clinically significant class of natural products with potent antibacterial activity. Produced predominantly by actinomycetes of the genus Streptomyces, their biosynthesis is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth exploration of the genetic basis for deoxystreptamine-kanosaminide production in Streptomyces, with a primary focus on the well-characterized kanamycin biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and engineering of these valuable secondary metabolites. This document details the enzymatic steps, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of the biosynthetic pathways and experimental workflows.
Introduction
Aminoglycoside antibiotics are a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity, particularly against Gram-negative bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. The central scaffold of many of these antibiotics is the aminocyclitol 2-deoxystreptamine (2-DOS). The biosynthesis of 2-DOS and its subsequent glycosylation with aminosugars like kanosamine are encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Understanding the genetic and biochemical intricacies of these pathways is paramount for efforts in pathway engineering to generate novel, more potent, and less toxic aminoglycoside derivatives. This guide focuses on the genetic and molecular biology of this compound production in Streptomyces kanamyceticus, the producer of kanamycin.
The Kanamycin Biosynthetic Gene Cluster in Streptomyces kanamyceticus
The genetic instructions for kanamycin production are encapsulated within a large BGC. Several kanamycin BGCs from S. kanamyceticus have been sequenced and annotated, providing a foundation for understanding the biosynthetic pathway.
Quantitative Overview of Kanamycin Biosynthetic Gene Clusters
The size and organization of the kanamycin BGC can vary slightly between different strains and sequencing efforts. The table below summarizes key quantitative data from publicly available GenBank entries.
| Parameter | GenBank Accession: AJ628422.2 [1] | GenBank Accession: AB164642 | GenBank Accession: CP023699.1 |
| Size (bp) | 41,576 | 47,050[2] | 34,142 |
| Number of ORFs | Not specified in abstract | 40[2] | Not specified in abstract |
| Producing Organism | Streptomyces kanamyceticus DSM 40500 | Streptomyces kanamyceticus | Streptomyces kanamyceticus |
Gene Organization and Putative Functions
The kanamycin BGC contains genes encoding enzymes for the biosynthesis of the 2-DOS core and the kanosamine sugar moiety, as well as glycosyltransferases, aminotransferases, dehydrogenases, regulatory proteins, and resistance mechanisms. A comprehensive list of genes and their putative functions is essential for targeted genetic manipulation.
A detailed table of genes and their functions from a representative kanamycin gene cluster will be compiled here based on the full GenBank annotations.
Biosynthetic Pathway of this compound
The biosynthesis of kanamycin can be conceptually divided into three main stages: the formation of the 2-deoxystreptamine core, the synthesis of the kanosamine sugar donor, and the subsequent glycosylation and modification steps.
Biosynthesis of 2-Deoxystreptamine (2-DOS)
The formation of 2-DOS from the primary metabolite glucose-6-phosphate is a multi-step enzymatic process.
Biosynthesis of the 2-deoxystreptamine core from glucose-6-phosphate.
Biosynthesis of Kanosamine
Kanosamine (3-amino-3-deoxy-D-glucose) is another key building block. Its biosynthesis also starts from a central metabolic precursor.
Biosynthesis of the UDP-kanosamine sugar donor from UDP-glucose.
Assembly and Tailoring of Kanamycin
The final stages of kanamycin biosynthesis involve the glycosylation of the 2-DOS core with kanosamine and other sugar moieties, followed by tailoring reactions. There is evidence for parallel pathways in kanamycin biosynthesis, where different glycosyltransferases can act on the 2-DOS core, leading to different kanamycin variants.
Quantitative Data on Kanamycin Production
The yield of kanamycin can be significantly influenced by fermentation conditions and genetic modifications.
Optimization of Fermentation Parameters
| Parameter | Condition | Kanamycin Yield (µg/mL) | Reference |
| Carbon Source | 15 g/L Starch | 160 | [3] |
| Nitrogen Source | 8-10 g/L Soytone | ~160 | [3] |
| pH | 8.0 - 8.6 | Optimal | [3] |
| Temperature | 30°C | Optimal | [3] |
| Agitation (5L Fermentor) | 300 rpm | 350 | [3] |
Impact of Genetic Engineering on Kanamycin Production
| Genetic Modification | Effect on Production | Fold Change | Reference |
| Disruption of kanJ | Increased Kanamycin B production | 12-fold increase in Kanamycin B | [4] |
| Overexpression of kanJ and kanK (3 copies) | Decreased Kanamycin B yield | 54% lower than original strain | [4] |
| Mutant UUNNK1 | Increased total kanamycin production | 14-fold higher than original strain | [3] |
Note: The specific yields and fold changes can be highly dependent on the strain and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful genetic manipulation of Streptomyces and the analysis of secondary metabolite production.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol outlines a general workflow for creating a gene deletion mutant in Streptomyces using the CRISPR-Cas9 system.
Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Materials:
-
Streptomyces strain of interest
-
E. coli donor strain (e.g., ET12567/pUZ8002)
-
pCRISPomyces-2 vector (or similar)
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
-
Appropriate antibiotics for selection
Procedure:
-
Design:
-
Design a 20-bp guide RNA (sgRNA) specific to the target gene using a suitable online tool, avoiding off-target sites.
-
Design ~1-2 kb homology arms flanking the target gene.
-
-
Plasmid Construction:
-
Clone the designed sgRNA into the pCRISPomyces vector.
-
Clone the flanking homology arms into the same vector.
-
Transform the final construct into an appropriate E. coli strain for plasmid amplification.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain containing the CRISPR plasmid and the recipient Streptomyces strain.
-
Mix the donor and recipient cells on a suitable conjugation medium (e.g., MS agar) and incubate.
-
Overlay the plate with antibiotics to select for Streptomyces exconjugants.
-
-
Screening:
-
Isolate individual exconjugant colonies.
-
Screen for the desired double-crossover deletion mutants using PCR with primers flanking the target gene.
-
Heterologous Expression of the Kanamycin Gene Cluster
This protocol describes a general approach for expressing the kanamycin BGC in a heterologous Streptomyces host, such as S. venezuelae.
Materials:
-
Cosmid or BAC library of the kanamycin-producing Streptomyces strain
-
Heterologous host strain (e.g., S. venezuelae)
-
Integrative or self-replicating Streptomyces expression vector
-
Reagents for DNA manipulation and conjugation
Procedure:
-
Gene Cluster Isolation:
-
Identify and isolate a cosmid or BAC clone containing the entire kanamycin BGC from a genomic library.
-
-
Vector Construction:
-
Subclone the entire BGC into a suitable Streptomyces expression vector. This may require multiple cloning steps or the use of specialized cloning techniques for large DNA fragments.
-
-
Transformation of Heterologous Host:
-
Introduce the expression vector containing the kanamycin BGC into the heterologous host via protoplast transformation or intergeneric conjugation.
-
-
Cultivation and Analysis:
-
Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production.
-
Analyze the culture broth for the production of kanamycin using techniques such as HPLC or LC-MS.
-
HPLC Analysis of Kanamycin Production
Materials:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile)
-
Kanamycin standard
-
Culture supernatant from Streptomyces fermentation
Procedure:
-
Sample Preparation:
-
Centrifuge the Streptomyces culture to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto the HPLC system.
-
Run a suitable gradient or isocratic method to separate the components.
-
Detect kanamycin by comparing the retention time and UV spectrum (if derivatized) or mass-to-charge ratio with a known standard.
-
Quantify the amount of kanamycin produced by creating a standard curve.
-
Regulation of Kanamycin Biosynthesis
The production of kanamycin is tightly regulated at the transcriptional level. The BGC typically contains one or more regulatory genes that control the expression of the biosynthetic genes. These pathway-specific regulators are often of the Streptomyces antibiotic regulatory protein (SARP) family. Their expression can be influenced by global regulatory networks that respond to nutritional signals and developmental cues within the cell. Understanding these regulatory circuits is crucial for rationally engineering strains for enhanced antibiotic production. For instance, overexpression of positive regulators or deletion of negative regulators can lead to significant increases in kanamycin yield.
Conclusion
The genetic basis for this compound production in Streptomyces is a complex and fascinating area of research. The complete sequencing of biosynthetic gene clusters, coupled with advanced genetic manipulation tools, has provided unprecedented opportunities to understand and engineer the production of these important antibiotics. This technical guide has provided a comprehensive overview of the key genetic and biochemical aspects, along with detailed experimental protocols and quantitative data. It is hoped that this resource will serve as a valuable tool for researchers in the field, facilitating further discoveries and innovations in the development of novel aminoglycoside antibiotics.
References
- 1. Streptomyces kanamyceticus partial kanamycin biosynthesis gene cluster - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 2. A gene cluster for biosynthesis of kanamycin from Streptomyces kanamyceticus: comparison with gentamicin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of Deoxystreptamine-Kanosaminide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of deoxystreptamine-kanosaminide, a known impurity in some aminoglycoside antibiotic preparations.[1] The following protocols and data are intended to guide researchers in developing and validating methods for the identification, quantification, and structural elucidation of this compound. This compound has a molecular formula of C12H25N3O7 and a molecular weight of 323.34 g/mol .[2][3]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound from related aminoglycosides and other impurities. Due to the lack of a strong UV chromophore in aminoglycosides, detection can be challenging.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for the analysis of aminoglycosides.[5][7] To overcome the detection challenge, methods often employ derivatization, specialized detectors like Evaporative Light Scattering Detectors (ELSD), or mobile phase additives that allow for indirect UV detection.[5][6]
Protocol: HPLC with Direct UV Detection using Borate (B1201080) Complexation
This method, adapted from general aminoglycoside analysis, utilizes the complexation of the vicinal diol groups in the sugar moieties with borate ions to form a complex that can be detected at low UV wavelengths.[6]
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
| Parameter | Condition |
| Column | XBridge C18 (4.6 mm x 250 mm; 5 µm) or equivalent |
| Mobile Phase | Methanol—0.1 M Disodium tetraborate (B1243019) decahydrate (B1171855) buffer (pH 9.0)—Water (20:20:60 v/v/v) with 1 g/L sodium octanesulfonate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 195 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in mobile phase, filter through a 0.45 µm membrane. |
Quantitative Data Summary (Hypothetical)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~8.5 | 5 | 15 |
| Tobramycin (B1681333) | ~10.2 | 5 | 15 |
| Kanamycin A | ~7.1 | 5 | 15 |
Capillary Electrophoresis (CE)
CE offers high resolution, rapid analysis times, and minimal solvent consumption, making it an excellent alternative to HPLC for aminoglycoside analysis.[8][9] Separation is typically achieved through complexation with borate ions, which imparts a charge to the neutral aminoglycoside molecules, allowing them to migrate in an electric field.[4][8]
Protocol: Capillary Zone Electrophoresis (CZE) with Direct UV Detection
-
Workflow for CE Analysis
Caption: General workflow for Capillary Electrophoresis analysis.
| Parameter | Condition |
| Capillary | Fused silica, 50 cm total length (40 cm to detector), 75 µm i.d. |
| Background Electrolyte | 160 mM Sodium tetraborate decahydrate, pH 9.4 |
| Voltage | 15 kV |
| Temperature | 30°C |
| Detection | Direct UV at 191 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Sample Preparation | Dissolve sample in water or background electrolyte. |
Quantitative Data Summary (Hypothetical)
| Compound | Migration Time (min) | Linearity Range (mg/mL) |
| This compound | ~6.8 | 0.05 - 1.0 |
| Gentamicin | ~12.5 | 0.01 - 0.5 |
| Neomycin | ~13.2 | 0.01 - 0.5 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound.[2] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition.
Protocol: LC-MS/MS Analysis
-
Relationship between Analytical Techniques
Caption: Interplay of separation and spectroscopic techniques.
| Parameter | Condition |
| LC System | As described in the HPLC protocol. |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| MS Scan Mode | Full scan (m/z 100-500) and product ion scan of the precursor ion |
| Collision Energy | Optimized for fragmentation of the precursor ion |
Quantitative Data Summary
| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) (Hypothetical) |
| This compound | 324.1765 | 163.1081, 145.0974, 102.0551, 84.0447 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound.[10][11][12] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for unambiguous assignment of all proton and carbon signals.
Protocol: 1D and 2D NMR Spectroscopy
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | D₂O |
| Temperature | 25°C |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC |
| Sample Preparation | Dissolve ~5-10 mg of the sample in ~0.6 mL of D₂O. |
Quantitative Data Summary (Hypothetical Chemical Shifts in D₂O)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | ~5.2 | ~98.5 |
| 2' | ~3.4 | ~55.2 |
| 3' | ~3.6 | ~72.1 |
| 4' | ~3.3 | ~70.8 |
| 5' | ~3.9 | ~73.5 |
| 6' | ~3.7, ~3.8 | ~61.0 |
| 1 | ~1.5 | ~35.4 |
| 2 | ~2.1 | ~29.8 |
| 3 | ~3.0 | ~50.1 |
| 4 | ~3.1 | ~75.3 |
| 5 | ~3.8 | ~84.2 |
| 6 | ~3.2 | ~49.6 |
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is routine quantification, impurity profiling, or complete structural elucidation. For routine quality control, HPLC with UV detection after borate complexation or CE are suitable. For definitive identification and structural confirmation, a combination of LC-MS and NMR spectroscopy is recommended.
References
- 1. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H25N3O7 | CID 209916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analysis of aminoglycoside antibiotics by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 11. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual p K a Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Deoxystreptamine-Kanosaminide by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) for the quantitative analysis of deoxystreptamine-kanosaminide. This compound is a known impurity and degradation product of aminoglycoside antibiotics such as tobramycin (B1681333) and kanamycin.[1][2][3] Due to its polar nature and lack of a significant UV chromophore, traditional HPLC with UV detection is challenging.[1] This protocol outlines a reliable method using a reversed-phase C18 column with an ion-pairing agent in the mobile phase, offering a sensitive and reproducible approach for the analysis of this compound.
Introduction
This compound is an aminoglycoside, a class of antibiotics widely used against Gram-negative bacterial infections.[3] It is often present as an impurity in pharmaceutical-grade tobramycin and can be formed through degradation.[1][2] Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. The analysis of aminoglycosides by HPLC is complicated by their high polarity and lack of a UV-absorbing moiety.[1] To overcome these challenges, this method employs ELSD, a quasi-universal detector that is independent of the analyte's optical properties and is well-suited for non-volatile compounds like this compound.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
HPLC Method and Parameters
A reversed-phase HPLC method with ELSD was developed for the analysis of this compound.
| Parameter | Value |
| Instrument | HPLC system with ELSD |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Trifluoroacetic Acid, TFA) (5:95 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Protocols
Preparation of Mobile Phase
-
Measure 950 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.
-
Add 50 mL of HPLC-grade acetonitrile.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for 15 minutes using a suitable method (e.g., sonication).
Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 0.5, 0.25, 0.1, 0.05, and 0.025 mg/mL.
-
Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 0.25 mg/mL standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Analysis Workflow
The logical flow for sample analysis is outlined below.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the HPLC-ELSD method. This data is for illustrative purposes and should be validated in your laboratory.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity Range (mg/mL) | 0.025 - 0.5 |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) (mg/mL) | 0.008 |
| Limit of Quantification (LOQ) (mg/mL) | 0.025 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Conclusion
The HPLC-ELSD method described provides a sensitive, and reliable approach for the quantitative determination of this compound. This method is suitable for quality control in pharmaceutical manufacturing and for stability studies of aminoglycoside antibiotics. The use of ELSD circumvents the challenges associated with the poor UV absorbance of the analyte, making it a valuable tool for researchers and drug development professionals.
References
- 1. japsonline.com [japsonline.com]
- 2. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxystreptamine-kanosaminide is a known impurity and degradation product of aminoglycoside antibiotics such as tobramycin (B1681333) and is structurally related to kanamycin.[1][2][3] The accurate detection and quantification of this and other related impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a detailed protocol for the analysis of this compound and related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodologies are essential for quality control, stability studies, and regulatory submissions.
Logical Relationship of Key Compounds
The following diagram illustrates the structural relationship between the parent aminoglycoside antibiotics and the impurity this compound. Kanamycin B is a known impurity and potential degradation product of tobramycin.[1] this compound is a key structural component and a potential impurity formed during synthesis or degradation.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4][5]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the active pharmaceutical ingredient (API), such as tobramycin, at a concentration of 1 mg/mL in purified water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.[1]
-
Thermal Degradation: Store the solid API at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples along with an unstressed control sample by LC-MS.
Sample Preparation for LC-MS Analysis
For the analysis of bulk drug substances, a simple dilution is typically sufficient. For more complex matrices, protein precipitation or solid-phase extraction may be necessary.[6][7]
Protocol for Bulk Drug Substance:
-
Accurately weigh and dissolve the drug substance in purified water to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for the API and its impurities.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for the separation of polar compounds like aminoglycosides, often avoiding the need for ion-pairing reagents.
LC Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Gradient | 90% B to 50% B over 5 min, hold at 50% B for 2 min, return to 90% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C[9] |
| Cone Gas Flow | 50 L/h[9] |
| Desolvation Gas Flow | 750 L/h[9] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 324.2 | 163.1 | 30 | 15 |
| Kanamycin B | 484.2 | 163.1 | 35 | 20 |
| Tobramycin | 468.3 | 163.1 | 30 | 18 |
| Neamine | 323.2 | 162.1 | 25 | 12 |
| Nebramine | 307.2 | 162.1 | 25 | 12 |
Note: MS/MS parameters should be optimized for the specific instrument used.
LC-MS Analysis Workflow
The following diagram outlines the general workflow for the LC-MS analysis of this compound and related impurities.
Data Presentation
The following tables present representative quantitative data for a validated LC-MS/MS method for aminoglycoside impurities. This data is illustrative and should be established for each specific laboratory and instrument. The values are based on typical performance characteristics for similar analyses.[6][9]
Table 1: Linearity and Range
| Compound | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 1000 | > 0.995 |
| Kanamycin B | 5 - 1000 | > 0.995 |
| Neamine | 5 - 1000 | > 0.996 |
| Nebramine | 5 - 1000 | > 0.995 |
Table 2: Limits of Detection and Quantification
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1.5 | 5.0 |
| Kanamycin B | 1.5 | 5.0 |
| Neamine | 1.0 | 5.0 |
| Nebramine | 1.0 | 5.0 |
Table 3: Accuracy and Precision
| Compound | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 15 | 98.5 | 4.2 |
| 150 | 101.2 | 2.5 | |
| 750 | 99.8 | 1.8 | |
| Kanamycin B | 15 | 97.9 | 4.8 |
| 150 | 102.1 | 2.1 | |
| 750 | 100.5 | 1.5 |
Conclusion
This application note provides a comprehensive framework for the LC-MS analysis of this compound and its related impurities. The detailed protocols for forced degradation, sample preparation, and LC-MS/MS analysis, along with the illustrative quantitative data, offer a robust starting point for method development and validation. The use of HILIC-MS/MS provides a sensitive and selective method for the quantification of these polar impurities, which is essential for ensuring the quality and safety of aminoglycoside-based pharmaceutical products.
References
- 1. usp.org [usp.org]
- 2. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Deoxystreptamine-Kanosaminide as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxystreptamine-kanosaminide, also known as Tobramycin (B1681333) A, is a key related substance and potential impurity in the manufacturing of Tobramycin, a potent aminoglycoside antibiotic.[1][2] As a pharmaceutical reference standard, this compound is crucial for the accurate identification, quantification, and quality control of Tobramycin in drug substances and finished pharmaceutical products.[1][3] These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control, ensuring compliance with regulatory requirements.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | (2S,3R,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol | [4] |
| Synonyms | Tobramycin A, 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine | [2][5] |
| CAS Number | 20744-51-8 | [4] |
| Molecular Formula | C₁₂H₂₅N₃O₇ | [4] |
| Molecular Weight | 323.34 g/mol | [4] |
| Appearance | Off-White to Pale Brown Solid | [6] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (with heating and sonication) | [6] |
| Storage | 2-8°C, Hygroscopic, under Inert Atmosphere | [6] |
Mechanism of Action of Aminoglycoside Antibiotics
This compound is structurally related to aminoglycoside antibiotics, which exert their bactericidal effects by inhibiting protein synthesis in bacteria.[7][8] They bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of non-functional proteins, which ultimately results in cell death.[7][9][10]
Application 1: Analytical Method for Impurity Profiling
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a highly sensitive and specific method for the analysis of tobramycin and its impurities, including this compound.[1][11][12]
Experimental Protocol: HPAE-IPAD
1. Standard and Sample Preparation:
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the tobramycin drug substance or product in ultrapure water to a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | High-performance anion-exchange column (e.g., CarboPac™ PA1) |
| Mobile Phase | Isocratic elution with an aqueous solution of sodium hydroxide (B78521) and sodium acetate. The exact concentration should be optimized for best separation. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Integrated Pulsed Amperometric Detector (IPAD) with a gold working electrode and Ag/AgCl reference electrode. |
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the external standard method with the calibration curve generated from the working standard solutions.
Application 2: Method Validation
Validation of the analytical method is essential to ensure its suitability for its intended purpose.[13] The following parameters should be assessed according to ICH guidelines.
Method Validation Parameters and Representative Data
| Parameter | Method | Acceptance Criteria | Representative Results |
| Specificity | Analyze blank, placebo, this compound standard, and spiked sample. | No interference at the retention time of this compound. | Peak for this compound is well-resolved from other components. |
| Linearity | Analyze a minimum of five concentrations of this compound. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.1 - 10 µg/mL |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Recovery between 98.0% and 102.0% | Mean recovery of 99.5% |
| Precision (Repeatability) | Six replicate injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% |
| Precision (Intermediate) | Analysis on different days with different analysts and equipment. | RSD ≤ 3.0% | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Report the value | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Report the value | 0.1 µg/mL |
| Robustness | Vary parameters such as flow rate, column temperature, and mobile phase composition. | No significant impact on results. | Method is robust to minor variations in chromatographic conditions. |
Application 3: Stability-Indicating Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[14][15]
Protocol for Forced Degradation Studies
-
Prepare Solutions: Prepare solutions of this compound (e.g., 10 µg/mL) in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid standard at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the validated HPAE-IPAD method.
-
Evaluation: Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.
Representative Forced Degradation Data
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | One major and two minor degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8% | Two major degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | One minor degradation peak observed. |
| Thermal (105°C, 48h) | 5.1% | No significant degradation peaks observed. |
| Photolytic (UV 254nm, 24h) | 3.2% | No significant degradation peaks observed. |
Experimental Workflow and Qualification of Reference Standard
The overall workflow for utilizing this compound as a pharmaceutical reference standard involves its qualification, preparation of standard solutions, and application in routine analysis.
Conclusion
This compound is an indispensable pharmaceutical reference standard for the quality control of Tobramycin. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reference standard in their analytical workflows. Adherence to these detailed methodologies will ensure the accuracy, reliability, and regulatory compliance of analytical data for Tobramycin and its related impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tobramycin Inhalation Solution [drugfuture.com]
- 9. academic.oup.com [academic.oup.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. pharmtech.com [pharmtech.com]
- 12. veeprho.com [veeprho.com]
- 13. biomedres.us [biomedres.us]
- 14. medcraveonline.com [medcraveonline.com]
- 15. usp.org [usp.org]
Deoxystreptamine-Kanosaminide: Applications in Microbiological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxystreptamine-kanosaminide represents a fundamental structural motif within the broad class of aminoglycoside antibiotics. It consists of a 2-deoxystreptamine (B1221613) (2-DOS) core linked to a kanosamine sugar. While not a clinical antibiotic in itself, this pseudodisaccharide serves as a crucial scaffold in the biosynthesis of more complex and potent aminoglycosides, such as kanamycin (B1662678) and tobramycin.[1][2][3] In microbiological research and drug development, this compound and its derivatives are invaluable tools for several applications:
-
Structure-Activity Relationship (SAR) Studies: As a foundational structure, it allows researchers to systematically modify peripheral positions and study the impact on antibacterial activity, spectrum, and susceptibility to resistance mechanisms. The synthesis of novel derivatives is a key strategy in overcoming bacterial resistance to existing aminoglycosides.[4][5]
-
Investigating Mechanisms of Action: The this compound core is essential for the characteristic binding of aminoglycosides to the A-site of the bacterial 16S ribosomal RNA.[6][7][8] This interaction disrupts protein synthesis, leading to mistranslation and ultimately cell death.[6][9] Studying simpler structures like this helps to elucidate the key molecular interactions required for this bactericidal effect.
-
Probing Bacterial Resistance: The development of resistance to aminoglycosides often involves enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[10] this compound derivatives are used to understand how these enzymes recognize their substrates and to design molecules that can evade this inactivation.
-
Synthetic and Biosynthetic Studies: Understanding the biosynthetic pathways of 2-deoxystreptamine and kanosamine allows for the chemo-enzymatic and metabolic engineering approaches to produce novel aminoglycosides.[1][2][10]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for all 2-deoxystreptamine-containing aminoglycosides is the inhibition of protein synthesis. The positively charged amino groups of the deoxystreptamine and kanosamine moieties facilitate high-affinity binding to the negatively charged phosphate (B84403) backbone of the A-site on the 16S rRNA within the 30S ribosomal subunit.[6][8] This binding has several downstream consequences:
-
Interference with Translation Initiation: The binding can block the formation of the initiation complex.
-
mRNA Mistranslation: It induces conformational changes in the ribosome, leading to the misreading of mRNA codons by aminoacyl-tRNAs.
-
Truncated Protein Synthesis: The production of aberrant proteins with incorrect amino acids can lead to premature termination of translation.[6]
The accumulation of these faulty proteins, some of which may be inserted into the bacterial membrane, disrupts cellular integrity and leads to bactericidal activity.[11]
Quantitative Data: Antibacterial Activity
While specific MIC data for the this compound parent structure is not widely published, the following table summarizes the activity of related, clinically relevant 4,6-disubstituted 2-deoxystreptamine aminoglycosides against a panel of common pathogens. This data is representative of the potential starting point for novel derivatives based on this scaffold.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Kanamycin | Escherichia coli | 2 | 8 |
| Klebsiella pneumoniae | 1 | 4 | |
| Staphylococcus aureus (MSSA) | 1 | 2 | |
| Gentamicin | Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.5 | 2 | |
| Pseudomonas aeruginosa | 1 | 4 | |
| Staphylococcus aureus (MSSA) | 0.12 | 0.5 | |
| Tobramycin | Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.25 | 1 | |
| Pseudomonas aeruginosa | 0.5 | 2 | |
| Staphylococcus aureus (MSSA) | 0.12 | 0.5 | |
| Amikacin | Escherichia coli | 1 | 4 |
| Klebsiella pneumoniae | 1 | 4 | |
| Pseudomonas aeruginosa | 2 | 8 | |
| Staphylococcus aureus (MSSA) | 2 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from various sources and can vary based on testing conditions and bacterial strains.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a bacterial strain, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound or derivative compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (35-37°C)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution (1280 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 110 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Translation Inhibition Assay
This protocol provides a method to assess the direct inhibitory effect of a compound on bacterial protein synthesis using a cell-free system.
Materials:
-
E. coli S30 cell-free extract system (commercially available)
-
Luciferase T7 control DNA template
-
Amino acid mixture
-
Luciferase assay reagent
-
This compound or derivative compound
-
Control antibiotic (e.g., Kanamycin)
-
Luminometer or plate reader with luminescence capability
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and control antibiotic in nuclease-free water.
-
Reaction Setup: a. On ice, set up the translation reactions in microcentrifuge tubes. For each reaction, combine the S30 extract, amino acid mixture, and reaction buffer as per the manufacturer's instructions. b. Add 1 µL of the test compound at various concentrations to the respective tubes. For the positive control, add the control antibiotic. For the negative control (100% activity), add 1 µL of nuclease-free water. c. Add the luciferase DNA template to each tube to initiate the reaction. The total reaction volume is typically 15-25 µL.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Luminescence Measurement: a. Add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol. This reagent contains the substrate for the newly synthesized luciferase. b. Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the negative control. b. Plot the percentage of inhibition against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of translation activity is inhibited).
Biosynthesis Pathway Overview
The this compound structure arises from two distinct biosynthetic pathways that converge. The 2-deoxystreptamine core is synthesized from glucose-6-phosphate, and the kanosamine sugar is also derived from a sugar phosphate precursor. In organisms like Bacillus cereus, kanosamine is synthesized from glucose-6-phosphate via the enzymes KabC, KabA, and KabB.[12]
References
- 1. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 12. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxystreptamine-Kanosaminide in RNA Targeting Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxystreptamine-kanosaminide, a compound featuring the 2-deoxystreptamine (B1221613) (2-DOS) scaffold, represents a promising class of molecules for targeting RNA structures. The 2-DOS core, a fundamental component of many aminoglycoside antibiotics, is known to interact with RNA, making it an excellent starting point for the development of novel RNA-targeting therapeutics.[1] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in RNA targeting research, with a focus on inhibiting the biogenesis of oncogenic microRNAs (miRNAs).
The ability of small molecules to bind to specific RNA structures and modulate their function is a rapidly growing area of drug discovery.[2] Aminoglycosides, including derivatives of deoxystreptamine, primarily exert their antibiotic effects by binding to ribosomal RNA (rRNA) and interfering with protein synthesis.[3][4][5] This inherent RNA binding capability has been leveraged to design compounds that can target other biologically significant RNAs, such as miRNA precursors (pre-miRNAs).[1] By binding to these structured RNAs, deoxystreptamine-based compounds can inhibit their processing by cellular machinery like the Dicer enzyme, thereby downregulating the levels of mature, functional miRNAs.
These application notes will guide researchers through the essential experimental procedures to assess the RNA binding affinity, selectivity, and functional effects of this compound derivatives.
Data Presentation: Quantitative Analysis of Deoxystreptamine Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of various 2-deoxystreptamine (2-DOS) conjugates targeting precursor microRNAs (pre-miRNAs). This data is compiled from studies on derivatives where the 2-DOS core is functionalized with different chemical moieties to enhance binding affinity and selectivity.
Table 1: Binding Affinity (Kd) of 2-DOS Conjugates for Precursor miRNAs
| Compound | Target pre-miRNA | Binding Affinity (Kd, µM) |
| DOS-D3 | pre-miR-372 | Low micromolar |
| Compound 4c | pre-miR-210 | 42.3 |
| Compound 4h | pre-miR-372 | 38.4 |
| Compound 4f | pre-miR-372 | 2.36 |
| Compound 4f | pre-miR-17 | 1.88 |
Data extracted from literature on 2-DOS derivatives targeting oncogenic miRNAs.
Table 2: Inhibition of Dicer Processing (IC50) by a 2-DOS Conjugate
| Compound | Target pre-miRNA | IC50 (µM) |
| DOS-D3 | pre-miR-372 | Low micromolar |
This value indicates the concentration of the compound required to inhibit 50% of the Dicer processing activity on the target pre-miRNA.
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxystreptamine Derivatives
The synthesis of functionalized this compound derivatives is a key step in developing potent and selective RNA binders. A general protocol involves the chemical modification of the hydroxyl or amino groups of the 2-DOS core.
General Procedure for Carbamate (B1207046) Synthesis:
This protocol describes the synthesis of carbamate derivatives of 2-deoxystreptamine.
-
Preparation of Activated Carbonate: Start with a protected form of 2-deoxystreptamine, such as 1,3-Bis-N-(tert-butyloxycarbonyl)-5,6-O-cyclohexylidene-2-deoxystreptamine.
-
Reaction: To a stirred solution of the protected 2-deoxystreptamine in an appropriate solvent (e.g., CH2Cl2), add triethylamine (B128534) and the desired amine.
-
Purification: The resulting carbamate can be purified using standard chromatographic techniques.
-
Deprotection: The protecting groups (Boc and cyclohexylidene) are removed using a strong acid like trifluoroacetic acid (TFA) in a mixture of CH2Cl2 and H2O.
General Procedure for 1,3-Dipolar Cycloaddition:
This method is used to link various moieties to the 2-DOS core via a triazole linker.
-
Azido (B1232118) Derivative: Start with an azido-modified 2-deoxystreptamine derivative.
-
Cycloaddition: Dissolve the azido derivative and the desired alkyne-modified molecule in a suitable solvent (e.g., CH3CN). Add a copper(I) catalyst (e.g., CuI) and a base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux until completion.
-
Purification and Deprotection: Purify the resulting triazole conjugate and then remove any protecting groups as described above.[1]
Protocol 2: In Vitro RNA Binding Affinity Assay (Fluorescence Titration)
This protocol is used to determine the binding affinity (Kd) of this compound derivatives for a target RNA.
-
RNA Preparation: Synthesize and purify the target RNA sequence (e.g., a specific pre-miRNA) using standard in vitro transcription or solid-phase synthesis methods. Ensure the RNA is properly folded by heating and slow cooling in an appropriate buffer.
-
Fluorescent Labeling (Optional but Recommended): A fluorescently labeled version of a known RNA binder or the target RNA can be used to monitor changes in fluorescence upon binding.
-
Titration: In a fluorescence cuvette, add a fixed concentration of the fluorescently labeled component.
-
Data Acquisition: Sequentially add increasing concentrations of the this compound derivative to the cuvette. After each addition, record the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Protocol 3: Mass Spectrometry-Based RNA Binding Assay
Mass spectrometry (MS) is a powerful tool for characterizing noncovalent interactions between small molecules and RNA.[6][7]
-
Sample Preparation: Prepare solutions of the target RNA and the this compound derivative in a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with electrospray ionization (ESI).
-
ESI-MS Analysis: Introduce the samples into a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire mass spectra under conditions that preserve noncovalent complexes.
-
Binding Affinity Determination: By titrating the RNA with the ligand and monitoring the relative intensities of the free and bound RNA species, the binding affinity can be determined.
-
Binding Site Identification: Tandem mass spectrometry (MS/MS) can be used to fragment the RNA-ligand complex, providing information about the binding site based on the protection of specific regions of the RNA from fragmentation.[6][7]
Protocol 4: In Vitro Dicer Processing Assay
This assay determines the ability of a this compound derivative to inhibit the processing of a pre-miRNA by the Dicer enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the target pre-miRNA, recombinant human Dicer enzyme, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for Dicer processing.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) to visualize the pre-miRNA and the mature miRNA products.
-
Quantification and IC50 Determination: Quantify the band intensities to determine the extent of Dicer inhibition at each compound concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 5: In Vitro Transcription-Translation Assay
This assay assesses the general inhibitory effect of the compounds on bacterial protein synthesis, which is a common off-target effect of aminoglycosides.[8]
-
Assay System: Use a commercially available coupled in vitro transcription-translation system from a bacterial extract (e.g., E. coli).
-
Reporter Gene: Utilize a plasmid encoding a reporter protein, such as firefly luciferase.
-
Reaction Setup: Set up the transcription-translation reactions according to the manufacturer's protocol, including the plasmid DNA, nucleotide triphosphates, amino acids, and the bacterial extract.
-
Compound Addition: Add the this compound derivative at various concentrations.
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Luciferase Assay: Quantify the amount of synthesized luciferase by adding a luciferin (B1168401) substrate and measuring the resulting luminescence.
-
IC50 Determination: Determine the IC50 value by plotting the luminescence signal against the compound concentration.[8]
Mandatory Visualizations
Caption: Workflow for RNA targeting studies.
Caption: miRNA biogenesis inhibition.
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons Learned: Targeting RNA as a Therapeutic Strategy | Myotonic Dystrophy Foundation [myotonic.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Aminoglycoside Interactions with RNAs and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostatic Interactions in Aminoglycoside-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tch.ucsd.edu [tch.ucsd.edu]
Application Notes and Protocols: Deoxystreptamine as a Versatile Scaffold in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol is a fundamental structural core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] Its rigid, chair-like conformation, adorned with multiple amino and hydroxyl groups, provides a unique three-dimensional scaffold. This structure is not only pivotal for the antibacterial activity of aminoglycosides, which involves binding to prokaryotic ribosomal RNA (rRNA), but it also serves as an exceptional platform for the rational design of novel bioactive molecules.[1][4]
While the term "deoxystreptamine-kanosaminide" refers to a specific pseudodisaccharide (also known as Tobramycin A), the broader and more versatile starting point for synthetic chemistry is its central core, 2-deoxystreptamine.[5][6] By chemically modifying the hydroxyl and amino groups of the 2-DOS scaffold, researchers can develop novel derivatives with tailored properties. Key applications include the development of new antibiotic analogs to combat bacterial resistance and the synthesis of specific ligands designed to target other therapeutically relevant RNA structures, such as oncogenic microRNAs (miRNAs).[1][7][8] These notes provide an overview of the applications and detailed protocols for the synthesis and evaluation of 2-deoxystreptamine-based compounds.
Key Applications
Targeting Oncogenic microRNA (miRNA) Biogenesis
The dysregulation of miRNA expression is linked to the development of various cancers.[1][9] The 2-DOS scaffold can be functionalized to create ligands that selectively bind to the precursor forms of oncogenic miRNAs (pre-miRNAs). This binding can physically obstruct the processing of the pre-miRNA by cellular machinery like the Dicer enzyme, thereby inhibiting the production of the mature, oncogenic miRNA and disrupting its downstream pathological effects.[1] For example, conjugating 2-DOS with various natural or artificial nucleobases has yielded compounds that inhibit the maturation of pre-miR-372, an oncogenic miRNA.[1][10]
Caption: Logical diagram of 2-DOS conjugates inhibiting oncogenic miRNA maturation.
Development of Novel Antibiotic Analogs
The rise of antibiotic-resistant bacteria is a critical global health threat.[7][8] Many resistance mechanisms involve bacterial enzymes that modify and inactivate aminoglycoside antibiotics.[4] By using 2-DOS as a scaffold, chemists can design novel analogs where the sites susceptible to enzymatic modification are altered or removed. This strategy aims to create next-generation antibiotics that can evade bacterial resistance while retaining potent antibacterial activity.[7][11] Orthogonally protected 2-DOS derivatives are key intermediates, allowing for regioselective functionalization to build these new structures.[7][8]
Probes for RNA Structure and Function
The ability of 2-DOS derivatives to bind to specific RNA structures makes them valuable as molecular probes.[1] Synthetically attaching fluorescent tags, cross-linking agents, or affinity labels to the 2-DOS scaffold allows researchers to investigate RNA folding, protein-RNA interactions, and the cellular localization of specific RNAs. This provides powerful tools for basic research in chemical biology.
Quantitative Data Summary
The following tables summarize key quantitative data for various 2-DOS derivatives from published literature, including their binding affinity to RNA targets and their biological activity.
Table 1: Binding Affinity and Dicer Inhibition of 2-DOS-Nucleobase Conjugates against pre-miR-372.
| Compound ID | Conjugated Nucleobase | Binding Affinity (K_D, µM) | Dicer Inhibition (IC_50, µM) | Reference |
| 5d | Artificial Nucleobase (D3) | Not Reported | Low micromolar range | [1] |
| 9 (enantiopure) | Artificial Nucleobase (D3) | 0.627 | Not Reported | [1] |
| DOS-D3 | Artificial Nucleobase (D3) via triazole | Low micromolar affinity | Low micromolar range |
Data synthesized from referenced literature.[1]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) of Common Aminoglycosides.
| Aminoglycoside | E. coli (µM) | P. aeruginosa (µM) | H. influenzae (µM) | S. aureus (µM) | Reference |
| Gentamicin | 0.1 - 2.8 | 0.1 - 2.8 | 0.1 - 2.8 | 0.1 - 2.8 | [12] |
| Amikacin | 0.2 - 3.4 | 0.2 - 3.4 | 0.2 - 3.4 | 0.2 - 3.4 | [12] |
| Netilmicin | 0.1 - 5.6 | 0.1 - 5.6 | 0.1 - 5.6 | 0.1 - 5.6 | [12] |
| Ribostamycin | 29.0 | > 115.8 | 0.5 | > 115.8 | [12] |
This table provides context for the activity levels of established aminoglycosides, which serves as a benchmark for newly synthesized 2-DOS derivatives.[12]
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for the synthesis and evaluation of 2-deoxystreptamine derivatives.[1][12]
Caption: Workflow for the synthesis and evaluation of 2-DOS derivatives.
Protocol 1: Synthesis of 2-DOS Conjugates via 1,3-Dipolar Cycloaddition
This protocol describes the "click chemistry" conjugation of an azide-functionalized 2-DOS scaffold with an alkyne-modified ligand (e.g., a nucleobase).[1]
Materials:
-
Azido-derivatized, protected 2-deoxystreptamine (e.g., compound 3 or 7 from[1])
-
Alkyne-modified ligand (e.g., compounds 10a-h from[1])
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the azido-derivatized 2-DOS (1.0 eq.) in anhydrous CH3CN in a round-bottom flask under an inert atmosphere.
-
Add the alkyne-modified ligand (1.1 eq.), CuI (2.0 eq.), and DIPEA (as required) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the protected 1,2,3-triazole derivative of 2-DOS.
-
Characterize the final product using NMR and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol 2: Synthesis of 2-DOS Carbamate (B1207046) Derivatives
This protocol describes an alternative method for functionalizing the hydroxyl groups of 2-DOS via carbamate linkage.
Materials:
-
Protected 2-deoxystreptamine with a free hydroxyl group (e.g., compound 1 from)
-
Appropriate isocyanate reagent (e.g., butyl isocyanate) (1.5 eq.)
-
Triethylamine (B128534) (TEA) (1.5 eq.)
-
Dichloromethane (CH2Cl2)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected 2-DOS compound (1.0 eq.) in anhydrous CH2Cl2 in a round-bottom flask.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of the desired isocyanate reagent (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench with a saturated solution of NH4Cl and extract the product with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product using NMR and MS.
Protocol 3: General Procedure for Final Deprotection
This protocol describes the removal of acid-labile protecting groups (e.g., Boc, acetals) to yield the final, active compound.[1]
Materials:
-
Protected 2-DOS conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Water
-
Standard glassware
Procedure:
-
Dissolve the protected 2-DOS conjugate in a mixture of CH2Cl2, H2O, and TFA. The exact ratio will depend on the specific protecting groups. A common ratio is 50:5:45 (TFA:H2O:CH2Cl2).
-
Stir the solution at room temperature overnight.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the volatiles.
-
The crude product is often purified by precipitation or by using a chelating resin (e.g., Chelex resin) to remove any metal catalysts from previous steps.[1]
-
Lyophilize the final product to obtain a solid, which can be characterized by NMR and HRMS.
Protocol 4: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using a microplate assay.[12]
Materials:
-
Synthesized 2-DOS compounds
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 12600)
-
Luria-Bertani (LB) broth or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Inoculum Preparation: Inoculate the test bacteria in 10 mL of broth and incubate overnight at 37°C with shaking. The next day, dilute the culture in fresh media to achieve a starting concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[12]
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., in sterile water or DMSO). Perform serial two-fold dilutions in the 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 14-18 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by eye or by reading the optical density at 600 nm (OD600) with a microplate reader.[12]
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anexib.com [anexib.com]
- 6. This compound | C12H25N3O7 | CID 209916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of 2-deoxystreptamine-nucleobase conjugates for the inhibition of oncogenic miRNA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]
Quantitative Analysis of Tobramycin A in Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tobramycin A in fermentation broth. The methodologies outlined are essential for monitoring fermentation processes, ensuring product quality, and supporting drug development efforts. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tobramycin is a potent aminoglycoside antibiotic produced by fermentation of Streptomyces tenebrarius.[1] Accurate and precise quantification of Tobramycin A in complex fermentation broth is critical for process optimization and quality control. The polar nature of Tobramycin and its lack of a strong UV-absorbing chromophore present analytical challenges.[2][3] This guide explores various validated methods to overcome these challenges.
Method Selection
The choice of analytical method depends on factors such as required sensitivity, selectivity, available equipment, and the purpose of the analysis (e.g., routine quality control vs. research).
References
Determining the In Vitro Antibacterial Spectrum of Deoxystreptamine-Kanosaminide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxystreptamine-kanosaminide is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target Gram-negative bacteria.[1] Aminoglycosides function by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[2] this compound is also known as a tobramycin (B1681333) impurity.[3][4] As with any potential antimicrobial agent, a thorough in vitro evaluation of its antibacterial spectrum is a critical first step in the drug development process.
These application notes provide detailed protocols for three standard in vitro assays to determine the antibacterial spectrum of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar (B569324) Well Diffusion for assessing growth inhibition, and Time-Kill assays to understand the dynamics of its bactericidal activity.
Data Presentation
While specific quantitative data on the antibacterial spectrum of this compound is not extensively available in public literature, the following table presents illustrative Minimum Inhibitory Concentration (MIC) values against common bacterial strains. Researchers are encouraged to use the provided protocols to generate their own data.
Table 1: Illustrative Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Species | Strain | Gram Stain | Illustrative MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Negative | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 4 |
| Klebsiella pneumoniae | ATCC 13883 | Negative | 4 |
| Acinetobacter baumannii | ATCC 19606 | Negative | 8 |
| Staphylococcus aureus | ATCC 29213 | Positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Positive | >64 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | >64 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the growth control (inoculum without antibiotic).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as compared to the growth control well.
Agar Well Diffusion Assay
This assay qualitatively assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Creating Wells: Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Application of this compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6]
Materials:
-
This compound
-
Bacterial strains
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Preparation of Inoculum: Prepare a mid-logarithmic phase bacterial culture by inoculating fresh broth and incubating until the desired optical density is reached (e.g., OD₆₀₀ of 0.4-0.6). Dilute this culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
Addition of Antibiotic: Add this compound to the test flasks at different concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no antibiotic.
-
Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Visualizations
References
- 1. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Antimicrobial drug susceptibility of Staphylococcus aureus strains isolated from bovine and ovine mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (alpha-D-6-Amino-6-deoxyglucopyranosyl)-deoxystreptamine, an antibacterial degradation product of kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Deoxystreptamine-Kanosaminide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of deoxystreptamine-kanosaminide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges stem from the structural complexity of the two building blocks: 2-deoxystreptamine (B1221613) (a meso compound) and kanosamine (a 3-amino-3-deoxy-D-glucose derivative). Key difficulties include:
-
Regioselective Protection and Deprotection: 2-deoxystreptamine has multiple hydroxyl and amino groups with similar reactivity, making it difficult to selectively functionalize the desired positions (C4 and C6) while leaving others protected.[1]
-
Stereoselective Glycosylation: Achieving a high yield of the desired α-glycosidic linkage between the kanosamine donor and the deoxystreptamine acceptor can be challenging. The formation of the β-anomer is a common side reaction.[2]
-
Protecting Group Strategy: A multi-step protection and deprotection sequence is necessary, which can be lengthy and may result in yield loss at each step.[3]
-
Purification: The high polarity of aminoglycosides and their tendency to adhere to silica (B1680970) gel can complicate chromatographic purification.[4]
Q2: Why is the regioselective protection of 2-deoxystreptamine so critical?
A2: Regioselective protection is essential to direct the glycosylation to the desired hydroxyl groups. For the synthesis of this compound, which is a 6-O-substituted 2-deoxystreptamine, the hydroxyl group at the C6 position must be available for glycosylation while other reactive sites are masked. This prevents the formation of undesired regioisomers. A common strategy involves the formation of a cyclic isopropylidene ketal across the C4 and C5 hydroxyls of N,N'-diprotected 2-deoxystreptamine, leaving the C6 hydroxyl accessible.[2]
Q3: What is the most common method for the glycosylation step?
A3: A modified Koenigs-Knorr reaction is a frequently employed method for the glycosylation of deoxystreptamine with an amino sugar donor.[2] This reaction typically involves a glycosyl halide (e.g., bromide or chloride) as the donor, which is activated by a heavy metal salt promoter (e.g., silver carbonate, silver triflate).[5][6] The choice of solvent, promoter, and protecting groups on the glycosyl donor can significantly influence the stereochemical outcome of the reaction.
Q4: How can I improve the yield of the desired α-anomer during glycosylation?
A4: Achieving high α-selectivity is a significant challenge. Several factors can influence the anomeric ratio:
-
Solvent: The choice of solvent can play a crucial role. For instance, the use of dioxane in specific ratios has been reported to favor the formation of the α-glycoside.[2]
-
Protecting Groups on the Donor: Non-participating protecting groups on the glycosyl donor are generally preferred to avoid the formation of stable oxocarbenium ions that can lead to a mixture of anomers.
-
Reaction Conditions: Lower temperatures may favor the kinetic α-product. The specific promoter used in the Koenigs-Knorr reaction can also affect the stereoselectivity.[5]
Q5: What are the common protecting groups used for the amino functions, and how are they removed?
A5: The most common protecting groups for the amino functions on both deoxystreptamine and kanosamine are the benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups.
-
Cbz Group: This group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is effective but can be incompatible with other reducible functional groups in the molecule.[7]
-
Boc Group: The Boc group is labile to strong acids. It is commonly removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9]
Troubleshooting Guide
Problem 1: Low Yield During Protection of 2-Deoxystreptamine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material remains. | Insufficient reagent or reaction time. | Increase the equivalents of the protecting group reagent (e.g., Boc₂O or Cbz-Cl) and the base. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of multiple products. | Non-selective protection. | Ensure the reaction conditions are optimized for the desired protection. For isopropylidene ketal formation, use anhydrous conditions and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).[2] |
| Difficulty in isolating the product. | Product is highly soluble in the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent. Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the product for better extraction. |
Problem 2: Poor Yield or Selectivity in the Glycosylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired glycoside. | Inactive glycosyl donor or acceptor. | Ensure the glycosyl donor is properly activated (e.g., formation of the glycosyl halide). Check the purity and reactivity of the protected deoxystreptamine acceptor. |
| Decomposition of reactants or products. | Run the reaction at a lower temperature. Ensure anhydrous conditions, as moisture can deactivate the promoter and hydrolyze the glycosyl donor. | |
| Predominance of the β-anomer. | Neighboring group participation by a protecting group on the donor. | Use a glycosyl donor with non-participating protecting groups at the C2 position. |
| Reaction conditions favor the thermodynamic product. | Optimize the solvent system. The use of a dioxane-containing solvent system has been shown to favor α-glycoside formation.[2] Experiment with different promoters and reaction temperatures. | |
| Formation of orthoester side products. | Use of certain promoters and participating protecting groups. | Switch to a different promoter system or a non-participating protecting group on the sugar donor. |
Problem 3: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Partially deprotected intermediates are observed. | Insufficient deprotection reagent or reaction time. | Increase the amount of deprotection reagent (e.g., TFA for Boc groups) or prolong the reaction time. For hydrogenolysis of Cbz groups, ensure the catalyst is active and the hydrogen pressure is adequate.[7] |
| Catalyst poisoning during hydrogenolysis. | Presence of sulfur-containing compounds or other catalyst poisons. | Purify the substrate before the hydrogenolysis step. Use a fresh batch of catalyst. |
| Degradation of the product. | Harsh deprotection conditions. | For acid-labile compounds, consider milder deprotection methods. For Boc deprotection, carefully control the concentration of TFA and the reaction temperature. |
Problem 4: Difficulty in Purification of the Final Product
| Symptom | Possible Cause | Suggested Solution | | Product streaking or poor separation on silica gel chromatography. | High polarity of the aminoglycoside. | Use a specialized chromatography technique such as hydrophilic interaction liquid chromatography (HILIC).[4] Alternatively, consider ion-exchange chromatography. | | | Irreversible binding to the stationary phase. | Pre-treat the silica gel with a base (e.g., triethylamine (B128534) in the eluent) to neutralize acidic sites. | | Co-elution of impurities. | Similar polarity of the product and impurities. | Optimize the mobile phase. Gradient elution may be necessary. Consider derivatization of the aminoglycoside to alter its chromatographic behavior for analytical purposes.[10] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dicarbobenzoxy-4,5-O-isopropylidene-2-deoxystreptamine
This protocol is adapted from the work of Hasegawa et al. (1968).[2]
-
N,N'-Dicarbobenzoxy-2-deoxystreptamine Synthesis:
-
Dissolve 2-deoxystreptamine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium carbonate.
-
Cool the mixture in an ice bath and add benzyl (B1604629) chloroformate dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Isolate the N,N'-dicarbobenzoxy-2-deoxystreptamine by filtration and recrystallization.
-
-
Isopropylidene Ketal Formation:
-
To a solution of N,N'-dicarbobenzoxy-2-deoxystreptamine (3.5 g) in anhydrous DMF (40 ml), add 2,2-dimethoxypropane (B42991) (6 ml) and a catalytic amount of p-toluenesulfonic acid (20 mg).[2]
-
Heat the mixture at 70-80°C for 2 hours.[2]
-
Neutralize the acid with a basic resin (e.g., Amberlite IR-410) and filter.[2]
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the product from a suitable solvent to obtain N,N'-dicarbobenzoxy-4,5-O-isopropylidene-2-deoxystreptamine. A yield of approximately 90% can be expected.[2]
-
Protocol 2: Glycosylation and Deprotection
This protocol outlines the general steps for a modified Koenigs-Knorr glycosylation followed by deprotection.
-
Glycosylation:
-
Prepare the glycosyl donor: A suitably protected kanosamine derivative (e.g., with a halide at the anomeric position).
-
Dissolve the protected deoxystreptamine acceptor and the glycosyl donor in a mixture of anhydrous dioxane and benzene.[2]
-
Add a promoter such as silver carbonate and silver perchlorate.
-
Stir the reaction mixture in the dark at room temperature for several days, monitoring the progress by TLC.[2]
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Evaporate the solvent and purify the crude product by silica gel chromatography to isolate the protected this compound.
-
-
Deprotection:
-
Removal of Isopropylidene Group: Treat the protected product with aqueous acetic acid to hydrolyze the ketal.
-
Removal of Cbz Groups: Dissolve the product in a suitable solvent (e.g., methanol (B129727) or ethanol) and add a palladium on carbon catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the Cbz groups are cleaved.
-
Final Purification: After catalyst removal by filtration, purify the final this compound product, for example, by ion-exchange chromatography.
-
Data Presentation
Table 1: Typical Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Protection | N,N'-Dicarbobenzoxy-2-deoxystreptamine | N,N'-Dicarbobenzoxy-4,5-O-isopropylidene-2-deoxystreptamine | ~90% | [2] |
| Glycosylation | Protected Deoxystreptamine Acceptor | Protected this compound | 40-60% | Varies |
| Deprotection | Fully Protected Product | This compound | 70-90% | Varies |
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting low yield in glycosylation.
References
- 1. Deoxystreptamine Kanosaminide | 20744-51-8 | SynZeal [synzeal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Quantitative determination and separation of analogues of aminoglycoside antibiotics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for deoxystreptamine-kanosaminide from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of deoxystreptamine-kanosaminide from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound, also known as Tobramycin (B1681333) A, is an aminoglycoside antibiotic.[1][2][3] It is often considered an impurity in the production of Tobramycin.[4] The primary challenges in its purification stem from its high polarity and hydrophilicity.[5][6] These properties lead to poor retention in standard reversed-phase chromatography systems and a tendency to adhere to negatively charged surfaces, which can complicate separation from structurally similar compounds.[5][7][8]
Q2: What are the most common chromatography techniques for purifying this compound?
A2: The most prevalent methods for the separation and purification of aminoglycosides like this compound are:
-
Ion-Exchange Chromatography (IEC): Particularly High-Performance Anion-Exchange Chromatography (HPAE) with Integrated Pulsed Amperometric Detection (IPAD), is a highly sensitive method for analyzing tobramycin and its impurities.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used but often requires modifications such as the use of ion-pairing agents or pre-column derivatization to improve retention and separation of the highly polar aminoglycosides.[11][12][13]
-
Affinity Chromatography: This method utilizes specific binding interactions between the target molecule and a ligand immobilized on a stationary phase, offering high selectivity.[6][14][15]
Q3: My this compound does not have a UV chromophore. How can I detect it during HPLC?
A3: The lack of a suitable chromophore is a known challenge for detecting aminoglycosides.[5][8] Several strategies can be employed:
-
Pre- or Post-Column Derivatization: Introducing a UV-absorbing or fluorescent group to the molecule.[7][11]
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like aminoglycosides.[13]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity for detection.[5][12]
-
Pulsed Amperometric Detection (PAD): Often used with HPAE for the direct detection of aminoglycosides.[9]
Troubleshooting Guides
Issue 1: Poor or No Retention of this compound on RP-HPLC Column
| Possible Cause | Solution |
| High Polarity of Analyte: this compound is highly polar and hydrophilic, leading to minimal interaction with the nonpolar stationary phase.[5][6] | Introduce Ion-Pairing Reagents: Add an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This forms a neutral complex with the analyte, increasing its hydrophobicity and retention on the C18 column.[16] |
| Inappropriate Mobile Phase: The mobile phase may be too strong (high organic content), causing rapid elution. | Optimize Mobile Phase: Decrease the organic solvent (e.g., acetonitrile) concentration and increase the aqueous component. Operate in a high aqueous mobile phase.[13] |
| Column Choice: A standard C18 column may not be suitable for such a polar compound. | Use a Polar-Embedded or Aqueous C18 Column: These columns are designed for better retention of polar analytes in highly aqueous mobile phases. |
Issue 2: Broad or Tailing Peaks in Chromatogram
| Possible Cause | Solution |
| Secondary Interactions: The amino groups on the analyte can interact with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing.[5] | Use an End-Capped Column: Select a column that has been thoroughly end-capped to minimize exposed silanol groups. |
| Lower Mobile Phase pH: Acidify the mobile phase (e.g., with acetic acid or formic acid) to protonate the silanol groups and reduce unwanted interactions. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute the sample or inject a smaller volume. |
| Contamination: The column or guard column may be contaminated. | Wash the Column: Follow the manufacturer's instructions for column washing. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Solution |
| Mobile Phase Instability: The mobile phase composition may be changing over time, especially if it contains volatile components or is not properly mixed. | Prepare Fresh Mobile Phase Daily: Ensure thorough mixing and degassing of the mobile phase before use. Use a gradient proportioning valve for accurate mixing if running a gradient. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducibility.[17] |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. |
Experimental Protocols
Protocol 1: Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC)
This protocol is a general guideline for the separation of aminoglycosides.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 5 mM Sodium Acetate (B1210297) Buffer (pH 4.6).[7]
-
Solvent B: Acetonitrile.[7]
-
Ion-Pairing Reagent: Add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase at a concentration of 1-10 mM.[16]
-
-
Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and gradually increase the organic solvent (B) to elute the compounds. A typical gradient might be from 5% to 45% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD or Mass Spectrometry (MS).[13]
-
Sample Preparation: Dissolve the complex mixture in the initial mobile phase and filter through a 0.45 µm filter before injection.
Protocol 2: High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)
This method is highly sensitive for the analysis of tobramycin and its impurities, including this compound.[9]
-
Column: A high-pH anion-exchange column suitable for carbohydrate and aminoglycoside analysis.
-
Mobile Phase:
-
Eluent A: Deionized Water
-
Eluent B: Sodium Hydroxide (B78521) Solution (e.g., 500 mM)
-
Eluent C: Sodium Acetate Solution (e.g., 1 M) in Sodium Hydroxide
-
-
Gradient Elution: A multi-step gradient involving changes in both hydroxide and acetate concentrations is typically used to separate closely related aminoglycoside structures.
-
Detection: Integrated Pulsed Amperometric Detection (IPAD) using a gold working electrode and an appropriate waveform for aminoglycoside detection.[9]
-
Sample Preparation: Dilute the sample in deionized water and filter before injection.
Quantitative Data Summary
Table 1: Example RP-TLC Conditions for Aminoglycoside Separation [7][16]
| Parameter | Condition |
| Stationary Phase | C18 Plates |
| Mobile Phase | Acetonitrile–5 mM Sodium Acetate Buffer (pH 4.6) (4:18 v/v) |
| Detection | Iodine Vapor |
| Minimum Detection Limit | 0.4–0.6 µg |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common RP-HPLC issues.
References
- 1. anexib.com [anexib.com]
- 2. This compound | C12H25N3O7 | CID 209916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deoxystreptamine Kanosaminide | 20744-51-8 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Challenges in the determination of aminoglycoside antibiotics, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion-exchange chromatography of aminoglycoside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of aminoglycoside antibiotics by reversed-phase ion-pair high-performance liquid chromatography coupled with pulsed amperometry and ion spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 15. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Ion-exchange chromatography for the characterization of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in 2-Deoxystreptamine Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in 2-deoxystreptamine (B1221613) glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2-deoxystreptamine glycosylation reaction is resulting in a low yield. What are the most common causes and how can I address them?
A1: Low yields in 2-deoxystreptamine glycosylation are a frequent challenge. A systematic troubleshooting approach is crucial. The primary factors to investigate are the reactivity of your glycosyl donor, the choice of protecting groups on both the donor and the 2-deoxystreptamine acceptor, the reaction conditions (including solvent and promoter), and the purification method.
Here is a logical workflow to troubleshoot low yield:
Caption: A stepwise workflow for troubleshooting low yields in 2-deoxystreptamine glycosylation.
Q2: How does the choice of glycosyl donor impact the reaction yield and stereoselectivity?
A2: The glycosyl donor is a critical factor. Its reactivity and the nature of the leaving group at the anomeric position significantly influence the outcome. For the synthesis of 2-deoxy-glycosides, where there is no participating group at C-2 to direct stereochemistry, the choice of donor is even more crucial.[1]
| Glycosyl Donor Class | Typical Promoter(s) | General Stereoselectivity | Typical Yield Range (%) | Key Considerations |
| Glycosyl Halides | AgOTf, Ag-silicate | α or β depending on conditions | 50-85 | Highly reactive but can be unstable.[2] |
| Thioglycosides | NIS/TfOH, DMP, Ph₂SO/Tf₂O | α or β depending on promoter | 50-95 | Stable and their reactivity can be tuned.[1] |
| Glycals (6-O-silylated) | NIS, TMSOTf, I(coll)₂ClO₄ | Generally α-selective | 60-90 | Readily accessible and versatile.[1] |
| Anomeric O-Alkylation | NaH, KHMDS | Highly β-selective | 70-95 | Excellent for β-glycosides under mild conditions.[1] |
Q3: My reaction is producing a complex mixture of products. Could the protecting groups be the issue?
A3: Absolutely. Protecting groups on both the 2-deoxystreptamine acceptor and the glycosyl donor play a pivotal role in directing the regioselectivity and stereoselectivity of the reaction.[3][4] Improper protection of the amino and hydroxyl groups on 2-deoxystreptamine can lead to glycosylation at undesired positions, resulting in a mixture of isomers and consequently, a low yield of the target compound.
Troubleshooting Protecting Groups:
-
Incomplete Protection: Ensure all reactive functional groups, except for the target hydroxyl group on 2-deoxystreptamine, are fully protected. Incomplete protection is a common source of side products.
-
Protecting Group Stability: The chosen protecting groups must be stable under the glycosylation reaction conditions and selectively removable afterward.[5]
-
Steric Hindrance: Bulky protecting groups near the reactive hydroxyl group can hinder the approach of the glycosyl donor, leading to low yields.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., acyl groups) on the glycosyl donor can "disarm" it, reducing its reactivity, while electron-donating groups (e.g., benzyl (B1604629) ethers) can "arm" it, increasing reactivity.[4]
Caption: A conceptual diagram of the protecting group strategy for the acceptor and donor.
Q4: What is the influence of the solvent on the yield and stereoselectivity of the glycosylation reaction?
A4: The choice of solvent can have a profound impact on the reaction's outcome by influencing the stability and reactivity of the intermediates, particularly the oxocarbenium ion.[6][7][8]
| Solvent Type | Examples | General Effect on Stereoselectivity (for Glucosyl Donors) |
| Weakly Polar, Non-coordinating | Toluene, Benzene | Can favor α-glycosides. |
| Moderately Polar, Non-coordinating | Dichloromethane (B109758) (DCM), Chloroform | Commonly used, often gives a mixture of anomers. |
| Highly Polar, Coordinating | Acetonitrile (MeCN), Propionitrile | Can favor β-glycosides (nitrile effect). |
| Weakly Polar, Coordinating | Diethyl ether (Et₂O), Dioxane | Can favor α-glycosides (ether effect). |
It is recommended to screen a variety of solvents to find the optimal one for your specific donor-acceptor pair and promoter system.
Q5: I am still getting a low yield after optimizing the donor, protecting groups, and solvent. What else can I try?
A5: If you are still facing challenges, consider the following:
-
Promoter/Activator: The choice and stoichiometry of the promoter are critical. For thioglycosides, common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid like trifluoromethanesulfonic acid (TfOH). The amount of promoter may need to be optimized.
-
Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can sometimes improve selectivity and yield by minimizing side reactions.
-
Molecular Sieves: Ensure that your reaction is performed under strictly anhydrous conditions. Freshly activated molecular sieves (typically 4 Å) should be used to scavenge any moisture, which can hydrolyze the glycosyl donor or the activated intermediate.
-
Stoichiometry: Varying the stoichiometry of the glycosyl donor to the acceptor can impact the yield. Using a slight excess of the donor (e.g., 1.2-1.5 equivalents) is a common strategy.
-
Purification: Complex reaction mixtures can make purification challenging, leading to product loss. Consider using orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography) to improve the separation of your desired product from byproducts and unreacted starting materials.
Experimental Protocols
Detailed Methodology for a Representative 2-Deoxystreptamine Glycosylation Reaction
This protocol is a general guideline for the glycosylation of a protected 2-deoxystreptamine acceptor with a thioglycosyl donor. The specific protecting groups, solvent, and temperature may require optimization.
Materials:
-
Protected 2-deoxystreptamine acceptor (1.0 equiv)
-
Thioglycosyl donor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected 2-deoxystreptamine acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Add the thioglycosyl donor to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve NIS in anhydrous DCM.
-
Add the NIS solution dropwise to the reaction mixture.
-
After stirring for 10-15 minutes, add a solution of TfOH in anhydrous DCM dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Caption: A flowchart of the experimental protocol for 2-deoxystreptamine glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Deoxystreptamine-kanosaminide stability and degradation pathways
Welcome to the technical support center for deoxystreptamine-kanosaminide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is an organic molecule that is a known impurity and degradation product of certain aminoglycoside antibiotics, most notably tobramycin (B1681333).[1][2][3] It is formed through the hydrolysis of the parent antibiotic, particularly under basic conditions.[2][4] It consists of a deoxystreptamine core linked to a kanosamine sugar moiety.[5]
Q2: What are the primary factors that affect the stability of aminoglycoside antibiotics and their degradation products like this compound?
The stability of aminoglycosides is influenced by several factors:
-
pH: Aminoglycosides exhibit different degradation pathways in acidic versus basic environments. Tobramycin, for instance, is very stable at a neutral pH but hydrolyzes under acidic or basic conditions.[2] The optimal pH for the stability of amikacin (B45834), another aminoglycoside, is around 4.5.[6]
-
Temperature: Higher temperatures accelerate the rate of degradation. Forced degradation studies often employ elevated temperatures (e.g., 80°C) to speed up hydrolysis.[2][7] For routine storage, refrigeration (2-8°C) or freezing is recommended to maintain stability.[8][9]
-
Chemical Incompatibility: Aminoglycosides can be chemically inactivated when mixed with certain other drugs, particularly beta-lactam antibiotics like carbenicillin (B1668345) and piperacillin.[6][8] This interaction is temperature-dependent and less pronounced at colder temperatures.[8][10]
-
Oxidation: While stable against hydrolysis at neutral pH, tobramycin can undergo rapid oxidation.[2]
-
Light: Photostability is a key parameter in degradation studies. Exposure to UV light can cause degradation, although some compounds may be relatively stable under photolytic stress compared to other conditions.[11][12]
Q3: How is this compound typically formed during experiments?
This compound is a product of the base-catalyzed hydrolysis of tobramycin.[2][4] In a laboratory setting, this can be intentionally induced through forced degradation studies by exposing a tobramycin solution to a strong base, such as 1 N potassium hydroxide (B78521) (KOH), and elevated temperatures.[2]
Q4: What analytical methods are used to detect and quantify this compound?
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a highly sensitive method used to identify and assay tobramycin and its impurities, including this compound.[3] Other chromatographic methods like HPLC, often coupled with mass spectrometry (LC-MS), are also standard for separating and characterizing degradation products.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of aminoglycosides and their degradation products.
| Issue | Possible Cause | Troubleshooting Steps |
| Lower-than-expected antimicrobial activity of parent compound. | Degradation Due to Improper Storage: The aminoglycoside may have degraded due to incorrect temperature or prolonged storage. | Verify storage conditions (temperature, light exposure). Aqueous solutions of aminoglycosides like amikacin retain over 90% potency for up to 36 months at 25°C, but improper conditions accelerate degradation.[6] Prepare fresh stock solutions if necessary.[6][9] |
| Incorrect pH of Solution: The pH of the experimental medium may be outside the optimal stability range, leading to hydrolysis. | Measure the final pH of your solution. The optimal pH for amikacin stability is acidic, around 4.5.[6] Adjust the pH if it has deviated. | |
| Chemical Incompatibility: The aminoglycoside may be co-administered or mixed with an incompatible substance, such as a beta-lactam antibiotic. | Review all components in the experimental medium. Avoid mixing aminoglycosides and beta-lactams in the same solution.[6][8] If co-administration is necessary, they should be administered separately.[6] | |
| Appearance of unexpected peaks in chromatogram. | Forced Degradation: The sample may have been exposed to stress conditions (heat, extreme pH, light, oxidants), leading to the formation of degradation products like this compound. | Review the entire experimental workflow for any unintended stress conditions. Use a stability-indicating analytical method to identify and track degradation products.[3][11] |
| Contamination: The sample or reagents may be contaminated. | Ensure aseptic techniques are followed and use high-purity reagents and solvents.[9] | |
| Inconsistent or non-reproducible results. | Variability in Stock Solution: The concentration of the stock solution may be inaccurate or may have changed over time due to degradation. | Re-prepare stock solutions frequently and store them under optimal conditions (refrigerated and protected from light).[9] Use methods like HPLC to confirm the concentration of stock solutions before use.[9] |
| Adsorption to Labware: Some compounds can adsorb to certain types of laboratory equipment, reducing the effective concentration. | While amikacin shows no significant sorption to common lab plastics like PVC or polyethylene[6], consider performing a control experiment to quantify potential loss if using specialized equipment. |
Data Presentation: Aminoglycoside Stability
The stability of this compound is directly related to the degradation of its parent compounds. The tables below summarize stability data for various aminoglycosides under different conditions.
Table 1: Stability of Various Aminoglycosides in Peritoneal Dialysis Concentrate at Room Temperature
| Antibiotic | Concentration | % Activity Remaining at 7h | % Activity Remaining at 24h |
|---|---|---|---|
| Netilmicin | 10 & 50 mg/L | 81-89% | 51-76% |
| Sisomicin | 10 & 50 mg/L | 81-89% | 51-76% |
| Gentamicin | 10 & 50 mg/L | 81-89% | 51-76% |
| Amikacin | 25 & 125 mg/L | 70-75% | 38-50% |
| Tobramycin | 10 & 50 mg/L | 52-66% | 15-30% |
(Data sourced from a study on antibiotic stability in peritoneal dialysis concentrate)[15]
Table 2: Stability of Aminoglycosides in Combination with Beta-Lactams
| Aminoglycoside | Beta-Lactam | Storage Temperature | Stability Outcome |
|---|---|---|---|
| Amikacin | Carbenicillin, Piperacillin | 25, 4, -8, -70 °C | No loss of activity observed.[8][10] |
| Gentamicin | Carbenicillin, Piperacillin | 25 °C, 4 °C | Substantial inactivation after 8-48 hours.[8][10] |
| Tobramycin | Carbenicillin, Piperacillin | 25 °C, 4 °C | Substantial inactivation after 8-48 hours.[8][10] |
| Gentamicin, Tobramycin | Carbenicillin, Piperacillin | -8 °C, -70 °C | Virtually no loss of activity.[8][10] |
| All (Amikacin, Gentamicin, Tobramycin) | Cefotaxime, Moxalactam | All temperatures | No degradation observed.[8][10] |
Experimental Protocols
Protocol: Forced Degradation Study of Tobramycin
This protocol outlines a general procedure for inducing the degradation of tobramycin to study the formation of this compound, based on common forced degradation methodologies.[7][11][12]
Objective: To investigate the stability of tobramycin under various stress conditions and identify its degradation products.
Materials:
-
Tobramycin reference standard
-
Hydrochloric acid (HCl), 1 N
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 1 N[2][12]
-
Hydrogen peroxide (H₂O₂), 3%[12]
-
High-purity water
-
pH meter
-
Thermostatic water bath or oven[12]
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or HPAE-IPAD system[3]
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the tobramycin reference standard in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate the mixture in a water bath at 80°C for a specified time (e.g., 70 hours).[2] Periodically withdraw samples, cool, and neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N KOH. Incubate at 80°C.[2] This condition is expected to yield this compound.[2][4] Periodically withdraw samples, cool, and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified duration, protected from light.[12]
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified time.[2]
-
Photolytic Degradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples and a non-stressed control sample.
-
Use a validated stability-indicating chromatographic method (e.g., HPAE-IPAD) to separate and quantify the parent tobramycin peak and any degradation products formed.[3]
-
Characterize the degradation products using techniques like MS/MS to confirm their identity.[13]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of tobramycin.
-
Identify and quantify the major degradation products, such as this compound, under each stress condition.
-
Establish the degradation pathway based on the identified products.
-
Visualizations
Degradation Pathways
Caption: Hydrolytic degradation pathways of Tobramycin.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Logic
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H25N3O7 | CID 209916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. ijmr.net.in [ijmr.net.in]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
Technical Support Center: pH-Dependent Hydrolysis of Tobramycin and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tobramycin (B1681333). The information provided will help address common issues encountered during experimental analysis of tobramycin and its impurities, with a focus on pH-dependent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tobramycin in aqueous solutions?
A1: Tobramycin's stability in aqueous solutions is significantly influenced by pH. At pH extremes, hydrolysis is the major degradation pathway.[1][2][3][4] Under acidic conditions, tobramycin hydrolyzes to form kanosamine and nebramine.[2][3][5][6][7] In basic solutions, the hydrolysis products include deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[2][5][6][7] At a neutral pH, the primary degradation mechanism is oxidation, which can yield products such as nebramine, deoxystreptamine, and this compound.[1][2][5][7]
Q2: My tobramycin solution has developed a yellow coloration. What is the likely cause?
A2: The development of a yellow color in tobramycin solutions is often an initial sign of degradation, particularly oxidative degradation.[4] This is more common in solutions with a pH near neutrality.[4] Certain excipients, such as polysorbate 80, can also contribute to color development due to the formation of oxidative degradation products.[4]
Q3: What are the common impurities found in tobramycin samples?
A3: Impurities in tobramycin can originate from the manufacturing process or from degradation. Process-related impurities include kanamycin (B1662678) B and neamine.[8][9][10][11] Degradation products that can be present as impurities include nebramine, kanosamine, and 2-deoxystreptamine.[2][12]
Q4: How does temperature affect the hydrolysis of tobramycin?
A4: Elevated temperatures accelerate the degradation of tobramycin.[3] The rate of both acid and base-catalyzed hydrolysis increases with temperature. For instance, the pseudo first-order rate constant for acid hydrolysis in 1N HCl increases significantly from 1.7 x 10⁻⁷ s⁻¹ at 60°C to 2.8 x 10⁻⁵ s⁻¹ at 100°C.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing tobramycin. What could be the cause?
-
Answer: Unexpected peaks are often due to the presence of impurities or degradation products. The identity of these peaks can be inferred from the storage and handling conditions of your sample.
-
Acidic Conditions: If your sample was prepared or stored in an acidic solution (e.g., 1N HCl), you might be observing peaks corresponding to kanosamine and nebramine.[2][3][5][6][7]
-
Basic Conditions: In basic solutions (e.g., 1N KOH), the extra peaks could be deoxystreptamine, nebramine, and this compound.[2][5][6][7]
-
Neutral pH/Oxidative Stress: At neutral pH or if the sample was exposed to oxidizing agents (like hydrogen peroxide), the degradation products can include nebramine, deoxystreptamine, and this compound.[1][2][3][5][7] Nebramine and kanamycin B have also been observed as degradants under oxidative stress.[9]
-
Action: To confirm the identity of the peaks, you can perform forced degradation studies under specific pH and oxidative conditions and compare the resulting chromatograms with your sample.
-
Issue 2: Poor sensitivity or no peak detection for tobramycin.
-
Question: I am having trouble detecting tobramycin using my HPLC-UV method. What can I do to improve sensitivity?
-
Answer: Tobramycin lacks a strong UV chromophore, making direct UV detection challenging.[1][3][10][11][13][14] Here are some troubleshooting steps:
-
Pre-column Derivatization: A common solution is to use pre-column derivatization with a UV-absorbing agent. 2,4-dinitrofluorobenzene is a frequently used derivatizing agent for tobramycin.[8]
-
Alternative Detectors: If available, consider using a more sensitive detection method for compounds without a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[9] High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is another highly sensitive technique for tobramycin analysis.[10][11][12]
-
Optimize UV Wavelength: If using direct UV detection, ensure you are using the optimal wavelength. Some methods have reported detection at low UV wavelengths, such as 210 nm or 219 nm.[13][15]
-
Mobile Phase pH: The pH of the mobile phase can influence the detection sensitivity. Optimization of the mobile phase pH may enhance the signal.[13][16]
-
Data Presentation
Table 1: Kinetic Parameters for the pH-Dependent Hydrolysis of Tobramycin.
| Condition | Temperature (°C) | Pseudo First-Order Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Degradation Products |
| 1 N HCl | 60 | 1.7 x 10⁻⁷ | 32 | Kanosamine, Nebramine |
| 1 N HCl | 80 | 2.7 x 10⁻⁶ | 32 | Kanosamine, Nebramine |
| 1 N HCl | 100 | 2.8 x 10⁻⁵ | 32 | Kanosamine, Nebramine |
| 1 N KOH | 80 | 1 x 10⁻⁸ | 15 | Deoxystreptamine, Nebramine, this compound |
| pH 7 (0.01 M Phosphate Buffer) | 80 | t₉₀ = 70 hours | Not Specified | Deoxystreptamine, Nebramine, this compound (via oxidation) |
Data sourced from Brandl and Gu, 1992.[2][5][6][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method with Pre-column Derivatization
This protocol is based on the method described for the determination of tobramycin and its related substances.[8][17]
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a solution of 2,4-dinitrofluorobenzene in a suitable solvent.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., 55:45 v/v).[8]
-
Sulfuric Acid Solution: A 0.8 mM sulfuric acid solution is used during the derivatization step.[8][17]
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the tobramycin reference standard and samples in water to achieve a known concentration.
-
The solutions should contain 10 mM sulfuric acid prior to derivatization.[17]
-
-
Derivatization Procedure:
-
HPLC Analysis:
-
Column: A C18 column (e.g., Nova-Pak C18, 3.9 x 150 mm) is commonly used.[8]
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set at 365 nm to maximize the detection of related substances.[8][17]
-
Injection Volume: Inject a fixed volume of the derivatized standard and sample solutions.
-
-
Quantification:
-
Calculate the concentration of tobramycin and its impurities in the samples by comparing their peak areas with those of the standard solutions. Relative response factors for impurities should be considered for accurate quantification.[8]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Expose a tobramycin solution to an oxidizing agent, such as 3% hydrogen peroxide.[3]
-
-
Thermal Degradation:
-
Store a tobramycin solution at an elevated temperature (e.g., 70°C).[3]
-
-
Photodegradation:
-
Expose a tobramycin solution to UV light.[3]
-
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. usp.org [usp.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of tobramycin and impurities using high-performance anion exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phmethods.net [phmethods.net]
- 14. Tobramycin analyzed with LCMS - AppNote [mtc-usa.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Optimizing storage conditions for deoxystreptamine-kanosaminide reference standards
Welcome to the technical support center for deoxystreptamine-kanosaminide reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your reference standards through optimal storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound reference standards?
A1: For long-term stability, solid this compound should be stored in a refrigerator at 2°C to 8°C.[1][2] It is crucial to keep the container tightly sealed and protected from moisture and light, as the compound is hygroscopic.[2][3] Storing under an inert atmosphere is also recommended.[2][3] For extended long-term storage, similar to other antibiotic reference standards, keeping it in a freezer at -20°C is a viable option.[4][5]
Q2: I need to prepare a stock solution. What is the recommended procedure and how should I store it?
A2: To prepare a stock solution, use a sterile, high-purity solvent such as sterile water or a buffer solution.[6] Due to the compound's slight solubility, gentle heating or sonication may be required.[3] For stability, it is advisable to adjust the pH of aqueous solutions to a slightly acidic range (e.g., 4.5-5.5), similar to related aminoglycosides like kanamycin.[6]
Stock solutions should be sterile-filtered and stored in small, single-use aliquots to prevent contamination and avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]
Q3: How should I store my stock solutions of this compound?
A3: For short-term use, aqueous stock solutions can be stored at 2°C to 8°C for a limited time.[6][7] For long-term storage, it is highly recommended to store aliquots at -20°C or lower.[8][9] Protecting solutions from light by using amber vials or wrapping containers in foil is also a critical practice.[7]
Q4: What are the primary factors that can cause degradation of this compound?
A4: The stability of this compound, like other aminoglycosides, is affected by several factors:
-
Temperature: Elevated temperatures accelerate hydrolytic degradation.[6][10]
-
pH: Both strong acidic and alkaline conditions can cause hydrolysis of the glycosidic bonds.[10]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7][10]
-
Oxidation: The amino and hydroxyl functional groups on the molecule are susceptible to oxidation.[10][11]
-
Moisture: The compound is hygroscopic, and moisture can compromise the stability of the solid form.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatography (HPLC/LC-MS) | Degradation of the reference standard. | 1. Verify the storage conditions (temperature, light exposure, moisture) of both the solid standard and any prepared solutions. 2. Prepare a fresh stock solution from the solid standard. 3. If the issue persists, consider acquiring a new lot of the reference standard. Potential degradation products include kanosamine, nebramine, and deoxystreptamine from hydrolysis.[12] |
| Loss of potency or inconsistent assay results | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Inaccurate weighing of the standard due to its hygroscopic nature. | 1. Review and confirm adherence to recommended storage conditions (see FAQs). 2. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles.[7] 3. Allow the container to reach room temperature before opening to minimize moisture uptake. Use a calibrated analytical balance for accurate weighing.[13] |
| Precipitate forms in my stock solution upon thawing | The concentration of the antibiotic may have exceeded its solubility limit at lower temperatures, or an incompatible solvent was used. | 1. Ensure the chosen solvent is appropriate (e.g., sterile water, PBS).[7] 2. Gently warm the solution and vortex to redissolve the precipitate. 3. If precipitation persists, consider preparing a new, slightly more dilute stock solution. Filtering the solution may be necessary if solubility cannot be regained.[7] |
| The solid reference standard appears discolored or clumped | The material has likely been exposed to moisture and/or light, leading to degradation. | This is a strong indicator of compromised integrity. It is highly recommended to discard the standard and obtain a new vial to ensure the accuracy of your experimental results. |
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound reference standards.
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | Optimal | 2°C to 8°C[1][2][14] | Long-Term | Keep container tightly sealed, protect from light, store under inert atmosphere.[1][2][3] The compound is hygroscopic.[2] |
| Alternative (Extended) | -20°C[4] | Extended Long-Term | Follows general guidelines for antibiotic reference standards for maximum stability.[4][5] | |
| Aqueous Solution (Stock) | Optimal | -20°C[8][9] | Long-Term | Store in single-use aliquots to avoid freeze-thaw cycles. Protect from light.[7][9] |
| Alternative | 2°C to 8°C[6] | Short-Term | Useful for solutions that will be used within a few days. Protect from light.[7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mg/mL)
Objective: To prepare a sterile, quantified stock solution of this compound for use in assays.
Materials:
-
This compound reference standard
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
Procedure:
-
Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This minimizes condensation and water absorption.[13]
-
Using a calibrated balance, accurately weigh 10 mg of the solid standard and transfer it to the sterile conical tube.
-
Add 1.0 mL of sterile, deionized water to the tube.
-
Vortex the tube thoroughly to dissolve the powder. If needed, gentle warming or sonication can be applied until the solid is completely dissolved.[3]
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube to ensure sterility.[6]
-
Aliquot the filtered stock solution into appropriate volumes (e.g., 50 µL) in sterile, light-protecting microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C until use.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of a this compound solution under specific storage conditions over time.
Materials:
-
Prepared stock solution of this compound
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Appropriate HPLC column for aminoglycoside analysis (e.g., HILIC or ion-pairing column)
-
Mobile phase as determined by the analytical method
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
-
Light-protected and clear vials
Procedure:
-
Prepare a batch of this compound solution according to Protocol 1.
-
Establish the initial purity profile (Time = 0). Analyze the freshly prepared solution by HPLC to determine the peak area of the parent compound. This serves as the 100% reference point.
-
Divide the remaining solution into aliquots under different test conditions:
-
Condition A (Optimal): -20°C, protected from light.
-
Condition B (Refrigerated): 4°C, protected from light.
-
Condition C (Room Temp): 25°C, protected from light.
-
Condition D (Light Exposure): 25°C, in a clear vial exposed to ambient light.
-
-
At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze each sample by HPLC using the same method as the Time = 0 analysis.
-
Calculate the percentage of the remaining parent compound by comparing its peak area at each time point to the peak area at Time = 0.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Recommended workflow for handling and storing this compound standards.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. biosynth.com [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Naarini [admin.naarini.com]
- 4. faq.edqm.eu [faq.edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bioline.com [bioline.com]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stability study of amphotericin B, colistin and tobramycin in a hydrophilic suspension commonly used for selective decontamination of the digestive tract by HPLC and in vitro potency measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use & Storage of Reference Standards | USP [usp.org]
- 14. This compound | LGC Standards [lgcstandards.com]
Troubleshooting peak tailing in HPLC analysis of aminoglycosides
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: Why are my aminoglycoside peaks tailing?
Peak tailing, where a peak's trailing edge is broader than its leading edge, is a common issue in the analysis of aminoglycosides. The primary cause is secondary-site interactions between the analyte and the stationary phase.[1][2][3]
-
Primary Cause: Silanol (B1196071) Interactions: Aminoglycosides are basic compounds containing primary amine groups.[1][4] These groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based columns (e.g., C18).[1][3][5][6] This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailed peak.[2][5] This effect is more pronounced at mid-range pH where silanol groups are ionized.[1][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][8] If all peaks in the chromatogram exhibit tailing, column overload is a possible cause.[1]
-
Column Degradation: Over time, columns can degrade. This may involve the creation of voids in the packing material at the column inlet or the accumulation of contaminants on the inlet frit, both of which can distort the flow path and cause tailing for all peaks.[1][8]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself. This includes excessive tubing length between the injector, column, and detector, or large-volume detector cells, which contribute to "dead volume".[7][9][10]
Q2: How can I systematically troubleshoot the cause of peak tailing?
A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. Start by evaluating the chromatogram to see if the issue affects a single analyte or all peaks, then move from simple checks (like mobile phase preparation) to more complex hardware issues.
The following workflow provides a systematic guide for troubleshooting.
Q3: How can I specifically reduce the silanol interactions causing my peaks to tail?
Minimizing the secondary interactions between basic aminoglycosides and acidic silanol groups is the most critical step for improving peak shape. This can be achieved through mobile phase optimization or by selecting an appropriate column.
-
Operate at Low pH: Reducing the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their ability to interact with the protonated amine groups of the aminoglycoside analytes.[1][2][9]
-
Use Mobile Phase Additives:
-
Competitive Bases: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can "mask" the active silanol sites, preventing them from interacting with your analyte.[9]
-
Ion-Pairing Agents: Acidic ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are commonly used.[11][12] These agents pair with the protonated aminoglycosides, forming a less polar complex that has better retention and peak shape on a reversed-phase column. They also help by lowering the mobile phase pH.
-
-
Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) can help maintain a stable pH and mask some residual silanol interactions, leading to improved peak symmetry.[1][9]
-
Use a Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically treats most of the residual silanol groups to make them less active.[1][2][7] Using a column with high-purity silica and effective end-capping is crucial for analyzing basic compounds.[2][5]
-
Consider Alternative Column Chemistries: If peak tailing persists, a standard C18 column may not be suitable. Alternatives include:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps shield the analyte from silanol groups.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like aminoglycosides.[12][13][14]
-
Mixed-Mode or Zwitterionic Columns: These columns offer multiple retention mechanisms (e.g., HILIC, ion-exchange) that can provide excellent separation and peak shape for aminoglycosides.[13]
-
Q4: What are some effective mobile phase strategies for improving aminoglycoside peak shape?
The choice of mobile phase is critical. The following table summarizes common strategies for improving peak shape, with a focus on reversed-phase chromatography.
| Strategy | Additive Example | Typical Concentration | Mechanism of Action | Impact on Peak Shape |
| Low pH Operation | Formic Acid, TFA | 0.1% | Suppresses silanol ionization by keeping the groups protonated (Si-OH vs. SiO⁻).[1][2][5] | Significant Improvement: Reduces secondary interactions with basic analytes. |
| Ion-Pairing | Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) | 10-100 mM or 0.1% | Forms a neutral ion-pair with the positively charged analyte, improving retention and masking silanol interactions.[11][12] | Excellent Improvement: A very common and effective strategy for aminoglycosides. |
| Competitive Base | Triethylamine (TEA) | 0.1% | The additive, a small basic molecule, preferentially interacts with active silanol sites, blocking them from the analyte.[9] | Good Improvement: Effective but can sometimes shorten column lifetime. |
| Increased Buffer Strength | Ammonium Formate, Ammonium Acetate | 20-50 mM | Masks residual silanol sites and maintains a consistent pH across the peak profile, preventing on-column ionization shifts.[1][15] | Moderate Improvement: Helps stabilize conditions and reduce tailing. |
Note: When using additives like TFA or buffers, ensure they are present in both the aqueous and organic mobile phase components to maintain consistent conditions during gradient elution.[16]
Q5: Could interactions with my HPLC system be causing peak tailing?
Yes, beyond the column, the instrument itself can contribute to poor peak shape, particularly for sensitive compounds like aminoglycosides.
-
Metal Chelation: Aminoglycosides have functional groups that can chelate (bind to) metal ions.[17] If your HPLC system has stainless steel components (tubing, frits), interactions between the analyte and trace metals can cause severe peak tailing or even complete loss of the analyte.[17][18]
-
Extra-Column Dispersion: The volume within the system tubing and connections outside of the column can cause peaks to broaden and tail. This is especially critical in UHPLC systems.
Experimental Protocol Example
Ion-Pairing Reversed-Phase Method for Gentamicin (B1671437) Analysis
This protocol is an example of a robust method for separating gentamicin components, which are representative of the aminoglycoside class. It utilizes an acid-stable column and an ion-pairing mobile phase to achieve good peak shape.
1. Objective: To separate gentamicin congeners (C1, C1a, C2, C2a, C2b) and related substances using ion-pairing reversed-phase liquid chromatography (IP-RPLC).[11]
2. Materials:
-
Column: Acid-stable C18 column (e.g., Acclaim AmG C18, 3 μm, 3.0 × 150 mm or ZORBAX StableBond SB-C18, 3.5 μm, 4.6 x 150 mm).[4][11]
-
Mobile Phase: 100 mM Trifluoroacetic Acid (TFA) in HPLC-grade water.[11]
-
Sample: Gentamicin standard or sample dissolved in mobile phase (e.g., 1 mg/mL).[11]
-
Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as aminoglycosides lack a strong UV chromophore.[4][11]
3. HPLC Conditions:
| Parameter | Value |
| Column | Acclaim AmG C18, 3 µm, 3.0 x 150 mm[11] |
| Mobile Phase | 100 mM TFA in Water |
| Flow Rate | 0.425 mL/min[11] |
| Column Temp. | 30 °C[11] |
| Injection Vol. | 2 µL[11] |
| Detector | Corona Veo RS (or equivalent ELSD/CAD)[11] |
4. Procedure:
-
Prepare the mobile phase by dissolving the appropriate amount of TFA in HPLC-grade water. Filter and degas the mobile phase before use.
-
Install the specified column and equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the gentamicin sample by dissolving it in the mobile phase to the desired concentration.
-
Inject the sample and run the analysis.
-
For method optimization, a small amount of acetonitrile (B52724) can be added to the mobile phase to accelerate the analysis of more hydrophobic components.[11]
5. Expected Outcome: This method should produce well-resolved peaks for the major gentamicin congeners with improved symmetry compared to methods that do not use an ion-pairing agent or low pH. The acid-stable column chemistry ensures a long lifetime even with a highly acidic mobile phase.[11]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. youtube.com [youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
- 13. hplc-shop.de [hplc-shop.de]
- 14. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. glsciences.com [glsciences.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of related impurities from Tobramycin (B1681333) A preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Tobramycin A preparations?
A1: Tobramycin A is produced by the fermentation of Streptomyces tenebrarius. The most common related impurities are either byproducts of this fermentation process or degradation products. These include Kanamycin B (also known as Bekanamycin), Neamine, Nebramine, Apramycin, Kanosamine, and 2-deoxystreptamine.[1][2][3][4]
Q2: Why can't I detect Tobramycin and its impurities using a standard UV detector in my HPLC system?
A2: Tobramycin and its related impurities, like most aminoglycoside antibiotics, lack a significant UV-absorbing chromophore.[1][2][5] This makes detection by UV absorbance at standard wavelengths inefficient and insensitive. Alternative detection methods are recommended for accurate quantification.
Q3: What are the recommended analytical methods for detecting and quantifying Tobramycin A and its impurities?
A3: Several sensitive methods are available. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method.[1][3][4][5] Another effective technique is High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[2] Reversed-phase ion-pair HPLC with a Refractive Index (RI) detector can also be used, though it may be less sensitive.[6] For structural confirmation and high sensitivity, Mass Spectrometry (MS) detectors are employed.[7]
Q4: My Tobramycin A sample shows poor retention on a standard C18 column. What could be the issue?
A4: Tobramycin and other aminoglycosides are highly polar and hydrophilic molecules.[7] This inherent property leads to poor retention on non-polar stationary phases like C18 under standard reversed-phase conditions. The use of ion-pairing agents, such as trifluoroacetic acid (TFA), in the mobile phase can improve retention by forming ion pairs with the protonated amines of tobramycin, thereby increasing its hydrophobicity.[6]
Q5: I'm observing peak tailing and poor resolution during the chromatographic purification of Tobramycin A. What are the potential causes and solutions?
A5: Peak tailing and poor resolution can arise from several factors:
-
Secondary Interactions: Aminoglycosides can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing. Using a pH-stable column or a mobile phase with a competing amine can mitigate this.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting the sample or using a column with a higher loading capacity.
-
Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase are critical. For ion-exchange chromatography, ensure the pH is appropriate to maintain the desired charge state of Tobramycin and the impurities. For ion-pair chromatography, the concentration of the ion-pairing agent needs to be optimized.[6]
-
Contaminated Column: The column may have accumulated contaminants. A proper column washing and regeneration protocol should be implemented.
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPAE-PAD Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Carbonate Contamination of Eluent | Prepare fresh eluent (e.g., sodium hydroxide) daily using deionized, degassed water. Blanket the eluent reservoir with helium or nitrogen. | Carbon dioxide from the atmosphere can dissolve in alkaline eluents, forming carbonate, which alters the eluent strength and affects retention times.[1] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature (e.g., 30 °C). | Retention in ion-exchange chromatography is sensitive to temperature changes.[4] |
| Eluent Concentration Inaccuracy | Utilize an eluent generator if available for precise and reproducible eluent preparation. | An eluent generator electrolytically produces the eluent, eliminating manual preparation errors and carbonate contamination.[1] |
| Column Degradation | Perform a column efficiency test. If performance is poor, wash the column according to the manufacturer's instructions or replace it. | Over time and with exposure to various samples, the stationary phase can degrade, affecting reproducibility. |
Issue 2: Low Recovery of Tobramycin During Sample Preparation
| Potential Cause | Troubleshooting Step | Rationale |
| Adsorption to Glass Surfaces | Use polypropylene (B1209903) vials and labware for sample preparation and storage, especially for dilute solutions. | Tobramycin, particularly at low concentrations, is known to adsorb to glass surfaces, leading to significant sample loss.[1] |
| Precipitation in Buffer | Ensure the pH of your sample solution is within the optimal solubility range for Tobramycin (typically alkaline, pH 9-11).[8] | Tobramycin's solubility is pH-dependent, and using an inappropriate buffer can cause it to precipitate. |
| Protein Precipitation Issues (for biological matrices) | Optimize the concentration of the protein precipitation agent (e.g., trichloroacetic acid). | Incomplete protein removal can interfere with subsequent purification steps and lead to lower recovery.[7] |
Experimental Protocols
Protocol 1: Analysis of Tobramycin Impurities by HPAE-PAD
This protocol is based on methodologies described for the separation of Tobramycin and its impurities.[1][4]
-
System Preparation:
-
HPLC System: An ion chromatography system equipped with a pulsed amperometric detector (PAD) and a gold working electrode.
-
Column: A strong anion-exchange column (e.g., CarboPac™ PA1) with a corresponding guard column.
-
Eluent: Prepare a 2.00 mM Potassium Hydroxide (B78521) (KOH) solution using deionized, degassed water. An eluent generator is recommended for optimal reproducibility.[1]
-
Column Temperature: 30 °C.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
-
Standard and Sample Preparation:
-
Dissolve Tobramycin and impurity standards in deionized water to a known concentration (e.g., 10 mg/mL). Use polypropylene vials.[1]
-
Perform serial dilutions to prepare calibration standards.
-
Dilute the Tobramycin A preparation to be tested with deionized water to fall within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Detect the analytes using a PAD with an appropriate waveform for aminoglycosides.
-
-
Data Analysis:
-
Identify the impurity peaks by comparing their retention times with those of the standards.
-
Quantify the impurities using the calibration curves generated from the standards.
-
Protocol 2: Purification of Tobramycin using Cation Exchange Chromatography
This is a generalized protocol based on principles of ion-exchange chromatography for Tobramycin purification.[9]
-
Column Preparation:
-
Select a macroporous weak-acid cation exchange resin.
-
Pack the column with the resin and equilibrate it with a starting buffer at a controlled pH.
-
-
Sample Loading:
-
Dissolve the crude Tobramycin A preparation in the starting buffer.
-
Adjust the pH of the sample to ensure Tobramycin and impurities bind to the resin (e.g., pH ~8.0).[9]
-
Load the sample onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with the starting buffer to remove unbound components.
-
A subsequent wash with a solution of increasing ionic strength (e.g., ammonium (B1175870) sulfate (B86663) solution) can be used to remove weakly bound impurities.[9]
-
-
Elution:
-
Elute the bound Tobramycin using a buffer with a higher ionic strength or a different pH. For example, an ammonium hydroxide solution can be used to elute Tobramycin.[9]
-
Collect fractions and analyze them for Tobramycin and impurity content using an appropriate analytical method (e.g., HPAE-PAD).
-
-
Post-Elution Processing:
-
Pool the fractions containing pure Tobramycin.
-
The sample can then be concentrated and further processed (e.g., crystallization or spray drying).[9]
-
Data Presentation
Table 1: Typical Retention Times of Tobramycin and Related Impurities using HPAE-PAD
| Compound | Typical Retention Time (min) |
| Neamine | ~4.2 |
| Kanamycin B | ~4.6 |
| Tobramycin | ~5.7 |
Note: Retention times are approximate and can vary based on the specific column, system, and chromatographic conditions. Data inferred from chromatograms presented in the literature.[1]
Visualizations
Caption: Workflow for the purification of Tobramycin A using cation exchange chromatography.
Caption: Troubleshooting logic for common chromatographic issues in Tobramycin A analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. usp.org [usp.org]
- 3. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of Tobramycin and Impurities Using HPAE-PAD | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Resolution of Deoxystreptamine and Kanosaminide
Welcome to the technical support center for improving the chromatographic resolution of deoxystreptamine and kanosaminide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these highly polar aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good resolution between deoxystreptamine and kanosaminide?
Deoxystreptamine and kanosaminide are highly polar and structurally similar aminoglycoside compounds. Their high polarity makes them poorly retained on traditional reversed-phase chromatography columns, often leading to co-elution in the solvent front.[1] Furthermore, as basic compounds, they are prone to strong interactions with residual silanol (B1196071) groups on silica-based stationary phases, which can result in poor peak shape and tailing.[2] Their lack of a significant UV chromophore also necessitates the use of more specialized detection methods like mass spectrometry (MS).[3]
Q2: What are the recommended chromatographic techniques for separating deoxystreptamine and kanosaminide?
Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) are the two most effective techniques for the separation of these compounds.
-
HILIC: This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This combination promotes the retention of polar analytes like deoxystreptamine and kanosaminide.[4][5][6]
-
Ion-Pairing Chromatography: This method involves adding an ion-pairing reagent to the mobile phase or sample. This reagent forms a neutral complex with the charged analytes, allowing for their retention and separation on a reversed-phase column.[7][8]
Q3: What type of column is best suited for HILIC separation of these compounds?
Amide and zwitterionic HILIC columns are often recommended for the separation of aminoglycosides.[9][10]
-
Amide phases provide good selectivity for polar compounds.
-
Zwitterionic phases , containing both positive and negative charges, can offer unique selectivity and improved peak shape for basic analytes by minimizing undesirable ionic interactions with the stationary phase.[9]
Q4: What are the critical mobile phase parameters to consider for improving resolution?
The composition and pH of the mobile phase are crucial for achieving optimal separation.
-
For HILIC: A high percentage of acetonitrile (B52724) (e.g., >80%) in the mobile phase is necessary for retention. The aqueous portion of the mobile phase should contain a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to control pH and improve peak shape.[11]
-
For IPC: The choice and concentration of the ion-pairing reagent are critical. Volatile ion-pairing agents like heptafluorobutyric acid (HFBA) or nonafluoropentanoic acid (NFPA) are preferred for LC-MS applications.[7][12]
-
Mobile Phase pH: For basic compounds like deoxystreptamine and kanosaminide, a high pH mobile phase (pH > 11) in reversed-phase chromatography can significantly improve peak shape and resolution by neutralizing residual silanol groups on the column and enhancing subtle differences in hydrophobicity between the analytes.[4][9] However, ensure your column is stable at high pH.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of deoxystreptamine and kanosaminide.
Issue 1: Poor or No Retention (Peaks Elute at the Void Volume)
This is a common problem in reversed-phase chromatography due to the high polarity of the analytes.
Troubleshooting Workflow for Poor Retention
References
- 1. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxystreptamine-kanosaminide | C12H25N3O7 | CID 209916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of aminoglycoside antibiotics by reversed-phase ion-pair high-performance liquid chromatography coupled with pulsed amperometry and ion spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of deoxystreptamine-kanosaminide during sample preparation
Welcome to the technical support center for deoxystreptamine-kanosaminide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an aminoglycoside antibiotic and a known impurity and degradation product of tobramycin (B1681333).[1] Its stability is a critical concern during sample preparation and storage because, like other aminoglycosides, it is susceptible to degradation, which can lead to inaccurate quantification in research and pharmaceutical quality control settings.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, its formation from tobramycin provides insight into its potential instabilities. The primary degradation pathways for related aminoglycosides, and likely for this compound, include:
-
Hydrolysis: Particularly under basic conditions, the glycosidic bonds can be cleaved. This compound is a known product of tobramycin hydrolysis in basic solutions.[2][3]
-
Oxidation: Aminoglycosides can undergo oxidation, especially at neutral pH.[2][3][4] This can involve the amino and hydroxyl groups on the sugar and aminocyclitol rings.
Q3: What are the ideal storage conditions for samples containing this compound?
To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. It is crucial to minimize freeze-thaw cycles.
Q4: How does pH affect the stability of this compound?
Based on the behavior of related aminoglycosides, this compound is expected to be most stable in slightly acidic to neutral pH (around 6.0-7.0). Basic conditions (pH > 8) should be avoided as they promote hydrolytic degradation. Strongly acidic conditions can also lead to hydrolysis, though typically at a slower rate than basic hydrolysis for aminoglycosides.
Q5: Are there any specific reagents I should avoid during sample preparation?
Avoid strong bases and oxidizing agents. Also, be mindful of reactive aldehydes or ketones in the sample matrix or reagents, as they can potentially react with the amino groups of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to high pH. | Ensure all solutions and buffers used during extraction and analysis are at a neutral or slightly acidic pH (6.0-7.0). |
| Degradation due to oxidation. | Degas solvents and use amber vials to protect from light. Consider adding a small amount of an antioxidant like sodium metabisulfite (B1197395) if compatible with your analytical method. | |
| Adsorption to container surfaces. | Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Review sample handling and storage procedures. Ensure samples are processed promptly and stored at appropriate temperatures. Use forced degradation studies to identify potential degradation products. |
| Contamination. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. | |
| Poor reproducibility of results | Inconsistent sample handling time or temperature. | Standardize all sample preparation steps, including incubation times and temperatures. Prepare samples on ice whenever possible. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the stability of this compound as an impurity in a tobramycin formulation under different storage conditions.
| Storage Condition | Initial Concentration (%) | Concentration at 3 Months (%) | Concentration at 6 Months (%) |
| 25°C / 60% RH | <0.2 | <0.2 | 0.4 |
| 2°C – 8°C | <0.2 | <0.2 | <0.2 |
Data adapted from a stability study of a tobramycin hydrophilic suspension.
Experimental Protocols
Protocol 1: Sample Preparation from Aqueous Solutions (e.g., Formulations)
-
Sample Collection: Collect the aqueous sample containing this compound.
-
pH Adjustment (if necessary): Measure the pH of the sample. If it is outside the optimal range of 6.0-7.0, adjust it using a dilute solution of a non-interfering acid (e.g., formic acid or acetic acid).
-
Dilution: Dilute the sample to the desired concentration for analysis using a mobile phase-compatible solvent (e.g., water with 0.1% formic acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or nylon) to remove any particulate matter.
-
Analysis: Transfer the filtered sample to an appropriate vial for analysis (e.g., HPLC or LC-MS).
Protocol 2: Extraction from Biological Matrices (e.g., Plasma, Serum)
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a polypropylene tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional, for concentration): Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Caption: Proposed degradation pathways for tobramycin leading to the formation of this compound and its potential further degradation.
Caption: General experimental workflow for the preparation of samples containing this compound for LC-MS/MS analysis.
References
Validation & Comparative
Deoxystreptamine-Kanosaminide vs. Tobramycin: A Comparative Guide to Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of deoxystreptamine-kanosaminide and the well-established aminoglycoside antibiotic, tobramycin (B1681333). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data on tobramycin and structurally related compounds to offer a comprehensive overview for the research and drug development community.
Introduction
Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic used in the treatment of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] this compound, also known as Tobramycin A, is a known impurity found in tobramycin preparations.[3][4] Understanding the antibacterial profile of such impurities is crucial for quality control and for a complete understanding of the therapeutic agent's activity. This guide delves into the available data on the antibacterial efficacy of tobramycin and related compounds, details the experimental protocols for assessing such activity, and illustrates the underlying mechanisms of action.
Comparative Antibacterial Efficacy
Quantitative data on the antibacterial efficacy of an antibiotic is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Another important metric is the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][5]
While extensive MIC and MBC data are available for tobramycin against a wide range of pathogens, there is a notable absence of such data for this compound in peer-reviewed literature. To provide a comparative context, this guide includes data for tobramycin and two other structurally related aminoglycosides that are also known impurities or related substances of tobramycin: Nebramine (B3327395) and Kanamycin (B1662678) B .
Table 1: Minimum Inhibitory Concentration (MIC) Data for Tobramycin and Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Tobramycin | Pseudomonas aeruginosa | <0.25 - >512 | [2] |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | [2] | |
| Klebsiella pneumoniae | 2.3 ± 0.2 | [2] | |
| Staphylococcus aureus | Similar to Enterobacteriaceae | [6] | |
| Enterobacteriaceae | Similar to Gentamicin | [6] | |
| Nebramine | Pseudomonas aeruginosa PAO1 | 32 | [7] |
| Kanamycin B | Bacillus subtilis 168 | 4 | [8] |
| Staphylococcus epidermidis ATCC 12228 | 0.5 | [8] | |
| Gram-positive bacteria (general) | >128 | [8] |
Note: The wide range of MIC values for tobramycin against P. aeruginosa reflects the variability among clinical isolates and the potential for resistance.
Mechanism of Action
Aminoglycoside antibiotics, including tobramycin and presumably this compound, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.
The binding of the aminoglycoside to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
It blocks the formation of the initiation complex between the mRNA and the 30S subunit.
-
It causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
It disrupts the translocation of the ribosome along the mRNA.
These actions result in the production of non-functional or toxic proteins and ultimately lead to bacterial cell death.
Caption: Mechanism of action of aminoglycoside antibiotics.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial efficacy of compounds like this compound and tobramycin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[9][10]
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound or tobramycin) at a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.[11]
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent stock solution across the wells of the microtiter plate to create a concentration gradient.[12]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[12]
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[9]
Caption: Workflow for the MIC broth microdilution assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC test to determine the concentration of the antimicrobial agent that is bactericidal.[1][5]
Protocol:
-
Perform MIC Assay: First, determine the MIC of the antimicrobial agent as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.[12]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]
Conclusion
Tobramycin is a well-characterized aminoglycoside with potent antibacterial activity, especially against problematic Gram-negative pathogens like Pseudomonas aeruginosa. This compound, as a closely related impurity, is presumed to share a similar mechanism of action. However, a definitive comparison of their antibacterial efficacy is hampered by the lack of specific MIC and MBC data for this compound in the scientific literature. The provided data for related compounds like nebramine and kanamycin B suggest that structural modifications to the core aminoglycoside scaffold can significantly impact antibacterial potency. Further research is warranted to isolate and evaluate the specific antibacterial activity of this compound to fully understand its contribution to the overall profile of tobramycin preparations. The experimental protocols detailed in this guide provide a standardized framework for conducting such essential investigations.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Tobramycin - Wikipedia [en.wikipedia.org]
- 3. Deoxystreptamine Kanosaminide | 20744-51-8 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiphilic nebramine analogs synergize with β-lactam/β-lactamase inhibitor combinations, including cefepime–taniborbactam and meropenem–xeruborbactam against metallo-β-lactamase-carrying Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivities of Kanamycin B-Derived Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Comparative Guide to the Cross-Reactivity of Anti-Aminoglycoside Antibodies with Deoxystreptamine-Kanosaminide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various anti-aminoglycoside antibodies with deoxystreptamine-kanosaminide, a core structural component of the antibiotic kanamycin (B1662678). The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the selection and application of antibodies for the detection and quantification of aminoglycoside antibiotics.
Introduction
Aminoglycosides are a class of potent bactericidal antibiotics that share a common chemical scaffold. A key structural feature of many clinically important aminoglycosides, including kanamycin, gentamicin, tobramycin, and neomycin, is the presence of a 2-deoxystreptamine (B1221613) (2-DOS) ring. This aminocyclitol is often a primary antigenic determinant, leading to immunological cross-reactivity among different members of the aminoglycoside family.[1] Generally, a cross-reactivity of at least 50% is observed among aminoglycosides containing the deoxystreptamine group.[1]
Kanamycin is comprised of a deoxystreptamine ring linked to two amino sugars, one of which is kanosamine. The combined this compound structure, therefore, represents a significant portion of the kanamycin molecule and a key epitope for antibody recognition. Understanding the cross-reactivity of anti-aminoglycoside antibodies with this structure is crucial for the development of specific immunoassays for therapeutic drug monitoring, food safety testing, and other research applications.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various anti-aminoglycoside antibodies with kanamycin and other aminoglycosides. It is important to note that the data are compiled from different studies, and the specificities can vary significantly depending on whether the antibodies are polyclonal or monoclonal, the immunogen used for antibody production, and the immunoassay format.
| Antibody Specificity | Test Analyte | Cross-Reactivity (%) | IC50 (ng/mL) | Reference(s) |
| Anti-Kanamycin (Monoclonal) | Kanamycin | 100 | 0.15 ± 0.01 | [2] |
| Gentamicin | 1.91 | - | [2] | |
| Other Aminoglycosides | < 0.01 | - | [2] | |
| Anti-Gentamicin (Monoclonal) | Gentamicin | 100 | - | [3] |
| Kanamycin | < 0.005 | - | [3] | |
| Neomycin | < 0.005 | - | [3] | |
| Anti-Ribostamycin (Polyclonal) | Ribostamycin | 100 | - | [4] |
| Kanamycin | High | - | [4] | |
| Neomycin | High | - | [4] | |
| Gentamicin | High | - | [4] |
IC50: The concentration of analyte required to inhibit 50% of the antibody binding. '-' indicates data not available in the cited source.
Experimental Protocols
Two primary methods for assessing antibody cross-reactivity are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a composite based on established methods for aminoglycoside detection.[5][6]
1. Reagents and Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Primary anti-aminoglycoside antibody
-
Aminoglycoside standards (e.g., kanamycin, gentamicin, tobramycin, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
2. Procedure:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with an aminoglycoside-protein conjugate (e.g., kanamycin-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary anti-aminoglycoside antibody with varying concentrations of the test aminoglycosides (competitors) or the reference aminoglycoside (for the standard curve).
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the reference aminoglycoside.
-
Determine the IC50 value for the reference aminoglycoside and each of the test aminoglycosides.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of reference aminoglycoside / IC50 of test aminoglycoside) x 100
Surface Plasmon Resonance (SPR) for Cross-Reactivity Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[7][8] It is a powerful tool for quantifying antibody-antigen binding affinity and specificity.
1. Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In a typical assay to determine cross-reactivity, an anti-aminoglycoside antibody is immobilized on the sensor chip. Solutions containing different aminoglycosides are then flowed over the surface. The binding of the aminoglycosides to the antibody causes a change in the refractive index, which is detected as a response in the sensorgram.
2. Procedure Outline:
-
Antibody Immobilization: The anti-aminoglycoside antibody is immobilized onto the surface of a suitable SPR sensor chip.
-
Analyte Injection: A series of concentrations for each aminoglycoside to be tested are sequentially injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the aminoglycoside to the immobilized antibody are monitored in real-time.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the antibody, preparing the surface for the next injection.
3. Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The KD value is a measure of the binding affinity. A lower KD indicates a stronger binding affinity.
-
Cross-reactivity can be assessed by comparing the KD values of the antibody for different aminoglycosides.
Visualizing Experimental Workflows and Molecular Relationships
To further clarify the experimental process and the structural basis for cross-reactivity, the following diagrams are provided.
References
- 1. Aminoglycoside Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycoside detection using a universal ELISA binding procedure onto polystyrene microtiter plates in comparison with HPLC analysis and microbiological agar-diffusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seracare.com [seracare.com]
- 7. Direct Observation of Aminoglycoside–RNA Binding by Localized Surface Plasmon Resonance (LSPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Gentamicin and Tobramycin Nephrotoxicity
An Objective Guide for Researchers and Drug Development Professionals
Gentamicin (B1671437) and tobramycin (B1681333) are potent aminoglycoside antibiotics indispensable in treating severe Gram-negative bacterial infections. However, their clinical utility is frequently constrained by the risk of nephrotoxicity, a serious adverse effect characterized by injury to the renal proximal tubule epithelial cells. This guide provides a comprehensive comparison of the nephrotoxic potential of gentamicin and tobramycin, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
Executive Summary
Numerous preclinical and clinical studies have consistently demonstrated that tobramycin exhibits a lower nephrotoxic potential compared to gentamicin.[1][2][3][4][5][6] This difference is observed across various metrics, including biochemical markers of renal function and histopathological assessments of kidney tissue. While both drugs induce renal injury through similar mechanisms, the severity and incidence of this toxicity are generally greater with gentamicin.
Quantitative Data Comparison
The following tables summarize key quantitative findings from comparative studies on gentamicin and tobramycin nephrotoxicity.
Table 1: Comparative Nephrotoxicity in Animal Models (Rats)
| Parameter | Gentamicin | Tobramycin | Reference |
| Dosage | 40 mg/kg/day | 40 mg/kg/day | [1][5] |
| Duration | 14 days | 14 days | [1][5] |
| Serum Creatinine (B1669602) | Significantly elevated | Normal concentrations | [1][5] |
| Blood Urea (B33335) Nitrogen (BUN) | Significantly elevated | Normal concentrations | [1][5] |
| Histopathology | Proximal tubular necrosis | Minimal morphological changes | [1][5] |
| Dosage | 40 mg/kg/day | 120 mg/kg/day | [2] |
| Duration | 10 days | 14 days | [2] |
| Serum Creatinine | Progressively rose | Minimal elevation | [2] |
| Blood Urea Nitrogen (BUN) | Progressively rose | Minimal elevation | [2] |
| Histopathology | Progressive, near-universal proximal tubular necrosis | Rare foci of proximal tubular necrosis | [2] |
Table 2: Comparative Nephrotoxicity in Human Clinical Trials
| Parameter | Gentamicin | Tobramycin | Reference |
| Incidence of Nephrotoxicity (Pharmacokinetic Analysis) | 24% (29 of 120 courses) | 10% (12 of 120 courses) | [7][8] |
| Incidence of Nephrotoxicity (Clinical Definition) | 26% (19 of 72 patients) | 12% (9 of 74 patients) | [4] |
| Incidence of Nephrotoxicity (Elevated Plasma Creatinine) | 27% (9 of 33 patients) | 10% (2 of 19 patients) | [6] |
Experimental Protocols
The findings presented above are derived from rigorous experimental designs. Below are representative protocols for the key cited experiments.
Animal Model of Aminoglycoside Nephrotoxicity
-
Animal Species: Fischer 344 rats are commonly used due to their sensitivity to aminoglycoside-induced renal damage, which is histologically similar to that in humans.[2][9]
-
Drug Administration:
-
Assessment of Renal Function:
-
Biochemical Analysis: Blood samples are collected at baseline and at specified intervals throughout the study to measure serum creatinine and blood urea nitrogen (BUN) levels.[1][2][5]
-
Urine Analysis: Urine may be collected to measure osmolality and the excretion of markers of tubular damage, such as beta-2-microglobulin.[1][7]
-
-
Histopathological Examination:
-
At the end of the treatment period, animals are euthanized, and the kidneys are harvested.
-
The kidney tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for light microscopy to assess for signs of tubular necrosis, cellular infiltration, and other morphological changes.[1][2][3]
-
For more detailed analysis, tissue samples may be prepared for electron microscopy to examine ultrastructural changes in the proximal tubule cells.[2]
-
Prospective, Randomized, Double-Blind Clinical Trial
-
Patient Population: Critically ill patients with suspected or documented sepsis are enrolled.[4][7]
-
Study Design: Patients are randomly assigned to receive either gentamicin or tobramycin in a double-blind manner, meaning neither the patients nor the investigators know which drug is being administered.[4]
-
Dosing and Monitoring:
-
Definition of Nephrotoxicity: A common clinical endpoint for nephrotoxicity is a predefined increase in serum creatinine, for example, a rise of 0.5 mg/dL or more.[4][7]
-
Data Analysis: The incidence of nephrotoxicity is compared between the gentamicin and tobramycin treatment groups using appropriate statistical methods.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in aminoglycoside nephrotoxicity and a typical experimental workflow for its study.
References
- 1. Comparative nephrotoxicity of gentamicin and tobramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin and tobramycin nephrotoxicity. A morphologic and functional comparison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative low-dose nephrotoxicities of gentamicin, tobramycin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind comparison of the nephrotoxicity and auditory toxicity of gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Nephrotoxicity of Gentamicin and Tobramycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative nephrotoxicity of two aminoglycosides: gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative nephrotoxicity of gentamicin and tobramycin: pharmacokinetic and clinical studies in 201 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Deoxystreptamine-Kanosaminide Against USP Standards
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of deoxystreptamine-kanosaminide, evaluated against United States Pharmacopeia (USP) standards. This compound is a known impurity and related compound to aminoglycoside antibiotics such as Kanamycin and Tobramycin (B1681333).[1] As no standalone USP monograph for this compound exists, its purity is controlled by the limits set for impurities in the monographs of these parent compounds.
This guide will delve into the compendial methods stipulated by the USP and explore more advanced analytical techniques that offer enhanced sensitivity and resolution for impurity profiling.
USP Standards for Related Compounds in Aminoglycosides
The purity of aminoglycoside antibiotics is primarily addressed in their respective USP monographs, which typically include a test for chromatographic purity. These tests are designed to detect and limit the presence of any related substances, including this compound.
| Parameter | USP Kanamycin Sulfate [2] | USP Tobramycin [3][4] |
| Test | Chromatographic Purity | Chromatographic Purity |
| Methodology | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) |
| Stationary Phase | Silica (B1680970) gel plate | Silica gel plate |
| Mobile Phase | Monobasic potassium phosphate (B84403) solution (7.5 in 100) | Methanol, ammonium (B1175870) hydroxide, and chloroform (B151607) (60:30:25) |
| Detection | Ninhydrin (B49086) solution spray | Ninhydrin solution spray |
| Acceptance Criteria | No secondary spot in the test solution is more intense than the principal spot from a diluted standard solution. | Any secondary spot from the test solution is not more intense than the spot from the standard solution. |
Advanced Analytical Methods for Purity Assessment
While TLC is the current USP-stipulated method, modern chromatography techniques offer significant advantages in terms of sensitivity, quantification, and resolution. Aminoglycosides lack a strong UV chromophore, making detection by standard HPLC-UV challenging.[5] Consequently, alternative detection methods are employed.
| Method | Principle | Advantages | Considerations |
| HPLC with Charged Aerosol Detection (CAD) | A universal detection method where the analyte is nebulized, and the resulting charged particles are measured. The response is independent of the chemical structure.[6] | High sensitivity for non-volatile and semi-volatile compounds, good gradient compatibility, and provides a more uniform response for different impurities. | Requires a volatile mobile phase. |
| HPLC with Evaporative Light Scattering Detection (ELSD) | The mobile phase is evaporated, and the non-volatile analyte particles scatter a light beam, which is then detected.[7][8] | Suitable for a wide range of compounds, including those without a UV chromophore. | Response can be non-linear and dependent on analyte volatility. |
| High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) | Separation is based on the interaction of the hydroxyl groups of the aminoglycoside with a strong anion-exchange column at high pH. Detection is achieved by measuring the current generated by the oxidation of the analyte on an electrode surface.[9] | Highly sensitive and specific for carbohydrates and aminoglycosides without the need for derivatization.[9] | Requires specialized equipment and careful control of electrochemical parameters. |
Experimental Protocols
USP Thin-Layer Chromatography (TLC) for Kanamycin Sulfate Impurities
This protocol is adapted from the USP monograph for Kanamycin Sulfate.[2]
a. Preparation of Solutions:
-
Test Solution: Dissolve a quantity of Kanamycin Sulfate in water to obtain a concentration of 30 mg/mL.
-
Standard Solution: Dissolve an appropriate quantity of USP Kanamycin Sulfate Reference Standard (RS) in water to obtain a concentration of 30 mg/mL.
-
Diluted Standard Solution: Dilute a portion of the Standard Solution quantitatively with water to obtain a concentration of 0.90 mg/mL.
b. Chromatographic Procedure:
-
Pre-treat a suitable TLC plate coated with a 0.25-mm layer of chromatographic silica gel by heating at 110°C for 1 hour and cooling immediately before use.
-
Apply 1 µL portions of the Test Solution, Standard Solution, and Diluted Standard Solution to the starting line of the plate.
-
Allow the spots to dry.
-
Develop the chromatogram in a chamber previously equilibrated for 90 minutes with a developing solvent of monobasic potassium phosphate solution (7.5 in 100) until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and air-dry.
-
Spray the plate with a solution of ninhydrin in butyl alcohol (1 in 100).
-
Heat the plate at 110°C for 10 minutes.
c. Interpretation: Any secondary spot in the chromatogram of the Test Solution is not more intense than the principal spot in the chromatogram of the Diluted Standard Solution.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This is a representative protocol for the analysis of aminoglycoside impurities.
a. Chromatographic Conditions:
-
Column: A suitable Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium formate) and acetonitrile.
-
Flow Rate: As per column specifications.
-
Column Temperature: Controlled, e.g., 30°C.
-
Detector: Charged Aerosol Detector.
b. Preparation of Solutions:
-
Sample Preparation: Dissolve the sample in the initial mobile phase. If the sample contains non-volatile salts (e.g., sulfate), a solid-phase extraction (SPE) step may be necessary to remove them, as they can interfere with detection.[6]
-
Standard Preparation: Prepare standards of this compound and other relevant impurities in the initial mobile phase.
c. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase.
-
Inject the prepared sample and standard solutions.
-
Run the gradient program to elute the analytes.
-
Record the chromatograms and integrate the peak areas.
d. Quantification: Calculate the amount of each impurity by comparing the peak area in the sample chromatogram to the peak area of the corresponding standard.
Visualizations
Caption: USP TLC Workflow for Kanamycin Impurity Testing.
Caption: Advanced HPLC-CAD Workflow for Purity Assessment.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Kanamycin Sulfate [drugfuture.com]
- 3. uspbpep.com [uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Ribosome Binding Affinity of Different Aminoglycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of the ribosome binding affinity of various aminoglycosides, supported by experimental data. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Aminoglycosides are a class of potent bactericidal antibiotics that exert their therapeutic effect by binding to the bacterial ribosome and interfering with protein synthesis. Their primary target is the highly conserved decoding A-site within the 16S ribosomal RNA (rRNA) of the 30S subunit.[1] Binding to this site disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, ultimately resulting in cell death.[1] A secondary binding site has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit, which is implicated in the inhibition of ribosome recycling. This guide focuses on the in-vitro binding affinity of different aminoglycosides to these ribosomal RNA targets.
Comparative Ribosome Binding Affinity of Aminoglycosides
The binding affinity of aminoglycosides to their ribosomal RNA targets is a critical determinant of their antibacterial potency. This affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following tables summarize the reported in-vitro Kd values for various aminoglycosides binding to model constructs of the bacterial ribosomal A-site and the H69 region of the 23S rRNA. It is important to note that the experimental conditions, such as the specific RNA construct, buffer composition, and temperature, can influence the measured Kd values.
| Aminoglycoside | Ribosomal Target | Dissociation Constant (Kd) | Experimental Method | Reference |
| Neomycin B | E. coli 23S rRNA Helix 69 (unmodified) | 0.3 ± 0.1 µM | UV-monitored Thermal Denaturation | [2] |
| Tobramycin | E. coli 23S rRNA Helix 69 (unmodified) | 0.2 ± 0.2 µM | UV-monitored Thermal Denaturation | [2] |
| Paromomycin | E. coli 23S rRNA Helix 69 (unmodified) | 5.4 ± 1.1 µM | UV-monitored Thermal Denaturation | [2] |
| Paromomycin | E. coli 23S rRNA Helix 69 (pseudouridine modified) | 2.6 ± 0.1 µM | UV-monitored Thermal Denaturation | [2] |
| Streptomycin | E. coli 23S rRNA Helix 69 (unmodified) | Binding too weak to assess | UV-monitored Thermal Denaturation | [2] |
Table 1: Dissociation Constants of Aminoglycosides with the Secondary Ribosomal Binding Site (Helix 69). This table presents the Kd values for several aminoglycosides binding to a model of the secondary binding site on the large ribosomal subunit.
Experimental Protocols
The determination of aminoglycoside-ribosome binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (aminoglycoside) to a macromolecule (RNA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The RNA oligonucleotide representing the ribosomal binding site is dissolved in a suitable buffer (e.g., 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA, pH 6.0) to a final concentration of approximately 1 µM. The aminoglycoside is dissolved in the same buffer to a concentration typically 10-20 times that of the RNA.
-
Titration: The RNA solution is placed in the sample cell of the calorimeter, and the aminoglycoside solution is loaded into the injection syringe. A series of small, precise injections of the aminoglycoside into the RNA solution are performed.
-
Data Acquisition: The heat change after each injection is measured and recorded.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of aminoglycoside to RNA. The data are then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS can be used to directly observe the non-covalent complexes formed between RNA and aminoglycosides in the gas phase, allowing for the determination of binding stoichiometry and dissociation constants.
Methodology:
-
Sample Preparation: Solutions of the RNA target and the aminoglycoside are prepared in a volatile buffer, such as ammonium (B1175870) acetate, to ensure efficient ionization and transfer into the gas phase.
-
Titration: The RNA concentration is held constant, while the concentration of the aminoglycoside is varied.
-
Mass Spectrometry: The samples are introduced into the mass spectrometer via electrospray ionization. The instrument is operated under conditions that preserve the non-covalent interactions.
-
Data Analysis: The relative intensities of the free RNA and the RNA-aminoglycoside complex ions are measured at each aminoglycoside concentration. The dissociation constant is then calculated from these relative abundances.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (aminoglycoside) to a ligand (RNA) immobilized on a sensor surface in real-time. This method provides kinetic information (association and dissociation rates) in addition to the binding affinity.
Methodology:
-
Sensor Chip Preparation: The RNA oligonucleotide is immobilized on a sensor chip, often through a biotin-streptavidin interaction.
-
Binding Analysis: A solution containing the aminoglycoside at various concentrations is flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound aminoglycoside, is monitored over time.
-
Data Analysis: The resulting sensorgrams (response units versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Filter Binding Assay
This technique is used to measure the binding of a radiolabeled ligand to a macromolecule. In the context of aminoglycoside-ribosome interactions, it is often used to study the effect of aminoglycosides on the dissociation of tRNA from the ribosome.
Methodology:
-
Complex Formation: Ribosomes are incubated with a radiolabeled ligand, such as a fluorescently labeled tRNA, in the presence of mRNA to form a stable complex.
-
Competition: The pre-formed complex is then incubated with varying concentrations of the aminoglycoside.
-
Filtration: The mixture is passed through a nitrocellulose filter. The ribosome-tRNA complex is retained on the filter, while the unbound tRNA passes through.
-
Quantification: The amount of radioactivity retained on the filter is measured. A decrease in retained radioactivity with increasing aminoglycoside concentration indicates displacement of the labeled tRNA and allows for the determination of the aminoglycoside's binding affinity.[3]
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the mechanism of action of aminoglycosides and a typical experimental workflow for determining binding affinity.
Caption: Mechanism of action of aminoglycosides.
Caption: Experimental workflow for determining binding affinity.
References
- 1. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Impurity Profiling of Tobramycin Drug Substance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the impurity profiling of tobramycin (B1681333) drug substance. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of tobramycin. Due to its polar nature and lack of a strong UV-absorbing chromophore, several advanced analytical techniques have been developed and validated.[1][2][3] This document presents a data-driven comparison of High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Common Impurities in Tobramycin
Impurity profiling is essential for controlling the quality of tobramycin. Common impurities can arise from the fermentation process, degradation, or synthesis byproducts.[4] Key impurities that are often monitored include:
-
Kanamycin (B1662678) B: A related aminoglycoside antibiotic.[4][5][6]
-
Neamine: A degradation product and common impurity.[4][5][7]
-
Nebramine: A known degradation product of tobramycin.[4][5][7]
-
Kanosamine [4]
-
2-deoxystreptamine [4]
-
Apramycin [5]
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are crucial to demonstrate the stability-indicating nature of the analytical method.[5][7]
Method Comparison
The following tables summarize the performance of different validated methods for tobramycin impurity profiling.
Table 1: HPLC-Based Methods
| Method | Detection Principle | Key Advantages | Key Limitations | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-CAD | Charged Aerosol Detection measures charge imparted to analyte particles. | Universal detection for non-volatile analytes, no chromophore needed, good sensitivity.[5] | Non-linear response may require curve fitting. | Not explicitly stated, but validated for linearity.[5] | Spike recoveries at 0.1% impurity level met criteria.[5] | Repeatability for six spike preps: RSD ≤ 10.0%.[5] |
| HPLC-UV (with pre-column derivatization) | UV absorbance after reaction with a chromophore (e.g., 2,4-dinitrofluorobenzene).[7] | Widely available instrumentation, robust.[8] | Derivatization can be complex and time-consuming.[1] | 0.1% - 150% of label claim.[7] | 99.6% for tobramycin assay.[7] | Assay: ≤ 0.9%, Related substances: ≤ 19.7%.[7] |
| HPLC-ELSD | Evaporative Light Scattering Detection measures light scattered by analyte particles after solvent evaporation. | Universal detection for non-volatile analytes.[1] | Lower sensitivity compared to CAD and MS, non-linear response. | Not specified. | Not specified. | Not specified. |
Table 2: HPAE-IPAD and LC-MS/MS Methods
| Method | Detection Principle | Key Advantages | Key Limitations | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) |
| HPAE-IPAD | High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection directly detects oxidizable analytes. | Highly sensitive and specific for aminoglycosides without derivatization.[4][6] | Requires specialized equipment and expertise. | Tobramycin peak area linear up to 700 pmol.[6] | Not explicitly stated. | Peak area RSDs for tobramycin and kanamycin B over 7 days were 2.3% and 1.9%, respectively.[9] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry provides separation based on chromatography and mass-to-charge ratio. | Gold standard for sensitivity and selectivity, no derivatization needed, structural confirmation of impurities.[1][2] | High instrumentation cost and complexity. | 50–25,000 ng/mL.[10] | Intra- and inter-batch accuracy within 85%–115%.[11] | Intra- and inter-batch precision within ±15%.[11] |
Experimental Protocols
HPLC-CAD Method
This method is suitable for the analysis of tobramycin and its related compounds without derivatization.[5]
-
Chromatographic System:
-
Column: A suitable stationary phase for polar compounds.
-
Detector: Charged Aerosol Detector (CAD).[5]
-
-
Mobile Phase: Optimized for separation of tobramycin and its impurities.
-
Standard and Sample Preparation:
-
Prepare standard solutions of tobramycin and known impurities in the mobile phase.
-
Dissolve the tobramycin drug substance in the mobile phase to a suitable concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standard solutions to establish system suitability and calibration.
-
Inject the sample solution for impurity profiling.
-
HPLC-UV with Pre-column Derivatization
This method enhances the detectability of tobramycin and its impurities using a UV detector.[7]
-
Derivatization:
-
Chromatographic System:
-
Column: Nova-Pak C18, 3.9 × 150 mm.[7]
-
Mobile Phase: Acetonitrile (B52724)/buffer (55/45; v/v).[7]
-
Detector: UV at 365 nm.[7]
-
-
Analysis:
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized sample for quantification of impurities.
-
HPAE-IPAD Method
A highly sensitive method for the direct analysis of tobramycin and its impurities.[4][6]
-
Chromatographic System:
-
Column: CarboPac PA1 anion-exchange column.[6]
-
Eluent: A weak sodium hydroxide (B78521) or potassium hydroxide solution generated electrolytically.[6][9]
-
Detector: Integrated Pulsed Amperometric Detector (IPAD).[4]
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of tobramycin and impurities in deionized water.
-
Dissolve the tobramycin drug substance in deionized water.
-
-
Analysis:
-
Perform the separation on the anion-exchange column.
-
Detect the eluted analytes directly using the IPAD.
-
LC-MS/MS Method
This method offers the highest sensitivity and selectivity for impurity profiling.[11]
-
Chromatographic System:
-
Column: Kinetex PFP column (2.1 × 100 mm, 1.7 μm) or a HILIC column can be effective.[11][12]
-
Mobile Phase: A gradient of an aqueous phase with a suitable modifier (e.g., ammonium (B1175870) formate (B1220265) and trifluoroacetic acid) and an organic phase (e.g., acetonitrile with trifluoroacetic acid).[10]
-
-
Mass Spectrometry System:
-
Standard and Sample Preparation:
-
Prepare standard solutions in a suitable solvent.
-
Dissolve the drug substance and dilute to the desired concentration range.
-
-
Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Identify and quantify impurities based on their retention times and specific mass transitions.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an impurity profiling method.
Caption: A flowchart illustrating the key stages in the validation of a new analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Aminoglycoside Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a continuous evaluation of existing antimicrobial agents against evolving bacterial threats. This guide provides a comparative analysis of the in vitro efficacy of three key aminoglycosides—tobramycin (B1681333), amikacin, and gentamicin (B1671437)—against clinically significant resistant bacterial strains. This objective comparison is supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Efficacy of Aminoglycosides
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tobramycin, amikacin, and gentamicin against various resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency.
Table 1: In Vitro Activity of Aminoglycosides Against Pseudomonas aeruginosa
| Antibiotic | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Tobramycin | Clinical Isolates (Cystic Fibrosis Patients) | - | 1 | 8 | [1][2] |
| ATCC 27853 (Reference Strain) | - | 1 | - | [3][4] | |
| Clinical Isolate (Relatively Resistant) | - | 4 | - | [3][4] | |
| Amikacin | Clinical Isolates | - | - | - | [5] |
| Gentamicin | Clinical Isolates | - | - | - | [6] |
Table 2: In Vitro Activity of Aminoglycosides Against Klebsiella pneumoniae
| Antibiotic | Strain | Susceptibility (%) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Amikacin | Carbapenem-Resistant (CRKp) | 89.8% | 0.125 - 8 | 1 | 4 | [7][8] |
| ESBL-producing | 71.1% | - | - | - | [9] | |
| All Isolates (China) | 83.7% | - | - | - | [9] | |
| Gentamicin | - | - | - | - | - |
Table 3: In Vitro Activity of Aminoglycosides Against Staphylococcus aureus
| Antibiotic | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Gentamicin | ATCC 25923 | 0.0625 - 64 | 0.235 | 0.488 | [10] |
| Clinical Isolates | ≤ 2 | - | - | [11] | |
| Tobramycin | - | - | - | - | [12] |
| Amikacin | - | - | - | - |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method for antimicrobial susceptibility testing, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Susceptibility Testing
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the aminoglycoside (e.g., tobramycin, amikacin, gentamicin) at a high concentration in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain from an 18- to 24-hour-old agar (B569324) plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different antibiotic concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of aminoglycosides, the primary mechanisms of bacterial resistance, and the experimental workflow for determining antimicrobial susceptibility.
Caption: Mechanism of action of aminoglycoside antibiotics.
Caption: Key mechanisms of bacterial resistance to aminoglycosides.
Caption: Workflow for broth microdilution susceptibility testing.
References
- 1. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Changes in MIC alter responses of Pseudomonas aeruginosa to tobramycin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Amikacin for the treatment of carbapenem-resistant Klebsiella pneumoniae infections: clinical efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. dovepress.com [dovepress.com]
- 10. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of the ototoxicity of apramycin and other 2-deoxystreptamine aminoglycosides
A Guide for Researchers and Drug Development Professionals
The clinical utility of 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside antibiotics is often hampered by their potential to cause irreversible hearing loss, a side effect known as ototoxicity. This guide provides a comparative analysis of the ototoxicity of apramycin (B1230331), a unique 4-monosubstituted 2-DOS aminoglycoside, against other commonly used 4,6-disubstituted 2-DOS aminoglycosides such as gentamicin, tobramycin (B1681333), and amikacin (B45834). The following sections present quantitative data, detailed experimental protocols, and key signaling pathways involved in aminoglycoside-induced ototoxicity to inform research and drug development efforts.
Quantitative Comparison of Ototoxicity
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in ototoxic potential between apramycin and other 2-DOS aminoglycosides.
Table 1: Comparative Ototoxicity in Guinea Pig Model
| Aminoglycoside | Dosage (mg/kg body weight) | Auditory Brainstem Response (ABR) Threshold Shift | Hair Cell Loss | Reference |
| Gentamicin | 120 | Essentially no effect | - | [1] |
| 140 | Significant hearing loss | Complete destruction in the basal half of the cochlea | [1] | |
| 160 | Complete deafness | - | [1] | |
| Apramycin | Up to 430 | Gradual progression, cochlear function partly retained | Less hair cell toxicity compared to gentamicin | [1][2] |
Table 2: Pharmacokinetics in Guinea Pig Inner Ear
| Aminoglycoside | Half-life in Perilymph (hours) | Reference |
| Gentamicin | 12 | [3] |
| Tobramycin | 11 | [3] |
| Amikacin | 10 | [3] |
Table 3: Clinical Auditory Toxicity
| Aminoglycoside | Patient Cohort | Incidence of Auditory Toxicity | Reference |
| Tobramycin | 19 patients | 15.7% (3 patients) | [4] |
| Amikacin | 17 patients | 11.7% (2 patients) | [4] |
Mechanisms of Ototoxicity: A Comparative Overview
The primary mechanism of ototoxicity for 2-DOS aminoglycosides involves their interaction with ribosomes, particularly mitochondrial ribosomes within the inner ear hair cells. This interaction disrupts mitochondrial protein synthesis, leading to the formation of reactive oxygen species (ROS), cellular stress, and ultimately, apoptosis (programmed cell death)[1][2][5].
Apramycin's lower ototoxicity is attributed to its unique structure as a 4-monosubstituted 2-DOS aminoglycoside. This structural difference results in a reduced affinity for eukaryotic mitochondrial ribosomes compared to the 4,6-disubstituted aminoglycosides like gentamicin[1][2][6]. Consequently, apramycin is less likely to trigger the downstream cascade of events leading to hair cell death[1][2].
Signaling Pathways in Aminoglycoside-Induced Ototoxicity
Several signaling pathways are implicated in the cellular response to aminoglycoside-induced stress. Understanding these pathways is crucial for developing otoprotective strategies.
Caption: Key signaling pathways involved in aminoglycoside-induced ototoxicity.
Experimental Protocols for Assessing Ototoxicity
The evaluation of drug-induced ototoxicity relies on a combination of in vivo and in vitro/ex vivo models and a variety of functional and morphological assessments.
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical ototoxicity assessment.
Caption: A generalized workflow for preclinical ototoxicity evaluation.
Key Experimental Methodologies
-
Animal Models: Guinea pigs are a commonly used model for ototoxicity studies due to their cochlear anatomy and hearing range, which are similar to humans. Mice and rats are also frequently used[7].
-
Drug Administration: Aminoglycosides can be administered systemically (e.g., subcutaneous or intramuscular injection) to mimic clinical use or locally to the middle ear for direct inner ear delivery[7].
-
Auditory Brainstem Response (ABR): This electrophysiological test measures the brain's response to sound. An increase in the ABR threshold indicates hearing loss. ABR is a standard method for assessing hearing function in animal models[7][8].
-
Distortion Product Otoacoustic Emissions (DPOAEs): DPOAEs are sounds generated by the outer hair cells of the cochlea in response to two simultaneous tones. A reduction or absence of DPOAEs suggests outer hair cell damage[7][9].
-
Cochlear Explant Cultures: This ex vivo technique involves culturing the organ of Corti from the inner ear. It allows for the direct application of drugs and observation of their effects on hair cells, providing a controlled environment for mechanistic studies and initial toxicity screening[2][10][11].
-
Histology and Cytocochleograms: After functional assessments, cochlear tissue is typically collected for histological analysis. A cytocochleogram involves systematically counting inner and outer hair cells along the length of the cochlea to quantify the extent and location of hair cell loss[8][9].
Conclusion
The available evidence strongly indicates that apramycin possesses a significantly lower ototoxic potential compared to other 2-deoxystreptamine aminoglycosides like gentamicin, tobramycin, and amikacin. This difference is primarily attributed to its unique chemical structure, which reduces its interaction with mitochondrial ribosomes in inner ear hair cells. The methodologies and signaling pathways described in this guide provide a framework for the continued investigation and development of safer aminoglycoside antibiotics. For researchers and drug development professionals, apramycin serves as a promising lead compound for designing new antibiotics that can effectively treat multidrug-resistant infections with a minimized risk of ototoxicity.
References
- 1. Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacokinetics and ototoxicity of gentamicin, tobramycin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hearingreview.com [hearingreview.com]
- 6. pnas.org [pnas.org]
- 7. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turnerscientific.com [turnerscientific.com]
- 9. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best practices for the conduct of preclinical ototoxicity evaluation [cilcare.com]
Safety Operating Guide
Proper Disposal Procedures for Deoxystreptamine-kanosaminide
The following guide provides essential safety and logistical information for the proper disposal of deoxystreptamine-kanosaminide in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
This compound is a chemical used for laboratory and research purposes.[1][2] As with many antibiotics and chemical reagents, it requires specific disposal procedures to mitigate potential environmental and health risks.[3] Stock solutions of antibiotics are generally considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[4]
Safety and Handling Summary
Proper handling and personal protective equipment are crucial when managing this compound waste. The following table summarizes key safety information derived from safety data sheets (SDS).
| Category | Recommendation | Source |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity, single exposure (Category 3) | [1][5] |
| Personal Protective Equipment (PPE) | Wear compatible chemical-resistant gloves, protective clothing, and appropriate protective eyeglasses or chemical safety goggles. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1] |
| Handling | Handle in a well-ventilated area, preferably with mechanical exhaust. Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling. | [1][6] |
| Storage (for waste accumulation) | Keep waste in a suitable, tightly closed, and properly labeled container in a dry, cool, and well-ventilated place. | [6] |
| Spill Cleanup | For spills, wear appropriate PPE, collect the material in closed and suitable containers for disposal, and clean the contaminated area thoroughly. Ensure adequate ventilation. | [1] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound, particularly for pure substance or concentrated stock solutions, is chemical incineration.[1][6] As an aminoglycoside, it is not effectively destroyed by standard autoclaving procedures.[4]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure (neat) compound, concentrated stock solutions, and heavily contaminated labware.
-
Segregate this chemical waste from general laboratory trash and biohazardous waste.
2. Waste Collection and Storage:
-
Collect this compound waste in a designated, leak-proof, and sealed container that is compatible with chemical waste.[6]
-
The container must be clearly labeled as hazardous chemical waste, indicating the contents (this compound).
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
3. Disposal of Pure Compound and Concentrated Solutions:
-
Pure this compound and its concentrated solutions should not be disposed of down the drain or in regular trash.[6]
-
The primary recommended method is incineration at a licensed chemical destruction facility.[6] The SDS suggests dissolving or mixing the material with a combustible solvent to be burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
4. Decontamination of Labware and Surfaces:
-
Reusable labware (e.g., glassware) should be decontaminated. As thermal degradation via standard autoclave is not sufficient for aminoglycosides, chemical decontamination may be necessary if required by institutional protocols, followed by thorough rinsing.[4]
-
Disposable labware heavily contaminated with the pure compound or concentrated solutions should be disposed of as hazardous chemical waste.
-
For lightly contaminated items, consult your institution's EHS guidelines.
5. Disposal of Dilute Solutions (e.g., used cell culture media):
-
While the pure compound requires incineration, dilute solutions such as used media containing this compound may have different disposal routes depending on institutional policy.
-
It is crucial to prevent the discharge of the active antibiotic into sewer systems or the environment.[3][6]
-
Some institutions may permit autoclaving of media at a very acidic pH to degrade the antibiotic, but this must be verified and performed in accordance with established safety protocols.[4]
-
When in doubt, treat all antibiotic-containing media as chemical waste.[4]
6. Packaging and Labeling for Final Disposal:
-
Ensure all waste containers are securely closed and properly labeled for transport.
-
Follow all federal, state, and local regulations for the transport of hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Disposal workflow for this compound waste.
References
- 1. biosynth.com [biosynth.com]
- 2. kmpharma.in [kmpharma.in]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Deoxystreptamine Kanosaminide Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Deoxystreptamine-kanosaminide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Deoxystreptamine-kanosaminide, a compound also known as Kanamycin B, offering procedural guidance for its use and disposal to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. A face shield is recommended if there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn. It is crucial to change gloves immediately if they become contaminated.[1] |
| Body Protection | Laboratory coat | A standard, clean, and fully buttoned laboratory coat is required.[1] Consider fire/flame resistant and impervious clothing for added protection.[2] |
| Respiratory Protection | Respirator | Required when ventilation is inadequate or when handling the substance in powder form to prevent the inhalation of dust.[1][3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Hazard Identification and Safe Handling Protocols
This compound is associated with several health hazards that demand careful handling procedures.
Hazard Classification:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
